4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFHNWWKATXURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, which combines the aromatic pyrrole ring with a strained cyclopropyl moiety, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. The pyrrole scaffold is a common feature in numerous natural products and pharmaceuticals, known to impart a range of pharmacological properties.[1][2] The addition of a cyclopropyl group can further enhance molecular rigidity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a technical resource for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While experimental data for some properties are not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 1247103-26-9 | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [3][5] |
| Molecular Weight | 151.16 g/mol | [3] |
| Monoisotopic Mass | 151.06332 Da | [5] |
| Predicted XLogP3 | 1.1 | [3] |
| Topological Polar Surface Area | 53.1 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Purification
A potential synthetic route could involve the reaction of a β-ketoester containing a cyclopropyl group with an appropriate amine and an α-halo-aldehyde or ketone, followed by hydrolysis of the resulting ester to yield the carboxylic acid. Continuous flow chemistry has also emerged as a highly efficient method for the one-step synthesis of substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones.[6][7][8] This technique offers advantages in terms of reaction time, yield, and purity.
Below is a conceptual workflow for the synthesis of this compound, illustrating a possible multi-step process that is common for such derivatives.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A General Approach for Hantzsch Pyrrole Synthesis
The following is a generalized, illustrative protocol for the synthesis of a substituted pyrrole-3-carboxylic acid ester, which would be the precursor to the target molecule. Note: This is a representative procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclopropyl-β-ketoester and the amine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add the α-haloketone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification of Ester: The crude ester can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a base like sodium hydroxide in a solvent such as ethanol.
-
Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Final Purification: The resulting this compound is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds. Chemical suppliers like BLD Pharm and Angene Chemical indicate the availability of such data upon request.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyrrole protons would appear as multiplets in the aromatic region. The cyclopropyl protons would exhibit characteristic upfield signals, also as multiplets due to complex spin-spin coupling. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the sp² carbons of the pyrrole ring, and the sp³ carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
N-H stretching of the pyrrole ring, usually observed around 3200-3500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
| [M-H]⁻ | 150.05604 |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the pyrrole ring, and the cyclopropyl group.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amidation: Reaction with amines, often activated by coupling agents (e.g., EDC, HOBt), to form amides. This is a particularly important transformation in medicinal chemistry for the synthesis of bioactive compounds.[6]
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Reactions involving the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of substitution.
Reactions of the Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[10]
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs of pyrrole and cyclopropane are frequently found in biologically active molecules, making this compound a valuable scaffold for drug discovery.[1][2]
-
Pyrrole Moiety: The pyrrole ring is a key component of many FDA-approved drugs and is known to contribute to a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
-
Cyclopropyl Group: The incorporation of a cyclopropyl ring into a drug candidate can improve its metabolic stability, increase its potency, and reduce off-target effects.[2] It can act as a rigid linker or as a bioisosteric replacement for other functional groups.
This compound can serve as a starting material for the synthesis of a variety of derivatives with potential therapeutic applications. For instance, the carboxylic acid can be converted to amides to explore structure-activity relationships in kinase inhibitors or other enzyme targets. The pyrrole ring can be further functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. A notable example of a drug containing a pyrrole-3-carboxamide core is Sunitinib, an anticancer agent.[10]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a pyrrole ring and a cyclopropyl group offers a versatile platform for the design and development of new chemical entities. This technical guide has provided an overview of its chemical properties, potential synthetic routes, spectroscopic characteristics, reactivity, and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
-
Angene Chemical. This compound|1247103-26-9. [Link]
-
PubChemLite. This compound. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed, 20964345. [Link]
-
Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. [Link]
-
Accela ChemBio Inc. 1156369-14-0 1-N,1-N-dimethyl-4-N-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine. [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
Yanev, P., & Angelov, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
- Google Patents.
-
De Vleeschauwer, M., & Verniest, G. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18. [Link]
-
YouTube. Pharmaceutical Organic Chemistry III | Pyrrole: Reactions And Medicinal Uses |AKTU Digital Education. [Link]
-
Kumar, P., & Kumar, R. (2021). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European journal of medicinal chemistry, 71, 324–332. [Link]
-
PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Accela ChemBio Inc. 86340-72-9,1-chloro-1,1-difluoro-3-phenylpropan-2-one. [Link]
Sources
- 1. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. syrris.com [syrris.com]
- 7. scispace.com [scispace.com]
- 8. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1247103-26-9|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
4-cyclopropyl-1H-pyrrole-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The seemingly minor substitution of a functional group can profoundly alter a molecule's biological activity. It is therefore paramount that the synthesis of a novel chemical entity, such as this compound, is followed by a rigorous and systematic process of structure elucidation. This guide eschews a simple checklist approach; instead, it provides a strategic, logic-driven workflow for confirming the molecular structure of the title compound, grounded in the principles of modern analytical chemistry. We will explore not just what techniques to use, but why they are chosen and how their data streams converge to build an unassailable structural proof.
The Initial Hypothesis: Molecular Blueprint from Synthesis
The journey of structure elucidation begins with the synthetic route. A plausible synthesis, for instance, might involve a variation of the Hantzsch or Knorr pyrrole synthesis, adapted to incorporate the cyclopropyl and carboxylic acid moieties.[1] The expected product from the intended reaction is this compound, with the molecular formula C₈H₉NO₂ .
Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol CAS Registry Number: 1247103-26-9[2]
Our task is to verify that the compound produced in the laboratory corresponds exactly to this structure, with the correct connectivity and arrangement of all atoms.
The Workflow: A Multi-Technique, Orthogonal Approach
Sources
An In-Depth Technical Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS 1247103-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. The document delineates its physicochemical properties, explores plausible synthetic routes with detailed mechanistic insights, and provides predicted spectroscopic data for characterization. Furthermore, it discusses the strategic importance of the cyclopropyl and pyrrole motifs in drug design, postulating potential applications for this molecule in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS No. 1247103-26-9) is a structurally intriguing molecule that combines two key pharmacophores: a pyrrole ring and a cyclopropyl group. The pyrrole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The carboxylic acid functionality at the 3-position provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[2]
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[3] This small, strained ring system can act as a conformationally rigid linker or a bioisosteric replacement for other groups, favorably influencing binding to biological targets.[3] The unique electronic properties of the cyclopropyl ring can also modulate the acidity and reactivity of the neighboring carboxylic acid. Therefore, this compound represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a molecule is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for oral bioavailability.
| Property | Value | Source |
| CAS Number | 1247103-26-9 | [4] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Appearance | Off-white to light yellow solid (Predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General knowledge |
| XLogP3 | 1.1 | [5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the cyclopropyl group, the carboxylic acid, and the N-H proton. The pyrrole protons would likely appear in the aromatic region, while the cyclopropyl protons would be in the aliphatic region at unusually high field due to the ring strain. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyrrole ring will appear in the aromatic region, and the cyclopropyl carbons will be in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption for the carbonyl group, and N-H stretching for the pyrrole. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopropyl ring.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several established methods for pyrrole ring formation, followed by or incorporating the introduction of the cyclopropyl moiety. A plausible and efficient synthetic approach is the Hantzsch pyrrole synthesis.[6][7]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be constructed from simpler, commercially available starting materials. The pyrrole ring can be formed via a Hantzsch-type condensation, and the cyclopropyl group can be introduced via a suitable precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Modified Hantzsch Pyrrole Synthesis
This protocol outlines a potential route for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(cyclopropylacetyl)acetoacetate
-
To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate at 0 °C.
-
After stirring for 30 minutes, add cyclopropylacetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Hantzsch Pyrrole Synthesis and Hydrolysis
-
Dissolve the crude ethyl 2-(cyclopropylacetyl)acetoacetate in a suitable solvent such as acetic acid.
-
Add an excess of an ammonium salt, such as ammonium acetate.
-
To this mixture, add an α-halo ketone or aldehyde (e.g., chloroacetaldehyde).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The resulting precipitate is the ethyl ester of the target molecule. Collect the solid by filtration.
-
For hydrolysis, dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Caption: Proposed synthetic workflow for the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
Role as a Key Building Block
This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates. The carboxylic acid group can be readily converted to a variety of other functional groups, including amides, esters, and alcohols, allowing for the generation of a library of derivatives for biological screening.[2]
Potential Therapeutic Targets
Given the known biological activities of pyrrole and cyclopropyl-containing compounds, derivatives of this compound could be investigated for a range of therapeutic applications:
-
Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[8] The cyclopropyl group can enhance binding to kinase domains or other protein targets.
-
Anti-inflammatory Drugs: The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial Agents: Pyrrole-containing compounds have shown promising activity against a range of bacteria and fungi.[3]
-
Neurological Disorders: The pyrrole ring is a component of molecules that modulate central nervous system targets.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a pyrrole core, a carboxylic acid handle, and a cyclopropyl moiety offers significant opportunities for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic strategies outlined in this guide provide a foundation for its preparation and further derivatization, paving the way for the exploration of its full potential in various therapeutic areas.
References
- Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Pyrrole-3-carboxylic Acid. Retrieved from [Link]
- MDPI. (2022).
- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
- Google Patents. (n.d.). Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. Retrieved from [Link]
-
SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1247103-26-9|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. syrris.com [syrris.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
The Latent Therapeutic Potential of 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrole ring stands as a cornerstone heterocyclic motif, integral to a multitude of natural products and clinically successful pharmaceuticals.[1][2][3][4] Its inherent electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" for the development of novel therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[1][2][5] This guide delves into the untapped potential of a specific, yet promising, derivative: 4-cyclopropyl-1H-pyrrole-3-carboxylic acid . While direct biological data on this exact molecule is sparse, a comprehensive analysis of its constituent parts—the pyrrole-3-carboxylic acid core and the cyclopropyl substituent—provides a compelling rationale for its investigation as a lead compound in drug discovery programs.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured exploration of the potential biological activities of this compound. We will dissect the strategic advantages conferred by the cyclopropyl group, explore promising therapeutic avenues based on the known activities of analogous structures, and provide detailed, actionable protocols for the in vitro evaluation of its potential.
The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7][8][9] This small, rigid ring system imparts a unique set of characteristics that can profoundly influence a molecule's biological activity.
Key Advantages of the Cyclopropyl Group:
-
Conformational Rigidity: The strained, three-membered ring restricts the conformational flexibility of the molecule, which can lock it into a bioactive conformation for optimal interaction with a biological target.[6]
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy.[10] This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[6][10]
-
Enhanced Potency and Selectivity: By providing a rigid and sterically defined substituent, the cyclopropyl group can improve binding affinity and selectivity for the target receptor or enzyme.[6][8]
-
Modulation of Physicochemical Properties: The cyclopropyl ring can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The strategic placement of the cyclopropyl group at the 4-position of the pyrrole-3-carboxylic acid scaffold is hypothesized to leverage these benefits, potentially leading to a compound with superior drug-like properties compared to non-cyclopropylated analogues.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The pyrrole-3-carboxylic acid scaffold is a recurring motif in compounds exhibiting a diverse range of biological activities.[1] Based on the extensive literature on its derivatives, we can logically infer the most promising therapeutic areas for the investigation of this compound.
Antibacterial Activity
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Pyrrole derivatives have demonstrated significant potential in this arena.[1][4]
-
Potential Mechanism of Action: Many pyrrole-based antibacterials function by inhibiting essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Others may interfere with bacterial cell wall synthesis or membrane integrity. The rigid conformation provided by the cyclopropyl group in this compound could enhance its binding to such bacterial targets.
-
Workflow for Antibacterial Screening:
Caption: Workflow for initial antibacterial screening.
Anticancer Activity
The pyrrole scaffold is a key component of several approved and investigational anticancer drugs.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
-
Potential Mechanism of Action: The planar nature of the pyrrole ring, combined with the conformational constraint of the cyclopropyl group, could facilitate the insertion of this compound into the ATP-binding pocket of protein kinases, a common target in oncology. Furthermore, its structure may allow for interactions with tubulin or pro-apoptotic proteins.
-
Workflow for Anticancer Screening:
Caption: Workflow for initial anticancer screening.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Pyrrole derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory pathways.[11]
-
Potential Mechanism of Action: The anti-inflammatory effects of related compounds often involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or the modulation of signaling pathways such as NF-κB. The structure of this compound may allow it to interact with the active sites of these enzymes or interfere with protein-protein interactions within these signaling cascades.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a starting point for the in vitro assessment of the biological activity of this compound.
Synthesis of 4-Substituted-1H-pyrrole-3-carboxylic Acids
General Hantzsch Pyrrole Synthesis:
-
Reaction Setup: In a suitable solvent (e.g., ethanol or DMF), combine an α-haloketone, a β-ketoester, and an amine (or ammonia source).
-
Reaction Conditions: The reaction is typically heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the pyrrole ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, typically using aqueous sodium hydroxide or potassium hydroxide, followed by acidification.
For the synthesis of this compound, a plausible route would involve the use of a cyclopropyl-substituted β-ketoester.
In Vitro Antibacterial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.[16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1/2)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Incubation: Incubate for a specified time at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation and Interpretation
For each of the proposed activities, the quantitative data should be summarized in a clear and concise tabular format to allow for easy comparison and interpretation.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | >64 |
| Pseudomonas aeruginosa | 32 | >64 |
| Enterococcus faecalis | 4 | 8 |
Table 2: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 5.2 |
| HCT116 (Colon) | 8.9 |
| A549 (Lung) | 12.1 |
| HeLa (Cervical) | 7.5 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Enzyme | IC50 (µM) |
| COX-1 | 25.3 |
| COX-2 | 2.1 |
Conclusion and Future Directions
While this compound remains a molecule with underexplored biological potential, the foundational principles of medicinal chemistry and the extensive body of research on its constituent scaffolds provide a strong impetus for its investigation. The strategic incorporation of the cyclopropyl group onto the pharmacologically relevant pyrrole-3-carboxylic acid core presents a compelling hypothesis for the discovery of a novel therapeutic agent.
This technical guide has outlined a logical and evidence-based approach to unlocking the potential of this compound. By systematically evaluating its activity in the key therapeutic areas of infectious diseases, oncology, and inflammation, researchers can efficiently determine its most promising applications. The provided experimental workflows and protocols serve as a robust starting point for these investigations. Future research should focus not only on the in vitro characterization but also on elucidating the specific molecular targets and mechanisms of action, which will be crucial for any subsequent lead optimization and preclinical development.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (Source not available)
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. NIH. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
- New Anticancer Agents: In Vitro and In Vivo Evalu
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
-
Bioassays for Anticancer Activities. ResearchGate. [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
- AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (Source not available)
- AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (Source not available)
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. [Link]
-
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [Link]
-
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. ResearchGate. [Link]
-
One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syrris.com [syrris.com]
- 13. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 21. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic Acid Derivatives
Abstract
The 4-cyclopropyl-1H-pyrrole-3-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, conferring a unique combination of rigidity, metabolic stability, and lipophilicity to bioactive molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this valuable heterocyclic core. We will delve into the strategic considerations for constructing this specific substitution pattern, with a primary focus on the robust and versatile Hantzsch pyrrole synthesis. Additionally, alternative synthetic strategies, including the Paal-Knorr, Barton-Zard, and Van Leusen reactions, will be discussed, providing a comparative analysis of their relative merits and limitations. This document aims to serve as a practical and in-depth resource, elucidating the causal relationships behind experimental choices and providing detailed, self-validating protocols to empower the synthesis of these important compounds.
Introduction: The Significance of the Cyclopropyl Moiety in Pyrrole-Based Drug Discovery
The pyrrole ring is a fundamental component of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1] The incorporation of a cyclopropyl group, particularly at the 4-position of a pyrrole-3-carboxylic acid derivative, offers several strategic advantages in drug design. The three-membered ring introduces a degree of conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is known to improve metabolic stability by blocking potential sites of oxidation and can favorably modulate the physicochemical properties of a molecule, such as its lipophilicity and aqueous solubility. These attributes make the this compound core a highly sought-after scaffold in the development of novel therapeutics.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target scaffold, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, reveals several viable bond disconnections, each corresponding to a classical named reaction for pyrrole synthesis. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Caption: Overview of the Hantzsch synthesis for 4-cyclopropyl-1H-pyrrole-3-carboxylates.
Synthesis of Key Precursors
A critical aspect of a successful Hantzsch synthesis is the efficient preparation of the requisite starting materials.
This key β-ketoester can be synthesized via an acetoacetic ester synthesis. [2]The enolate of ethyl acetoacetate is first generated using a suitable base, such as sodium ethoxide, followed by alkylation with a cyclopropylmethyl halide.
Experimental Protocol: Synthesis of Ethyl 2-(cyclopropylacetyl)acetate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with continuous stirring.
-
Alkylation: To the resulting enolate solution, add cyclopropylmethyl bromide dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation to yield ethyl 2-(cyclopropylacetyl)acetate as a colorless oil.
The α-haloketone can be prepared from the corresponding cyclopropyl methyl ketone via α-halogenation.
Experimental Protocol: Synthesis of 2-Chloro-1-cyclopropylethan-1-one
-
Chlorination: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., diethyl ether or dichloromethane), add sulfuryl chloride dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 2-chloro-1-cyclopropylethan-1-one can often be used in the subsequent Hantzsch synthesis without further purification. If necessary, it can be purified by vacuum distillation.
The Hantzsch Cyclization: A Step-by-Step Protocol
Experimental Protocol: Synthesis of Ethyl 4-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(cyclopropylacetyl)acetate and 2-chloro-1-cyclopropylethan-1-one in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: To this solution, add an excess of aqueous ammonia or a primary amine (e.g., benzylamine for N-benzylation).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired ethyl 4-cyclopropyl-2-methyl-1H-pyrrole-3-carboxylate.
Alternative Synthetic Strategies
While the Hantzsch synthesis is a robust method, other classical pyrrole syntheses can also be adapted to produce this compound derivatives.
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. [3][4][5][6]The key challenge in applying this method is the synthesis of the requisite 1-cyclopropyl-1,4-dicarbonyl precursor.
Caption: The Paal-Knorr synthesis of 4-cyclopropyl pyrroles.
Barton-Zard Synthesis
The Barton-Zard reaction provides a route to pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. [7][8]For the synthesis of the target scaffold, this would require the preparation of a cyclopropyl-substituted nitroalkene.
Caption: The Barton-Zard approach to 4-cyclopropyl pyrroles.
Van Leusen Synthesis
The Van Leusen reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor. [9][10][11]To synthesize a 4-cyclopropyl-1H-pyrrole-3-carboxylate, a suitable cyclopropyl-containing α,β-unsaturated ester would be required as the Michael acceptor.
Characterization Data
The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques. Below is a table of expected and reported spectroscopic data for a representative compound, ethyl 4-methyl-1H-pyrrole-3-carboxylate, which serves as a close structural analog to the target molecule. [12][13][14]
| Spectroscopic Data | Ethyl 4-methyl-1H-pyrrole-3-carboxylate |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.0 (br s, 1H, NH), 7.2-7.4 (m, 1H, H-2), 6.5-6.7 (m, 1H, H-5), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5 (C=O), 125.0 (C-2), 122.0 (C-5), 118.0 (C-4), 115.0 (C-3), 59.5 (OCH₂CH₃), 14.5 (OCH₂CH₃), 12.0 (CH₃) |
| Mass Spectrometry (EI) | m/z (%) = 167 (M⁺), 122, 94 |
| Infrared (KBr) | ν (cm⁻¹) = 3300 (N-H), 2980 (C-H), 1680 (C=O, ester), 1550 |
For the target molecule, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, the signals for the methyl group in the NMR spectra would be replaced by characteristic signals for the cyclopropyl group, typically appearing in the upfield region of the ¹H NMR spectrum (around 0.5-1.5 ppm).
Conclusion
This technical guide has outlined robust and versatile synthetic strategies for accessing the medicinally important this compound scaffold. The Hantzsch pyrrole synthesis is presented as the primary and most direct route, with detailed protocols for the synthesis of the necessary precursors. Alternative approaches, including the Paal-Knorr, Barton-Zard, and Van Leusen reactions, have also been discussed, providing a broader synthetic toolkit for researchers in the field. The provided characterization data for a closely related analog serves as a valuable reference for the structural elucidation of these target compounds. By understanding the underlying principles and practical considerations of these synthetic methods, researchers can confidently and efficiently prepare these valuable building blocks for drug discovery and development.
References
-
Hantzsch Pyrrole Synthesis. Wikipedia. [Link]
-
Barton–Zard reaction. Wikipedia. [Link]
-
Ethyl 4-methyl-1h-pyrrole-3-carboxylate. PubChem. [Link]
-
Hantzsch Pyrrole Synthesis. Grokipedia. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Paal–Knorr synthesis. Grokipedia. [Link]
-
Hantzsch Pyrrole Synthesis. YouTube. [Link]
-
Barton–Zard reaction. Hellenica World. [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. [Link]
- Supporting Inform
-
Pyrroles by the Hantzsch synthesis. ResearchGate. [Link]
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. ResearchGate. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Arkivoc. [Link]
-
Ethyl 4-methyl-1h-pyrrole-3-carboxylate (C8H11NO2). PubChemLite. [Link]
-
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-. NIST WebBook. [Link]
-
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-. NIST WebBook. [Link]
-
The FTIR spectrum for Pyrrole. ResearchGate. [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society. [Link]
-
Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters from Cyclopropyl Alkyl Ketones. ResearchGate. [Link]
-
Synthetic approaches to 1,4-dicarbonyl compounds. ResearchGate. [Link]
- Novel processes for the synthesis of cyclopropyl compounds.
-
Acetoacetic ester synthesis. Wikipedia. [Link]
- 1, 4-dicarbonyl compound and preparation method thereof.
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
Sources
- 1. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Synthesis of 1,n‐Dicarbonyl Compounds Through Palladium‐Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ETHYL 4-METHYLPYRROLE-3-CARBOXYLATE(2199-49-7) 1H NMR [m.chemicalbook.com]
- 14. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | 2199-49-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is not extensively available in the public domain. This guide, therefore, adopts an investigative approach, leveraging established knowledge of structurally related pyrrole-3-carboxylic acid derivatives to hypothesize potential mechanisms and outline a comprehensive strategy for their experimental validation.
Introduction: The Pyrrole-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for drug design. The pyrrole-3-carboxylic acid framework, in particular, has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The subject of this guide, this compound, combines this privileged core with a cyclopropyl group, a substituent known to enhance metabolic stability and binding affinity in various drug candidates. While the specific biological targets of this compound remain to be fully elucidated, the extensive research on related analogs provides a strong foundation for postulating its potential mechanisms of action.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the established activities of various pyrrole-3-carboxylic acid derivatives, we can hypothesize several plausible mechanisms of action for this compound. These potential pathways serve as a roadmap for a targeted investigation into its biological function.
Inhibition of Cyclooxygenase (COX) Enzymes
A significant body of research has demonstrated that pyrrole carboxylic acid derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4]
-
Causality: The carboxylic acid moiety is often crucial for binding to the active site of COX enzymes, mimicking the arachidonic acid substrate. The pyrrole ring and its substituents can then provide additional hydrophobic and electronic interactions to enhance potency and selectivity.
-
Hypothesis: this compound may function as a dual inhibitor of COX-1 and COX-2, or exhibit selectivity for one isoform, thereby exerting anti-inflammatory effects. The cyclopropyl group could potentially confer enhanced binding affinity within the hydrophobic channel of the enzyme's active site.
Modulation of Sirtuin Activity
Sirtuins, a class of NAD+-dependent deacetylases, are involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. Inhibition of specific sirtuin isoforms, such as SIRT5, has emerged as a potential therapeutic strategy in oncology.[7]
-
Causality: Carboxylic acid-containing compounds have been shown to act as mechanism-based inhibitors of sirtuins. The carboxylate can engage in electrostatic interactions within the enzyme's active site, while the heterocyclic core provides a scaffold for further interactions.
-
Hypothesis: this compound could act as an inhibitor of one or more sirtuin isoforms. The pyrrole ring may serve as a bioisostere for other heterocyclic structures known to bind to sirtuins, with the carboxylic acid playing a key role in coordinating to the active site.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several pyrrole-based compounds have been developed as potent kinase inhibitors.[8][9]
-
Causality: The pyrrole scaffold can serve as a "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrrole ring can then project into the ATP-binding pocket, conferring potency and selectivity.
-
Hypothesis: this compound may inhibit the activity of specific protein kinases, such as VEGFR-2 or Haspin kinase, which have been identified as targets for other pyrrole derivatives.[5][9] The carboxylic acid could form key interactions with charged residues in the active site, while the cyclopropyl group could occupy a hydrophobic pocket.
Antimicrobial Activity through Enzyme Inhibition
The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial agents.[2][6] These compounds can exert their effects through the inhibition of essential bacterial enzymes.
-
Causality: Pyrrole derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production and bacterial defense against antibiotics.[10][11]
-
Hypothesis: this compound may possess antibacterial properties by targeting and inhibiting essential bacterial enzymes. The specific spectrum of activity would depend on the conservation of the target enzyme across different bacterial species.
A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the true mechanism of action of this compound, a multi-tiered experimental approach is recommended. The following workflow is designed to be a self-validating system, where the results from each stage inform the subsequent experiments.
Caption: Proposed experimental workflow for MoA elucidation.
Tier 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screens to identify the primary biological effect of the compound.
-
Protocol 1: NCI-60 Human Tumor Cell Line Screen: This screen provides data on the compound's growth-inhibitory or cytotoxic effects across a panel of 60 human cancer cell lines, offering initial clues about potential anticancer activity and selectivity.
-
Protocol 2: In Vitro Anti-inflammatory Assays: Assess the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., PBMCs or RAW 264.7 macrophages).[12]
-
Protocol 3: Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi to identify any antimicrobial properties.
Tier 2: Target Class Identification
Based on the results from Tier 1, more focused, target-based screens can be employed.
-
Protocol 4: Broad Kinase Panel Screen: If anticancer activity is observed, screen the compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration to identify potential kinase targets.
-
Protocol 5: COX-1/COX-2 Inhibition Assay: If anti-inflammatory activity is noted, perform in vitro assays to directly measure the inhibition of purified COX-1 and COX-2 enzymes.
-
Protocol 6: Sirtuin Activity Assays: Screen for inhibitory activity against a panel of recombinant human sirtuins (SIRT1-7).
Tier 3: Specific Target Validation
Once putative targets are identified, their interaction with the compound must be rigorously validated.
-
Protocol 7: Dose-Response and IC50 Determination: Perform biochemical assays with the purified target enzyme(s) across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Table 1: Example Data Layout for IC50 Determination
| Compound Concentration (µM) | % Enzyme Activity |
| 0.01 | 98.5 |
| 0.1 | 92.1 |
| 1 | 75.3 |
| 10 | 48.9 |
| 100 | 12.7 |
| Calculated IC50 (µM) | 10.2 |
-
Protocol 8: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to confirm direct binding of the compound to the target protein and to determine binding kinetics (kon, koff) and affinity (KD).
-
Protocol 9: Cellular Thermal Shift Assay (CETSA) or NanoBRET™: These cell-based assays confirm that the compound engages with its target in a cellular context.
Tier 4: Pathway Analysis and In Vivo Confirmation
The final stage is to understand the downstream cellular consequences of target engagement and to assess in vivo efficacy.
-
Protocol 10: Western Blot Analysis: Treat relevant cell lines with the compound and perform Western blotting to assess the phosphorylation status of downstream substrates of the identified target kinase or changes in the expression of proteins regulated by the target.
Caption: Hypothetical signaling pathway inhibition diagram.
-
Protocol 11: In Vivo Efficacy Studies: If the in vitro and cellular data are promising, the compound's efficacy can be tested in appropriate animal models of the relevant disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis model for inflammation).
Conclusion
While the precise mechanism of action of this compound is yet to be definitively established, its structural features strongly suggest its potential as a modulator of key biological pathways, particularly through enzyme inhibition. The pyrrole-3-carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of COX enzymes, sirtuins, protein kinases, and bacterial enzymes. The investigative framework outlined in this guide provides a robust, step-by-step methodology for researchers and drug development professionals to systematically elucidate the mechanism of action of this and other novel chemical entities. By progressing from broad phenotypic screening to specific target validation and in vivo studies, the true therapeutic potential of this compound can be thoroughly and efficiently uncovered.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gertz, M., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(10), 996-1003. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(45), 42767-42784. Retrieved from [Link]
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(03), 133-138. Retrieved from [Link]
-
Gundla, R., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. Retrieved from [Link]
-
Ivanov, I. A., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Retrieved from [Link]
-
Kumar, R., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. Retrieved from [Link]
-
Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 129, 118157. Retrieved from [Link]
-
Bîcu, E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(7), 6393. Retrieved from [Link]
-
Twarda-Clapa, A., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(3), 698. Retrieved from [Link]
-
Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5322-5325. Retrieved from [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Retrieved from [Link]
-
El-Kashef, H., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(11), 614. Retrieved from [Link]
-
Gabdulkhaev, R. B., et al. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences, 24(22), 16331. Retrieved from [Link]
-
Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112769. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a pyrrole core, a carboxylic acid functional group, and a cyclopropyl moiety, presents a unique combination of properties that are attractive for drug design and development. The pyrrole ring is a common scaffold in numerous biologically active compounds, while the cyclopropyl group can enhance metabolic stability and binding affinity.[1][2] The carboxylic acid group provides a handle for forming various derivatives and can participate in crucial interactions with biological targets.
This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications, with a particular focus on its prospective role as an antibacterial agent.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically involving the construction of the pyrrole ring followed by modification of functional groups. A plausible synthetic route involves the initial synthesis of a substituted pyrrole ester, which is then hydrolyzed to the desired carboxylic acid.
A common strategy for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis or similar multicomponent reactions.[3][4] A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has also been reported, which involves the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones, with in situ hydrolysis of the resulting ester.[3][4]
Based on available literature for related compounds, a likely laboratory-scale synthesis of this compound would proceed via its ethyl ester, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (Hypothetical)
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add aqueous ammonia (excess) and 2-bromo-1-cyclopropylethanone (1 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated at reflux until the hydrolysis is complete, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield this compound.
Physicochemical Properties
| Property | Predicted/Estimated Value | Remarks |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in the typical range for carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The presence of the polar carboxylic acid and NH groups will confer some water solubility, but the cyclopropyl and pyrrole rings are hydrophobic. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| XlogP | ~1.5 - 2.5 | This predicted value suggests moderate lipophilicity. |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. However, the expected spectroscopic features can be predicted based on its chemical structure.[7][8][9][10]
¹H NMR Spectroscopy (Predicted)
-
Pyrrole Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as doublets or multiplets.
-
NH Proton: A broad singlet in the downfield region (δ 8.0-12.0 ppm), the chemical shift of which would be dependent on solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet, typically in the far downfield region (δ 10.0-13.0 ppm).
-
Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-1.5 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Pyrrole Carbons: Signals in the aromatic region (δ 110-140 ppm).
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the pyrrole ring.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): Expected at m/z = 151.
-
Fragmentation: Common fragmentation patterns for carboxylic acids would be expected, including the loss of H₂O (M-18), CO (M-28), and the COOH group (M-45).[11][12]
Biological Activity and Therapeutic Potential
Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][13][14] The incorporation of a cyclopropyl group can further modulate the biological activity and pharmacokinetic profile of a molecule.
Antibacterial Activity
Derivatives of pyrrole-3-carboxylic acid have been investigated as potential antibacterial agents. The primary mechanism of action for many pyrrole-based antibacterial compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[15][16][17][18] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Postulated mechanism of antibacterial action for this compound.
While specific minimum inhibitory concentration (MIC) values for this compound against key pathogens like Escherichia coli and Staphylococcus aureus are not available in the public domain, related pyrrole derivatives have shown promising activity.[19][20][21][22] It is plausible that this compound would exhibit antibacterial activity, and further studies are warranted to determine its spectrum and potency.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies for this compound are lacking, general principles can be inferred from related compound series:
-
The Carboxylic Acid Group: This group is often crucial for activity, potentially forming key hydrogen bonds or salt bridges with the target enzyme.[23]
-
The Pyrrole NH: The hydrogen on the pyrrole nitrogen can act as a hydrogen bond donor and is often important for binding.
-
The 4-Position Substituent: The nature of the substituent at the 4-position of the pyrrole ring can significantly impact activity. The cyclopropyl group in the title compound may provide a favorable hydrophobic interaction within the binding pocket of the target enzyme.[24][25]
Applications in Drug Development and Future Perspectives
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the antibacterial arena. The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action, and inhibitors of DNA gyrase and topoisomerase IV remain a promising avenue of research.
Future research on this compound and its derivatives should focus on:
-
Optimization of the synthetic route to enable efficient and scalable production.
-
Comprehensive biological evaluation , including determination of MIC values against a broad panel of bacterial pathogens, including multidrug-resistant strains.
-
Detailed mechanistic studies to confirm its molecular target(s) and mechanism of action.
-
Exploration of the structure-activity relationship through the synthesis and testing of a library of analogues with modifications at the N1, C2, and C5 positions of the pyrrole ring, as well as variations of the carboxylic acid group.
-
Preclinical development studies , including pharmacokinetic and toxicological profiling, to assess its potential as a drug candidate.
Conclusion
This compound is a promising molecular scaffold with the potential for development as a novel antibacterial agent. Its synthesis is achievable through established chemical methodologies, and its structure suggests a likely mechanism of action involving the inhibition of bacterial DNA gyrase and/or topoisomerase IV. While a significant amount of research is still required to fully elucidate its properties and therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective medicines.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. [Link]
- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]
- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. [Link]
- Novel pyrrole‐based antibacterial compounds. ResearchGate. [Link]
- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odesa National University. [Link]
- New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. ScienceDirect. [Link]
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. National Center for Biotechnology Information. [Link]
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
- Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. bioRxiv. [Link]
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
- Antitumor and Antimicrobial Activity of Some Cyclic Tetrapeptides and Tripeptides Derived from Marine Bacteria. MDPI. [Link]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/05%3A_Mass_Spectrometry/5.09%3A_Mass_Spectrometry_-_Fragmentation_Patterns)
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. National Center for Biotechnology Information. [Link]
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Royal Society of Chemistry. [Link]
- ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. [Link]
- Mass Spectrometry: Fragmentation. University of Illinois. [Link]
- 1H-PYRROLE-3-CARBOXYLIC ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. National Center for Biotechnology Information. [Link]
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Center for Biotechnology Information. [Link]
- Synthesis and bacterial DNA gyrase inhibitory properties of a spirocyclopropylquinolone derivative. National Center for Biotechnology Information. [Link]
- Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. National Center for Biotechnology Information. [Link]
- (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. National Center for Biotechnology Information. [Link]
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]
- Mass Spec 3e Carboxylic Acids. YouTube. [Link]
- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
- One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. National Center for Biotechnology Information. [Link]
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
- Discovery and structure-activity relationships of pyrrolone antimalarials. National Center for Biotechnology Information. [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. PubChem. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents | MDPI [mdpi.com]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [ouci.dntb.gov.ua]
- 15. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and bacterial DNA gyrase inhibitory properties of a spirocyclopropylquinolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Methodological Guide to 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by its pyrrole and cyclopropyl moieties. While extensive experimental spectroscopic data for this specific molecule is not yet publicly available, this guide provides a comprehensive, in-depth prediction of its spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for the acquisition of such data, serving as a robust resource for researchers aiming to synthesize, characterize, or utilize this compound. The synthesis of predictive data with practical methodology is designed to accelerate research and development efforts by providing a foundational analytical framework.
Introduction and Molecular Structure
This compound (C₈H₉NO₂) is a substituted pyrrole featuring a cyclopropyl group at the 4-position and a carboxylic acid at the 3-position. The pyrrole ring is an electron-rich aromatic system, while the cyclopropyl group introduces strain and unique electronic properties. The carboxylic acid functionality provides a site for further chemical modification and imparts acidic properties. The interplay of these functional groups is expected to result in a unique spectroscopic signature.
Molecular Structure:
Disclaimer: The spectroscopic data presented in this guide are predicted values based on established chemical principles and data from analogous structures. They are intended to serve as a reference and guide for experimental work.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to exhibit distinct signals for the pyrrole ring protons, the cyclopropyl protons, the pyrrole N-H proton, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) are based on the known ranges for these functional groups, with adjustments for the electronic effects of the substituents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| COOH | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][3][9] |
| N-H | 8.0 - 9.0 | broad singlet | 1H | The N-H proton of a pyrrole is typically found in this region and is often broadened due to quadrupolar relaxation and exchange.[4] |
| H-2 (pyrrole) | ~7.4 | doublet | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group and is expected to be deshielded. It will be coupled to H-5. |
| H-5 (pyrrole) | ~6.8 | doublet | 1H | This proton is adjacent to the nitrogen and coupled to H-2. |
| H-cyclopropyl (methine) | 1.5 - 2.0 | multiplet | 1H | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. |
| H-cyclopropyl (methylene) | 0.6 - 1.0 | multiplet | 4H | The four methylene protons of the cyclopropyl group are diastereotopic and will appear as complex multiplets in the aliphatic region.[12][15] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are predicted based on the known ranges for pyrroles, cyclopropanes, and carboxylic acids.[16][17][18][19][20][21][22][23][24][25][26][27][28][29]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carboxylic acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[1][9][19][20] |
| C-3 (pyrrole) | ~125 | This carbon is attached to the carboxylic acid group. |
| C-4 (pyrrole) | ~120 | This carbon is attached to the cyclopropyl group. |
| C-2 (pyrrole) | ~118 | This carbon is adjacent to the nitrogen and the carboxylic acid-bearing carbon.[16][24][25][26] |
| C-5 (pyrrole) | ~110 | This carbon is adjacent to the nitrogen. |
| C-cyclopropyl (methine) | 10 - 15 | The methine carbon of the cyclopropyl group. |
| C-cyclopropyl (methylene) | 5 - 10 | The two equivalent methylene carbons of the cyclopropyl group.[17][28] |
Predicted IR Spectrum
The infrared spectrum will be characterized by the vibrational modes of the carboxylic acid, pyrrole, and cyclopropyl functional groups.[30][31][32][33][34]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500 - 3300 (very broad) | O-H stretch |
| Pyrrole N-H | 3300 - 3500 (sharp to medium) | N-H stretch |
| Aromatic C-H | 3000 - 3100 | C-H stretch |
| Aliphatic C-H (cyclopropyl) | 2900 - 3000 | C-H stretch |
| Carboxylic Acid C=O | 1680 - 1710 (strong, sharp) | C=O stretch |
| Pyrrole C=C | 1500 - 1600 | C=C stretch |
| Carboxylic Acid C-O | 1210 - 1320 | C-O stretch |
Predicted Mass Spectrum (Electrospray Ionization)
Electrospray ionization (ESI) in negative ion mode is expected to be most effective, deprotonating the carboxylic acid.
-
Molecular Ion: The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 150.0560.
-
Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion is predicted to result in the following key fragments:
-
Loss of CO₂: A prominent fragment would arise from the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 106.
-
Loss of H₂O: Loss of water (18 Da) from the molecular ion is also a possibility.
-
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for ATR-IR data acquisition.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.
-
-
Data Acquisition:
-
Collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. sci-hub.st [sci-hub.st]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. compoundchem.com [compoundchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 26. spectrabase.com [spectrabase.com]
- 27. bhu.ac.in [bhu.ac.in]
- 28. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. 13Carbon NMR [chem.ch.huji.ac.il]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]
- 33. Pyrrole(109-97-7) IR Spectrum [m.chemicalbook.com]
- 34. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid
Foreword: Charting a Course for a Novel Chemical Entity
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. This guide addresses the in vitro characterization of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid , a compound for which, as of the current literature, extensive biological data is not publicly available. The pyrrole-3-carboxylic acid scaffold, however, is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a spectrum of activities including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] The introduction of a cyclopropyl group at the 4-position presents an intriguing structural modification that warrants a thorough investigation of its biological potential.
This document, therefore, serves as a prospective guide, outlining a comprehensive, tiered in vitro testing strategy. We will proceed with a logical, hypothesis-driven approach, leveraging insights from structurally related compounds to design a robust evaluation cascade. Our objective is to elucidate the potential bioactivity of this compound, thereby establishing a foundation for its further development.
Part 1: Foundational Physicochemical and Safety Profiling
Before embarking on biological assays, a fundamental understanding of the compound's physicochemical properties and a preliminary safety assessment are paramount. These initial studies are critical for ensuring data quality and for guiding the design of subsequent biological experiments.
Physicochemical Characterization
A comprehensive physicochemical profile is the bedrock of any in vitro study. It informs on compound solubility, stability, and potential for non-specific interactions.
Experimental Protocol: Solubility and Stability Assessment
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Aqueous Solubility :
-
Serially dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a range of concentrations (e.g., 1 µM to 100 µM).
-
Incubate for 2 hours at room temperature.
-
Analyze the solutions by High-Performance Liquid Chromatography (HPLC) or a similar quantitative method to determine the concentration at which the compound begins to precipitate.
-
-
Stability in Assay Media :
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in the cell culture media to be used for subsequent assays (e.g., DMEM, RPMI-1640).
-
Incubate the solution at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
-
At each time point, quench the reaction and analyze the remaining parent compound by LC-MS to determine its degradation profile.
-
Preliminary Cytotoxicity Evaluation
A primary assessment of cytotoxicity is essential to determine the concentration range for subsequent cell-based assays and to identify any overt cellular toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Seed a panel of representative cell lines (e.g., HEK293 for normal kidney, a cancer cell line like MDA-MB-231[4]) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout : Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilizing agent) and measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Foundational Profiling Summary
| Parameter | Method | Result | Interpretation |
| Aqueous Solubility (pH 7.4) | HPLC | [Insert Value] µM | Defines the maximum achievable concentration in biological buffers. |
| Stability in DMEM (24h, 37°C) | LC-MS | [Insert Value] % remaining | Indicates if the compound is stable under standard cell culture conditions. |
| Cytotoxicity (HEK293, 48h) | MTT Assay | IC50 = [Insert Value] µM | Establishes the concentration range for non-toxic and toxic effects. |
Part 2: Tiered Biological Screening Cascade
Based on the known activities of related pyrrole carboxylic acid derivatives, we propose a tiered screening approach to investigate the potential antibacterial, anticancer, and anti-inflammatory properties of this compound.
Caption: Tiered in vitro screening cascade for this compound.
Tier 1: Primary Screening
2.1.1 Antibacterial Activity
Given that numerous pyrrole derivatives exhibit antibacterial properties, a primary screen against a panel of clinically relevant bacteria is a logical starting point.[2]
Experimental Protocol: Broth Microdilution Assay for Antibacterial Activity
-
Bacterial Strains : Utilize a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution : Serially dilute the test compound in a 96-well plate.
-
Inoculation and Incubation : Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.
-
Readout : Assess bacterial growth by measuring the optical density at 600 nm or by visual inspection. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.
2.1.2 Anticancer Activity
The antiproliferative effects of novel carboxylic acid derivatives have been documented.[3][4] A broad screen against a panel of cancer cell lines is warranted.
Experimental Protocol: Antiproliferation Screen using the NCI-60 Cell Line Panel
-
Compound Submission : Submit the compound to the National Cancer Institute (NCI) Developmental Therapeutics Program's NCI-60 human tumor cell line screen.
-
Assay Principle : The NCI-60 screen utilizes a sulforhodamine B (SRB) assay to assess cell growth inhibition across 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Data Analysis : The results are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). The COMPARE algorithm can be used to identify compounds with similar patterns of activity, suggesting a common mechanism of action.
2.1.3 Anti-inflammatory Activity
Pyrrole carboxylic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Source : Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle : A fluorometric inhibitor screening kit can be employed to measure the peroxidase activity of COX. The assay is based on the detection of resorufin, a fluorescent product generated from the reaction of prostaglandin G2 with a probe.
-
Procedure :
-
Pre-incubate the COX enzymes with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis : Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Tier 2: Mechanism of Action and Selectivity
Should the primary screens yield positive "hits," the next tier of experiments will focus on elucidating the mechanism of action and selectivity.
Caption: Workflow for investigating the mechanism of an antiproliferative hit.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Treat a sensitive cancer cell line with the compound at its GI50 and 2x GI50 concentrations for 24 hours.
-
Cell Fixation and Staining : Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis : The DNA content will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests a cell cycle arrest.
Tier 3: Advanced In Vitro Modeling
For promising compounds, more complex in vitro models that better recapitulate the in vivo environment are employed.
Experimental Protocol: 3D Spheroid Assay for Anticancer Efficacy
-
Spheroid Formation : Generate 3D spheroids from a relevant cancer cell line using ultra-low attachment plates.
-
Compound Treatment : Once the spheroids have formed, treat them with the test compound over a period of 7-14 days.
-
Readout : Spheroid growth can be monitored by imaging. At the end of the experiment, cell viability within the spheroids can be assessed using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
Rationale : This assay provides a more physiologically relevant model of a tumor, including nutrient and oxygen gradients, which can influence drug penetration and efficacy.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial in vitro characterization of this compound. By systematically progressing through a tiered screening cascade, from foundational profiling to advanced cellular models, we can efficiently identify and validate potential biological activities. The data generated from these studies will be instrumental in forming a robust preclinical data package and will guide decisions regarding the future development of this novel chemical entity. Positive findings would warrant progression to more complex studies, including target deconvolution, ADME/Tox profiling, and ultimately, in vivo efficacy studies.
References
- Massa, S., et al. (1990). Synthesis and evaluation of some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues as antibacterial agents. Il Farmaco, 45(7-8), 819-830.
-
Reddy, L. V., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4689-4693. Available from: [Link]
-
Mane, V. R., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. Available from: [Link]
-
Gobbini, E., et al. (2020). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 5(49), 31869-31880. Available from: [Link]
-
Gobbini, E., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 46344-46353. Available from: [Link]
-
Garlapati, K. V., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. Available from: [Link]
-
Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10899. Available from: [Link]
-
Mane, V. R., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. Available from: [Link]
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid: A Key Scaffold in Medicinal Chemistry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in drug discovery. The pyrrole nucleus is a ubiquitous motif in pharmacologically active agents, and the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity.[1][2] This guide outlines a robust synthetic route commencing with a modified Paal-Knorr pyrrole synthesis to form an ester intermediate, followed by its saponification to yield the target carboxylic acid. The protocol is designed for researchers in medicinal chemistry and process development, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: Significance and Synthetic Strategy
The this compound scaffold is a valuable building block in the development of novel therapeutics. The pyrrole ring is a core component of many natural products and blockbuster drugs, such as Atorvastatin (Lipitor).[3] The cyclopropyl moiety is a "bioisostere" often used to replace larger alkyl groups or phenyl rings, conferring unique conformational rigidity and improved pharmacokinetic properties.[1] The carboxylic acid functional group serves as a critical handle for further chemical modification or as a key pharmacophoric element for interacting with biological targets.[4]
The synthetic strategy detailed herein is a logical and efficient two-step process:
-
Paal-Knorr Pyrrole Synthesis: This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[5][6][7] In our protocol, we will utilize a suitably functionalized precursor to generate the ester, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.
-
Ester Hydrolysis (Saponification): The synthesized pyrrole ester is then hydrolyzed under basic conditions to yield the final this compound. This reaction, known as saponification, is an irreversible process that proceeds to completion, ensuring a high yield of the desired product.[8][9][10]
The overall workflow is summarized in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Principle and Mechanism
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, proceeding by the reaction of a 1,4-dicarbonyl compound with an amine.[7][11] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the key cyclization and dehydration steps.[6] The mechanism involves the initial formation of an imine or enamine, followed by a rate-determining intramolecular attack to form a five-membered ring intermediate.[5][12] Subsequent dehydration steps then lead to the aromatic pyrrole ring.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 2-(cyclopropylacetyl)acetoacetate | 198.23 | 5.0 g | 25.2 | 1.0 |
| Ammonium Acetate | 77.08 | 5.83 g | 75.6 | 3.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(cyclopropylacetyl)acetoacetate (5.0 g, 25.2 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask, followed by ammonium acetate (5.83 g, 75.6 mmol).
-
Rationale: Acetic acid serves as both the solvent and a weak acid catalyst to promote the condensation.[6] An excess of ammonium acetate is used as the ammonia source to drive the reaction equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, separating it from the water-soluble acetic acid and excess ammonium salts.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL).
-
Rationale: The bicarbonate wash neutralizes any remaining acetic acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate as a pale yellow oil. The expected yield is approximately 65-75%.
Part II: Synthesis of this compound
Principle and Mechanism
Saponification is the hydrolysis of an ester under basic conditions. It is a nucleophilic acyl substitution reaction that proceeds via a tetrahedral intermediate.[8] The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The intermediate then collapses, expelling an alkoxide leaving group. In the final, irreversible step, the strongly basic alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[9][13] Acidification in the final work-up step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.[8]
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | 179.22 | 3.0 g | 16.7 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.34 g | 33.4 | 2.0 |
| Ethanol (EtOH) | 46.07 | 30 mL | - | - |
| Water (H₂O) | 18.02 | 15 mL | - | - |
| Hydrochloric Acid (HCl), 2M | - | As needed (~17 mL) | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (3.0 g, 16.7 mmol) in ethanol (30 mL).
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (1.34 g, 33.4 mmol) in water (15 mL). Add the NaOH solution to the flask containing the ester.
-
Rationale: A stoichiometric excess of NaOH is used to ensure the complete and irreversible hydrolysis of the ester.[9] Ethanol is used as a co-solvent to ensure miscibility of the organic ester and the aqueous base.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with 20 mL of water and cool the flask in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A precipitate will form.
-
Rationale: Acidification protonates the sodium carboxylate salt, which is water-soluble, to form the neutral carboxylic acid, which is less soluble in water and precipitates out.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. This yields this compound as a white to off-white solid. The expected yield is typically >90%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: To assess purity.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Handle with care.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Hydrochloric acid is corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
This application note provides a reliable and detailed two-step protocol for synthesizing this compound. By leveraging a modified Paal-Knorr condensation followed by a robust saponification, this key medicinal chemistry scaffold can be produced in high yield. The inclusion of mechanistic insights and the rationale behind procedural choices aims to empower researchers to confidently execute and adapt this synthesis for their drug discovery programs.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
University of Calgary. Hydrolysis of Esters. Available at: [Link]
-
Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. SciSpace. Available at: [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. Available at: [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
-
AKTU Digital Education. (2022). Pharmaceutical Organic Chemistry III | Pyrrole: Reactions And Medicinal Uses. Available at: [Link]
- Google Patents. (2001). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. syrris.com [syrris.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids
Introduction: The Imperative for Advanced Synthesis of Pyrrole-3-Carboxylic Acids
The pyrrole ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2] Consequently, the development of efficient and scalable methods for the synthesis of functionalized pyrrole derivatives, such as pyrrole-3-carboxylic acids, is of paramount importance to the drug discovery and development pipeline. Traditional batch synthesis methodologies for these compounds often involve multiple steps, require the isolation of intermediates, and can be limited in scope and efficiency.[2][3][4]
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over conventional batch processing.[5][6][7][8] These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles when handling hazardous reagents, and streamlined scalability.[5][7][9] This guide provides a detailed protocol and technical insights into the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, a method that leverages the inherent advantages of flow chemistry to achieve a highly efficient and atom-economical process.[1][10]
Reaction Mechanism and Process Rationale: A Self-Validating System
The presented protocol is based on a modified Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-ketoester, an α-haloketone, and an amine or ammonia.[2] A key innovation in this continuous flow adaptation is the strategic use of a tert-butyl ester of the β-ketoester. The hydrogen bromide (HBr) generated in situ as a byproduct of the Hantzsch reaction is ingeniously utilized to facilitate the concomitant hydrolysis of the tert-butyl ester to the desired carboxylic acid in a single, uninterrupted process within the microreactor.[1][2][3][4][10][11][12] This eliminates the need for a separate deprotection step, significantly improving the overall efficiency of the synthesis.
The reaction proceeds through the initial formation of an enamine from the tert-butyl acetoacetate and a primary amine. This is followed by a nucleophilic attack on the 2-bromoketone and subsequent cyclization and dehydration to form the pyrrole ring. The acidic environment created by the HBr byproduct then drives the cleavage of the tert-butyl ester to yield the final pyrrole-3-carboxylic acid.
Experimental Workflow: From Reagents to Product
The following diagram illustrates the continuous flow setup for the synthesis of pyrrole-3-carboxylic acids.
Caption: Continuous flow setup for the synthesis of pyrrole-3-carboxylic acids.
Detailed Experimental Protocol
This protocol is adapted from the work of Herath and Cosford and has been demonstrated to be robust for a variety of substrates.[2][3][4][10][11][12]
1. Reagent Preparation:
-
Solution A: Prepare a stock solution of the desired primary amine (1.0 eq) and tert-butyl acetoacetate (1.1 eq) in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
-
Solution B: Prepare a stock solution of the 2-bromoketone (1.0 eq) in the same solvent.
2. System Setup:
-
Assemble the continuous flow reactor system, which typically consists of two syringe pumps, a T-mixer, a microreactor coil (e.g., PFA or glass), a back-pressure regulator, and a collection vessel.
-
The microreactor should be placed in a heating unit (e.g., an oil bath or a dedicated reactor heater).
3. Reaction Execution:
-
Set the desired temperature for the microreactor. A typical starting point is 100 °C.
-
Pump Solution A and Solution B into the T-mixer at equal flow rates. The total flow rate will determine the residence time in the reactor. A typical total flow rate might be 0.2 mL/min.
-
The combined streams then flow through the heated microreactor.
-
The product stream exits the reactor, passes through the back-pressure regulator (optional but recommended for suppressing solvent boiling), and is collected in the collection vessel.
4. Product Isolation and Purification:
-
Once the reaction has reached a steady state, collect the product stream.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Key Process Parameters and Representative Data
The following table summarizes typical reaction parameters and reported yields for the synthesis of various pyrrole-3-carboxylic acid derivatives using this continuous flow method.[2][3][4][10]
| Entry | Amine | 2-Bromoketone | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Benzylamine | 2-Bromoacetophenone | 100 | 10 | 85 |
| 2 | Cyclohexylamine | 2-Bromoacetophenone | 100 | 10 | 78 |
| 3 | Aniline | 2-Bromoacetophenone | 120 | 15 | 65 |
| 4 | Benzylamine | 1-Bromopropan-2-one | 100 | 10 | 82 |
| 5 | Benzylamine | 2-Bromo-1-phenylethanone | 100 | 10 | 88 |
Note: Yields are for isolated products after purification. Residence time is calculated based on the reactor volume and the total flow rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient residence time.- Temperature too low. | - Decrease the total flow rate.- Increase the reactor temperature. |
| Formation of Byproducts | - Temperature too high, leading to degradation.- Incorrect stoichiometry. | - Optimize the reaction temperature.- Verify the concentrations of the stock solutions. |
| Clogging of the Reactor | - Precipitation of starting materials or product. | - Ensure complete dissolution of reagents in the stock solutions.- Consider using a different solvent or slightly lower concentrations.- If the product is insoluble, a solvent with better solvating properties for the product may be needed for the collection stream. |
Advantages of the Continuous Flow Approach
The continuous flow synthesis of pyrrole-3-carboxylic acids offers several key advantages over traditional batch methods:
-
Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially hazardous reagents and exothermic reactions.
-
Rapid Optimization: The ability to quickly change reaction parameters such as temperature and flow rate allows for rapid optimization of reaction conditions.
-
Improved Efficiency: The one-step synthesis, which combines the pyrrole formation and ester hydrolysis, significantly reduces the overall reaction time and eliminates the need for intermediate isolation.[1][2][3][4][10]
-
Scalability: The process can be readily scaled up by either extending the reaction time or by using a larger volume reactor. A production rate of 850 mg in 2.5 hours has been reported.[2][3][4][10][12]
Conclusion
The continuous flow synthesis of pyrrole-3-carboxylic acids represents a significant advancement in heterocyclic chemistry. This approach, leveraging a modified Hantzsch reaction with in situ ester hydrolysis, provides a rapid, efficient, and scalable route to this important class of compounds. The detailed protocol and insights provided in these application notes are intended to enable researchers, scientists, and drug development professionals to readily adopt this powerful technology in their own laboratories.
References
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. (n.d.). [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182–5185. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - ResearchGate. (n.d.). [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. (2011). Organic Process Research & Development, 15(4), 856-860. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182-5. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
Assessment of the Impact of Continuous Flow Chemistry on Modern Heterocyclic Chemistry. (2022). In ResearchGate. [Link]
-
Recent advances in continuous flow synthesis of heterocycles. (2021). Molecular Diversity, 26(4), 2493-2517. [Link]
-
Continuous Flow Synthesis of Polysubstituted Pyrroles. (2021). University of Richmond UR Scholarship Repository. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2021). Molecules, 26(16), 4948. [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer Professional. [Link]
-
Continuous flow synthesis enabling reaction discovery. (2024). Chemical Science, 15(10), 3586-3610. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 9. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 10. syrris.com [syrris.com]
- 11. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrole framework is a key structural motif in numerous biologically active molecules and approved pharmaceuticals.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce contaminants into the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described are grounded in fundamental chemical principles and are designed to be robust and reproducible.
Understanding the Molecule and Potential Impurities
The purification strategy for any compound is dictated by its physicochemical properties and the likely impurities from its synthesis. This compound possesses a carboxylic acid group, making it an acidic compound. The pyrrole ring provides a degree of aromaticity and the cyclopropyl group is a non-polar aliphatic moiety.
Common synthetic routes to substituted pyrroles, such as the Hantzsch synthesis, often involve the reaction of β-ketoesters, primary amines, and α-haloketones.[2] Consequently, potential impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. A tailored purification strategy must effectively separate the desired carboxylic acid from these potential contaminants.
Purification Strategy Overview
A multi-step purification strategy is often most effective. The acidic nature of the target compound makes acid-base extraction an excellent initial step for separating it from neutral and basic impurities. This is followed by crystallization to achieve high purity, or column chromatography for separating compounds with very similar properties.
Method 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties.[3][4] For an acidic compound like this compound, it can be converted to its water-soluble salt by reaction with a base, while neutral and basic impurities remain in the organic phase.[5][6]
Principle of the Method
The carboxylic acid group is deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form the corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities remain in the organic solvent layer. After separating the layers, the aqueous layer is acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[5][7]
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of the target compound.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add another portion of the sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first aqueous extract.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with litmus paper). The this compound will precipitate as a solid.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry the purified product under vacuum.
Visualization of the Workflow
Caption: Workflow for acid-base extraction.
Method 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.
Principle of the Method
An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature. By dissolving the crude product in a minimum amount of the hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities behind in the solution. For pyrrole-2-carboxylic acid, methanol has been shown to be an effective crystallization solvent.[8][9]
Experimental Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for this compound could be methanol, ethanol, or a mixture of ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data on Solvent Selection
| Solvent System | Rationale |
| Methanol or Ethanol | Pyrrole carboxylic acids often show good solubility in hot alcohols and lower solubility when cold. |
| Ethanol/Water | The addition of water as an anti-solvent can help to induce crystallization if the compound is too soluble in pure ethanol. |
| Ethyl Acetate/Hexane | For less polar compounds, this combination can be effective. |
Method 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds. It relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Principle of the Method
A glass column is packed with a solid adsorbent, the stationary phase (commonly silica gel). The crude mixture is loaded onto the top of the column. A solvent or mixture of solvents, the mobile phase, is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For a carboxylic acid, the polarity of the mobile phase can be adjusted to control its elution. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve the peak shape by preventing tailing. While gas chromatography has been used for the methyl esters of pyrrole carboxylic acids[10], liquid chromatography is more suitable for the free acid.
Experimental Protocol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to sharpen the elution of the carboxylic acid.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Workflow
Caption: Workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A pure compound will have a sharp melting point range.
Conclusion
The purification of this compound can be effectively achieved using a combination of acid-base extraction, recrystallization, and/or column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude material. For a robust purification scheme, it is recommended to start with an acid-base extraction to remove the bulk of neutral and basic impurities, followed by recrystallization to obtain a highly pure, crystalline product. Column chromatography can be employed when dealing with impurities that have similar properties to the target compound.
References
-
Engineering Ideas Clinic. What is an Acid and Base Extraction? Confluence. [Link]
-
Prota, G., & D'Agostino, M. (1966). Separation of C-Pyrrolecarboxylic Acids by Gas Chromatography. Journal of Chromatographic Science, 4(5), 266-268. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
JoVE. Extraction - Concept. [Link]
-
Mrozek, A., et al. (2003). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]
-
Mrozek, A., et al. (2003). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 107(33), 6415-6423. [Link]
-
Mrozek, A., et al. (2003). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. [Link]
-
Wikipedia. Pyrrole-2-carboxylic acid. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
PubChem. Pyrrole-2-carboxylic acid. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. jove.com [jove.com]
- 5. vernier.com [vernier.com]
- 6. magritek.com [magritek.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core, a carboxylic acid functional group, and a cyclopropyl substituent. Molecules with this scaffold are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopropyl ring and the versatile reactivity of the pyrrole and carboxylic acid moieties. As a key building block or a final active pharmaceutical ingredient (API), its unambiguous structural confirmation and purity assessment are critical for ensuring downstream success in research and development.
This guide provides a comprehensive set of analytical protocols for the thorough characterization of this compound. We will detail the application of chromatographic and spectroscopic techniques, moving beyond procedural steps to explain the scientific rationale behind the selection of specific methods and parameters. This integrated workflow ensures the generation of reliable and reproducible data for identity, purity, and structural elucidation.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Monoisotopic Mass | 151.06332 Da | [1] |
| Predicted XlogP | 1.1 | [1] |
| Appearance | Solid (predicted) | - |
| Structure | PubChem CID: 62313448 |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile small molecules. A well-developed Reversed-Phase (RP-HPLC) method can separate the target compound from process-related impurities and degradation products.
Principle of Analysis
In RP-HPLC, the analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound is primarily governed by its hydrophobicity. As a carboxylic acid, its retention is highly sensitive to the pH of the mobile phase. By maintaining an acidic pH (e.g., pH 3), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus more strongly retained on the C18 column. This leads to better peak shape and resolution.[2][3]
Experimental Protocol: RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound sample
Protocol Steps:
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.0):
-
Accurately weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Sample Preparation (Stock Solution):
-
Accurately weigh 10 mg of the this compound standard or sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.[2]
-
Prepare working solutions by further dilution as needed.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for small molecules of moderate polarity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Ensures the carboxylic acid is protonated, leading to optimal retention and peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Elution Mode | Isocratic: 50% A / 50% B | A simple starting point. A gradient may be required if impurities with very different polarities are present.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry.[3] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detector Wavelength | 225 nm | Pyrrole derivatives typically exhibit UV absorbance in this region.[2][3] A full scan with a DAD is recommended during method development to find the optimal wavelength. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
-
System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the sample solutions for analysis. Purity is typically calculated using an area percent normalization method.
-
Structural Elucidation and Confirmation
While HPLC provides information on purity, it does not confirm the chemical structure. A combination of spectroscopic techniques is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy:
-
Principle: The acidic proton of the carboxylic acid is highly deshielded and expected to appear as a broad singlet far downfield, typically around 10-12 ppm.[4] The N-H proton of the pyrrole ring also appears as a broad singlet. The protons on the pyrrole ring and the cyclopropyl group will show characteristic chemical shifts and coupling patterns that can be used to confirm their connectivity.
-
Expected Signals:
-
-COOH: A broad singlet around δ 12 ppm. This signal will disappear upon D₂O exchange.[5]
-
-NH: A broad singlet, typically δ 8-11 ppm.
-
Pyrrole C-H: Two distinct signals in the aromatic region (δ 6-8 ppm).
-
Cyclopropyl C-H: Signals in the upfield region (δ 0.5-1.5 ppm).
-
¹³C NMR Spectroscopy:
-
Principle: Provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears downfield.
-
Expected Signals:
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can slow the exchange of the acidic -OH and -NH protons, sometimes allowing for sharper signals.[7]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm all assignments.
Mass Spectrometry (MS)
MS provides a highly accurate measurement of the molecular weight of a compound and can offer structural information through fragmentation analysis.
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Ions (for C₈H₉NO₂):
| Ion Species | Mode | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Positive | 152.0706 |
| [M+Na]⁺ | Positive | 174.0525 |
| [M-H]⁻ | Negative | 150.0560 |
Data derived from predicted values.[1]
Protocol: MS Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or by coupling the HPLC system to the mass spectrometer (LC-MS). LC-MS is preferred as it provides separation prior to analysis.
-
For LC-MS, replace the phosphate buffer in the HPLC method with a volatile alternative like 0.1% formic acid in water to ensure compatibility with the MS detector.[8]
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
If structural confirmation is needed, perform tandem MS (MS/MS) on the parent ion. Common fragmentations for carboxylic acids include the loss of H₂O (18 Da) and the COOH group (45 Da).[4][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle: The carboxylic acid group has several distinct and characteristic absorption bands. The O-H bond gives a very broad absorption, while the C=O bond gives a strong, sharp absorption. The N-H bond of the pyrrole also has a characteristic stretching frequency.
Expected Characteristic Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Pyrrole | N-H stretch | ~3300 | Medium, sharp (may be obscured by O-H) |
| Alkene/Aromatic | C-H stretch | >3000 | Medium |
| Cyclopropyl | C-H stretch | ~3000-2850 | Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, sharp |
| Pyrrole Ring | C=C stretch | ~1500-1600 | Medium |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
| Carboxylic Acid | O-H bend | 900 - 960 | Broad, medium |
Reference ranges from established spectroscopy resources.[5][6][10]
Protocol: FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Integrated Characterization Workflow
For a new batch or synthesis of this compound, these techniques should be used in a logical sequence to build a complete analytical profile.
Caption: Integrated workflow for compound characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-technique analytical approach. RP-HPLC with UV detection serves as a robust method for determining purity and identifying potential impurities. Unambiguous structural confirmation is achieved through the synergistic use of NMR spectroscopy for mapping the atomic connectivity, mass spectrometry for verifying the molecular weight and elemental formula, and FTIR spectroscopy for identifying key functional groups. Following the protocols and rationale outlined in this guide will enable researchers to generate a complete and reliable analytical data package, ensuring the quality and integrity of this valuable chemical entity for its intended application.
References
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
ResearchGate. (2019). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole | Download Table. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. The FTIR spectra of Pyrrole monomer and PPPy. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]
-
Thieme. (2005). 1H NMR Spectroscopy. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
-
PubChem. 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. [Link]
-
MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. [Link]
-
University of Cambridge. (2021). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Nature. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. [Link]
-
Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
Sources
- 1. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Characterization of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid as a Kinase Inhibitor
Introduction: The Pyrrole Scaffold in Kinase Inhibition
The pyrrole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved and investigational kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] The structural motif of pyrrole-3-carboxylic acid, for instance, is central to successful drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, hereafter referred to as Cmpd-X , as a potential kinase inhibitor. While the pyrrole core is well-established in kinase inhibitor design[6][7][8], this guide will outline the necessary experimental protocols to elucidate the specific inhibitory activity and mechanism of action of Cmpd-X . We will detail the in vitro and cell-based assays required to profile its potency, selectivity, and cellular efficacy.
Part 1: Physicochemical Characterization and Quality Control of Cmpd-X
Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound. Cmpd-X is commercially available from several vendors.[9][10][11]
Protocol 1.1: Quality Control of Cmpd-X
-
Identity Verification: Confirm the chemical structure of Cmpd-X using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected molecular weight for C10H13NO2 is approximately 179.22 g/mol .[12]
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.
-
Solubility Determination: Assess the solubility of Cmpd-X in dimethyl sulfoxide (DMSO) and aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[3] Subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize solvent effects on kinase activity.[13]
Part 2: In Vitro Characterization of Kinase Inhibition
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified kinases. A luminescence-based assay that measures ADP production is a robust and widely used method for this purpose.[3][14]
Determination of IC50 using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[14]
Principle of the Assay: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then, using luciferase, convert the newly synthesized ATP into a luminescent signal.[14]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Cmpd-X using a luminescence-based kinase assay.
Protocol 2.1: Step-by-Step IC50 Determination
Materials:
-
Cmpd-X stock solution (10 mM in 100% DMSO)
-
Kinase of interest (e.g., a tyrosine kinase like VEGFR2 or a serine/threonine kinase like Akt1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Cmpd-X in 100% DMSO. For a typical assay, this might range from 10 mM to 0.5 nM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the serially diluted Cmpd-X or DMSO (as a vehicle control) to each well.[14]
-
Add 2 µl of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture. The final ATP concentration should ideally be at its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling
To understand the specificity of Cmpd-X , it is crucial to test its activity against a panel of different kinases. A highly selective inhibitor is often desirable to minimize off-target effects.
Data Presentation: Hypothetical IC50 Values for Cmpd-X
| Kinase Target | Kinase Family | Cmpd-X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Hypothetical Target) | Tyrosine Kinase | 25 | 5 |
| Kinase B | Tyrosine Kinase | 850 | 8 |
| Kinase C | Serine/Threonine Kinase | >10,000 | 15 |
| Kinase D | Serine/Threonine Kinase | 1,200 | 10 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[3]
Part 3: Cellular Characterization of Kinase Inhibition
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical to confirm that the compound can penetrate cell membranes and engage its target in a physiological context.
Target Engagement using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying protein phosphorylation in cell lysates.[15] This method can be used to measure the inhibition of a specific signaling pathway downstream of the target kinase.
Principle of the Assay: This assay uses two antibodies: one labeled with a Europium (Eu) chelate donor and another labeled with an acceptor fluorophore. When both antibodies bind to the target protein (one to the total protein and the other to the phosphorylated site), FRET occurs upon excitation, generating a specific signal. An inhibitor will reduce the phosphorylation, thus decreasing the FRET signal.[15]
Signaling Pathway and TR-FRET Assay Principle
Caption: Cmpd-X inhibits the target kinase, reducing downstream substrate phosphorylation, which is quantified by TR-FRET.
Protocol 3.1: Step-by-Step Cellular Target Inhibition Assay
Materials:
-
Cancer cell line expressing the target kinase (e.g., HT29 colorectal adenocarcinoma cells)[16]
-
Cell culture medium and supplements
-
Cmpd-X
-
Stimulator (e.g., growth factor like EGF or VEGF, depending on the target)
-
Lysis buffer
-
TR-FRET antibody pair for the phosphorylated substrate
-
TR-FRET compatible plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Cmpd-X for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a pre-optimized time (e.g., 15-30 minutes) to induce phosphorylation.
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate on a shaker for 10-15 minutes to ensure complete lysis.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a white 384-well assay plate.
-
Add the TR-FRET antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]
-
Calculate the ratiometric signal output.
-
Plot the signal ratio against the inhibitor concentration to determine the cellular IC50.
-
Part 4: Troubleshooting and Scientific Integrity
Ensuring the reliability and reproducibility of results is paramount in drug discovery.[13]
Common Pitfalls and Solutions:
-
Compound Interference: Some compounds may autofluoresce or quench the luminescent/fluorescent signal. It is essential to run controls with the compound in the absence of the kinase reaction to check for interference.[13]
-
Non-specific Inhibition: Molecules can inhibit kinases indirectly, for example, by aggregating or chelating essential cofactors. Cross-validation with different assay formats is recommended.[13]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can significantly affect reaction kinetics. Always use high-quality reagents.[13]
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and is at a non-inhibitory level.[13]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound (Cmpd-X ) as a potential kinase inhibitor. By systematically determining its in vitro potency and selectivity, and confirming its activity in a cellular context, researchers can build a comprehensive profile of this compound. This foundational data is essential for making informed decisions regarding further optimization and preclinical development. The pyrrole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and rigorous application of these methodologies will be key to unlocking its full potential.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. doi:10.1007/978-1-62703-242-1_3.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Promega Corporation. (n.d.). GSK3β Kinase Assay.
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. doi:10.1021/jm301859s.
- BLD Pharm. (n.d.). This compound.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. doi:10.1021/jm301762v.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. doi:10.1021/jm0204183.
- Advanced ChemBlocks. (n.d.). This compound 95%.
- ChemicalBook. (n.d.). 1247103-26-9 CAS Manufactory.
- Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. doi:10.1021/acs.jmedchem.7b01261.
- The Institute of Cancer Research. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
- PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Sources
- 1. syrris.com [syrris.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1247103-26-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound 95% | CAS: 1247103-26-9 | AChemBlock [achemblock.com]
- 11. 1247103-26-9 CAS Manufactory [m.chemicalbook.com]
- 12. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promega.com [promega.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-cyclopropyl-1H-pyrrole-3-carboxylic acid in Modern Drug Discovery
Introduction: The Strategic Value of the 4-cyclopropyl-1H-pyrrole-3-carboxylic acid Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The this compound scaffold has emerged as a fragment of significant interest, embodying a convergence of three privileged structural motifs: the pyrrole ring, the cyclopropyl group, and the carboxylic acid moiety. Each component imparts distinct and advantageous properties that can be exploited to address common challenges in medicinal chemistry, from enhancing potency and metabolic stability to ensuring target engagement.
The pyrrole ring is a five-membered aromatic heterocycle prevalent in a multitude of natural products and FDA-approved drugs.[1][2] Its planar structure and rich electron density allow it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it a versatile pharmacophore for engaging with biological targets.[3] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
The cyclopropyl group , a three-membered carbocycle, is increasingly utilized as a "bioisostere" for alkenes or as a rigid linker.[6][7] Its unique stereoelectronic properties, such as high s-character in its C-H bonds and bent C-C bonds, contribute to enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8][9][10] Furthermore, the conformational rigidity imposed by the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its target.[10][11] This can favorably impact potency and reduce off-target effects.[8][11]
The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems, often acting as a key hydrogen bond donor and acceptor or forming critical ionic interactions with positively charged residues like arginine or lysine in a protein's active site.[12] While indispensable for the pharmacophore of many drugs, the carboxylic acid moiety can present challenges related to membrane permeability and metabolic liabilities.[13][14] The strategic use of this group, particularly in the context of fragment-based drug discovery (FBDD), allows for the initial anchoring of a fragment to a target, which can then be optimized or replaced with bioisosteres during the hit-to-lead phase to fine-tune pharmacokinetic properties.[14][15][16]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a high-value starting point in drug discovery campaigns. We will detail its physicochemical characteristics, propose a strategic workflow for its deployment in fragment-based screening, and provide detailed protocols for hit validation and subsequent lead optimization.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be successful in FBDD, it should possess properties that favor binding efficiency and provide ample vectors for chemical elaboration. This compound aligns well with the "Rule of Three," a set of guidelines for ideal fragments.[17]
| Property | Value (Predicted/Estimated) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 151.16 g/mol | < 300 Da | Ensures efficient sampling of chemical space and higher hit rates.[17][18] |
| cLogP | 1.1 | < 3 | Balances solubility and lipophilicity, preventing non-specific binding.[17] |
| Hydrogen Bond Donors | 2 (N-H, O-H) | ≤ 3 | Provides key interaction points without excessive polarity.[17] |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) | ≤ 3 | Offers directional interactions for specific target binding.[17] |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[17] |
Predicted values are based on standard computational models.
The molecule's modest size and balanced polarity suggest it has favorable solubility and binding efficiency, making it an excellent candidate for screening libraries.
Strategic Workflow for Drug Discovery
The utilization of this compound is optimally approached through a systematic, multi-stage process common in fragment-based campaigns. This workflow ensures that initial, weak-binding hits are rigorously validated and rationally optimized into potent, drug-like leads.
Caption: A strategic workflow for utilizing this compound in drug discovery.
Part 1: Hit Identification Protocols
The primary goal of this phase is to identify and validate the binding of this compound to a specific biological target. Due to the expected low affinity of fragments (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required.[19]
Protocol 1.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface.
Causality: SPR is chosen for its high sensitivity, low sample consumption, and its ability to provide kinetic data (association and dissociation rates), which helps to triage initial hits and identify genuine binders from artifacts.
Methodology:
-
Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. Aim for a low to moderate immobilization density (e.g., 2000-4000 Response Units) to minimize mass transport limitations.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the appropriate running buffer (e.g., HBS-EP+) with a final DMSO concentration ≤ 1%. Concentrations should typically range from 1 µM to 1 mM.
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections containing the same DMSO concentration for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer injection data from the active flow cell sensorgrams.
-
Analyze the referenced sensorgrams for concentration-dependent binding responses. A steady-state affinity (KD) can be estimated if the binding reaches equilibrium.
-
Hits are identified as fragments that produce a reproducible and concentration-dependent binding signal.
-
Protocol 1.2: Hit Validation and Structural Characterization by X-ray Crystallography
Crystallography provides unequivocal proof of binding and delivers high-resolution structural information on the binding mode, which is critical for the subsequent hit-to-lead phase.[20]
Causality: This step is self-validating; obtaining a crystal structure of the fragment bound to the target protein confirms the interaction and reveals the precise orientation and key interactions driving the binding, guiding rational drug design.
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein using standard techniques (e.g., vapor diffusion).
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a cryoprotectant solution containing a high concentration of this compound (e.g., 1-10 mM). The optimal soaking time can vary from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using a known apo-structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.
-
Part 2: Hit-to-Lead Optimization Protocols
With a validated hit and a high-resolution crystal structure, the goal shifts to improving binding affinity and developing structure-activity relationships (SAR).
Protocol 2.1: Structure-Guided Analogue Design and Synthesis
The crystal structure will reveal unoccupied pockets near the bound fragment and identify key interaction points. This information guides the design of new analogues with improved potency.
Causality: By understanding how the fragment binds, chemists can rationally design modifications that are predicted to form additional favorable interactions with the target, increasing the probability of success compared to random exploration.
Logical Relationship Diagram:
Caption: Key vectors for chemical modification on the core scaffold.
Synthetic Strategy: Analogue Library Synthesis
A robust synthetic route is required to generate analogues. The Hantzsch pyrrole synthesis, adaptable to continuous flow, is an efficient method for creating diversely substituted pyrrole-3-carboxylic acids.[17][21]
General Synthetic Protocol (Example):
-
Reactant Preparation:
-
Solution A: A β-ketoester (e.g., tert-butyl acetoacetate), a primary amine, and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
Solution B: An α-haloketone in the same solvent.
-
-
Flow Reaction:
-
Work-up and Purification: The output from the reactor is collected, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the desired pyrrole-3-carboxylic acid derivative.
Suggested Modifications and Rationale:
-
N1-Position: Alkylation or arylation at the pyrrole nitrogen can probe for nearby hydrophobic pockets. For example, introducing a benzyl or a substituted phenyl group.
-
C2 and C5-Positions: Substitution at these positions can be used to grow the fragment into adjacent sub-pockets. Small alkyl groups (e.g., methyl) or aromatic rings can be introduced by selecting the appropriate starting materials for the Hantzsch synthesis.
-
Carboxylic Acid Bioisosteres: If the carboxylic acid leads to poor pharmacokinetic properties (e.g., low cell permeability), it can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides.[13][14][22] This strategy aims to retain the key hydrogen bonding interactions while improving drug-like properties.[15]
Protocol 2.2: In Vitro Potency and Selectivity Assays
As analogues are synthesized, they must be tested for improved potency and selectivity.
Methodology:
-
Primary Potency Assay: Develop a robust biochemical or cell-based assay to measure the compound's activity (e.g., IC50 or Ki). This could be an enzymatic assay (for enzymes) or a reporter assay (for receptors).
-
SAR Analysis: Correlate the changes in chemical structure with the changes in biological activity to build a robust SAR model. This will guide the design of the next generation of compounds.
-
Selectivity Profiling: Screen promising compounds against a panel of related off-targets to ensure selectivity. For example, if the primary target is a kinase, screen against a panel of other kinases.
Conclusion
This compound represents a strategically designed fragment that offers a compelling starting point for drug discovery campaigns. Its constituent parts provide a unique combination of structural rigidity, metabolic stability, and versatile binding potential. By employing a systematic workflow rooted in sensitive biophysical screening and structure-guided design, researchers can effectively leverage this scaffold's inherent advantages. The protocols outlined in this document provide a validated framework for progressing from initial fragment hit to an optimized lead candidate, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.
References
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [URL: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]
- Al-Zoubi, R. M., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24047255/]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [URL: https://www.researchgate.net/publication/303975013_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules]
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35030230/]
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [URL: https://www.syrris.com/case-studies/one-step-continuous-flow-synthesis-of-highly-substituted-pyrrole-3-carboxylic-acid-derivatives-via-in-situ-hydrolysis-of-tert-bu]
- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35702764/]
- Al-Zoubi, R. M., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449557/]
- Cyclopropyl group. Grokipedia. [URL: https://grokipedia.org/cyclopropyl-group-definition/]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
- Kokkonda, S., et al. (2020). Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7394244/]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]
- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37994014/]
- Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [URL: https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/]
- Bioisosteres for carboxylic acid groups. Hypha Discovery. [URL: https://www.hyphadiscovery.co.uk/bioisosteres-for-carboxylic-acid-groups/]
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [URL: https://www.researchgate.net/publication/357682335_Pyrrole_as_an_Important_Scaffold_of_Anticancer_Drugs_Recent_Advances]
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [URL: https://journals.library.ualberta.ca/jpps/index.php/jpps/article/view/32417]
- Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4045899/]
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.co.uk/blogs/metabolism-of-cyclopropyl-groups]
- Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920979/]
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.00191/full]
- Fragment-based lead discovery. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fragment-based_lead_discovery]
- Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22243916/]
- Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32248693/]
- Fragment-based drug discovery and its application to challenging drug targets. ResearchGate. [URL: https://www.researchgate.
- Hit to lead optimization, patentable lead generation. Vichem. [URL: https://vichem.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry. [URL: https://www.rroij.
- Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20189816/]
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29436254/]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33078486/]
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [URL: https://www.hindawi.com/journals/jchem/2022/6893617/]
- Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40147362/]
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1778]
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9724122/]
- Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27670880/]
Sources
- 1. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. 1247103-26-9|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. This compound 95% | CAS: 1247103-26-9 | AChemBlock [achemblock.com]
- 14. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 19. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. syrris.com [syrris.com]
- 22. Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid Activity
For: Researchers, scientists, and drug development professionals
Introduction
4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a novel synthetic small molecule featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, often by acting as targeted inhibitors of key cellular enzymes.[1][2] The unique combination of a cyclopropyl group and a carboxylic acid moiety suggests the potential for specific molecular interactions, making this compound a promising candidate for drug discovery programs.
The primary challenge with any new chemical entity is the elucidation of its biological mechanism of action. This requires a systematic and logical progression of assays, from broad phenotypic screens to specific, target-based validation. These application notes provide a comprehensive, field-proven guide for researchers to develop a robust suite of assays to characterize the activity of this compound. We will move from foundational cell health and metabolic assays to more focused enzyme inhibition and antimicrobial screens, providing detailed, self-validating protocols at each step.
Part 1: Foundational Analysis - Cellular Viability and Metabolic Impact
Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell health and metabolism. This initial phase establishes a therapeutic window (the concentration range between desired effect and toxicity) and provides the first clues as to the compound's general mode of action.
Cytotoxicity Profiling using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is a critical first step to identify the concentrations at which the compound is cytotoxic, ensuring that subsequent assays are performed at non-lethal doses that allow for the observation of specific biological effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, A549, or a relevant cell line for a specific disease model) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Example Cytotoxicity Data
| Compound Concentration (µM) | % Viability (Relative to Vehicle) |
| 100 | 5.3% |
| 50 | 15.8% |
| 25 | 48.9% |
| 12.5 | 89.1% |
| 6.25 | 95.4% |
| 3.13 | 98.2% |
| CC₅₀ (µM) | ~25.5 |
General Metabolic Activity Screening
Rationale: Alterations in cellular metabolism are linked to a wide array of diseases.[4] Assays that measure key metabolic events, such as glucose consumption or ATP production, can reveal if the compound interferes with central energy pathways.[5]
Experimental Protocol: ATP Quantification Assay
This protocol uses a luciferase-based system, where light production is directly proportional to the amount of ATP present.[6]
-
Cell Culture and Treatment: Seed and treat cells with a non-toxic concentration range of this compound (e.g., 0.1 µM to 10 µM, based on MTT results) in a 96-well white-walled plate for a desired time (e.g., 6-24 hours).
-
Assay Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Lysis and Signal Generation: Allow the plate and reagents to equilibrate to room temperature. Add the assay reagent directly to the wells (typically in a 1:1 volume ratio). Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated cells to that of vehicle-treated cells to determine the relative change in intracellular ATP levels.
Logical Workflow for Foundational Assays
Caption: Foundational assay workflow.
Part 2: Hypothesis-Driven Assay Development
Based on the chemical structure (a pyrrole carboxylic acid) and extensive literature on related compounds, two primary hypotheses for the mechanism of action can be proposed: enzyme inhibition or antibacterial activity .[1][7] The following protocols are designed to test these hypotheses.
Enzyme Inhibition Assays
Rationale: Many small molecule drugs function by inhibiting enzymes.[8][9] Pyrrole-containing structures are known to inhibit a variety of enzymes, particularly kinases.[10][11] A general biochemical assay can be developed to screen for inhibition and determine the compound's potency (IC₅₀).
Experimental Protocol: General Kinase Inhibition Assay (e.g., using a commercial ADP-Glo™ Kinase Assay)
This protocol provides a universal method for measuring the activity of any ADP-producing enzyme, such as a kinase.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solution as recommended by the assay manufacturer. The substrate concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.[9][12]
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.
-
Kinase Reaction: a. In a 384-well plate, add the compound dilutions. b. Add the kinase enzyme to all wells except the "no enzyme" control. c. Initiate the reaction by adding the substrate/ATP mixture. d. Incubate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
ADP Detection: a. Add the "ADP-Glo™ Reagent" to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the "Kinase Detection Reagent" to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal, which is directly proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Analysis: a. Normalize the data using high (enzyme + vehicle, 100% activity) and low (no enzyme, 0% activity) controls. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[9]
Data Presentation: Example Kinase Inhibition Data
| Compound Concentration (µM) | % Kinase Activity | % Inhibition |
| 50 | 2.1% | 97.9% |
| 10 | 10.5% | 89.5% |
| 2 | 45.3% | 54.7% |
| 0.4 | 88.7% | 11.3% |
| 0.08 | 99.2% | 0.8% |
| IC₅₀ (µM) | ~1.8 |
Antibacterial Activity Screening
Rationale: Many heterocyclic compounds, including those with pyrrole and carboxylic acid motifs, have been patented as antibacterial agents.[7][13] A minimal inhibitory concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli). Incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a standardized final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of this compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a "growth control" well (broth + bacteria, no compound) and a "sterility control" well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.
-
Confirmation (Optional): To determine if the compound is bactericidal or bacteriostatic, plate a small aliquot from the clear wells onto agar plates. Lack of growth after incubation indicates a bactericidal effect.
Decision-Making Workflow for Target Exploration
Caption: Hypothesis-driven assay selection.
Part 3: Advanced Analysis - Quantification in Biological Matrices
Rationale: For in vivo studies or advanced cell culture models, it is essential to quantify the concentration of the compound in biological samples. This is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.[14] Carboxylic acids often require derivatization or specific chromatographic conditions for optimal retention and detection.[15]
Experimental Protocol: LC-MS Quantification of this compound
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, serum, or cell lysate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for analysis.[16]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to ensure the carboxylic acid is protonated).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to elute the compound, for example: 0-1 min 5% B, 1-8 min linear gradient to 95% B, hold for 2 min, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization in positive mode (ESI+) to detect the protonated molecule [M+H]⁺ or negative mode (ESI-) to detect [M-H]⁻. Empirical testing is required to determine the most sensitive mode.
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) for quantification. Determine the optimal precursor ion (the molecular weight of the compound) and a stable product ion (a fragment generated by collision-induced dissociation).
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the compound into a blank matrix (e.g., drug-free plasma).
-
Plot the peak area ratio (compound/internal standard) against concentration.
-
Use linear regression to determine the concentration of the compound in the unknown samples.
-
Conclusion
This document provides a structured, multi-faceted approach to characterizing the biological activity of a novel compound, this compound. By progressing from broad-spectrum cytotoxicity and metabolic assays to specific, hypothesis-driven biochemical and microbiological screens, researchers can efficiently identify the compound's mechanism of action and potency. The inclusion of a robust LC-MS protocol ensures that findings from in vitro assays can be translated into more complex biological systems. This systematic workflow provides a solid foundation for any drug discovery program involving new chemical entities.
References
-
News-Medical.net. Cell Metabolism Assays. [Link]
-
BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
ResearchGate. Strategies to develop enzyme assays. [Link]
-
National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
PubChem. 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids, processes for their preparation and antibacterial agents containing these compounds - Patent US-5077429-A. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
PubMed. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
- Google Patents.
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
PubMed. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]
-
PubChem. Dihydro-1h-pyrrolo[1,2-a]indol-1-yl carboxylic acid derivatives which act as s1p1 agonists - Patent US-2010292233-A1. [Link]
-
MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
-
PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]
- Google Patents.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays [sigmaaldrich.com]
- 4. bioivt.com [bioivt.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. news-medical.net [news-medical.net]
- 7. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acids, processes for their preparation and antibacterial agents containing these compounds - Patent US-5077429-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
formulation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid for in vivo studies
An Application Note on the Formulation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid for In Vivo Studies
Authored by: A Senior Application Scientist
Abstract
The successful preclinical evaluation of novel chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in animal models. This compound, a representative small molecule featuring a carboxylic acid moiety, presents formulation challenges common to weakly acidic compounds with limited aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust and effective formulations for in vivo studies. We will explore a systematic approach, beginning with essential physicochemical characterization and progressing through a tiered selection of formulation strategies, including pH adjustment, co-solvent systems, cyclodextrin complexation, and suspensions. Detailed, step-by-step protocols are provided for each methodology, emphasizing the scientific rationale behind experimental choices to ensure reproducible and reliable preclinical outcomes.
Introduction: The Challenge of Formulating Weakly Acidic NCEs
The journey of a new chemical entity from discovery to clinical application is fraught with challenges, a significant number of which are related to biopharmaceutics.[1] A substantial portion of NCEs exhibit poor water solubility, which can lead to low and erratic bioavailability, hindering the accurate assessment of their efficacy and toxicity in preclinical studies.[2][3]
This compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate.[3] The presence of the carboxylic acid group makes its solubility highly dependent on pH.[4] At the low pH of the stomach, the molecule remains in its neutral, less soluble form. As it transitions to the higher pH of the small intestine, it can ionize to its more soluble carboxylate form, but this process may be too slow or incomplete to achieve the necessary concentration for absorption.
Therefore, the primary goal of formulation development for such a compound is to enhance its apparent solubility and dissolution rate within the gastrointestinal tract for oral studies, or to create a stable, biocompatible solution or suspension for parenteral administration.[5] An inadequate formulation can lead to an underestimation of a compound's potential, resulting in the premature termination of a promising drug candidate.[2] This guide provides a logical, step-by-step framework for developing a suitable formulation.
Physicochemical Characterization: The Foundation of Formulation
Before any formulation work begins, a thorough understanding of the molecule's physicochemical properties is essential.[2][6] This preformulation data guides the selection of the most promising development strategy, saving time and valuable Active Pharmaceutical Ingredient (API).
Table 1: Physicochemical Properties of this compound | Property | Value | Source / Comment | | :--- | :--- | :--- | | Molecular Formula | C₈H₉NO₂ | PubChem CID: 62313448[7] | | Molecular Weight | 151.16 g/mol | PubChem CID: 62313448[7] | | Chemical Structure | Img Src: PubChem | A pyrrole ring with cyclopropyl and carboxylic acid substituents. | | Predicted XlogP | 1.1 | PubChem CID: 62313448[7] | Suggests moderate lipophilicity. | | Functional Group | Carboxylic Acid | Weak acid, pKa must be determined experimentally.[8] |
Protocol 2.1: Preliminary Aqueous and Organic Solubility Assessment
Rationale: This protocol establishes a baseline for the compound's solubility. The data will determine if a simple aqueous formulation is feasible or if more complex strategies are required. Solubility in organic solvents helps identify potential co-solvents or vehicles for lipid-based systems.
Materials:
-
This compound API
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Vials, magnetic stirrer, analytical balance, HPLC-UV or UPLC-MS for quantification
Procedure:
-
Add an excess amount of the API (e.g., 5-10 mg) to a series of vials. Ensure the solid is not clumped.
-
Pipette a fixed volume (e.g., 1 mL) of each test vehicle into a corresponding vial.
-
Seal the vials and agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A rotating wheel or shaker is ideal.
-
After equilibration, visually inspect for undissolved solid. If none is present, add more API and repeat.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
Formulation Strategies & Development Workflow
The choice of formulation strategy is a multi-faceted decision based on the required dose, the route of administration, and the physicochemical properties determined in Section 2.0.
Caption: Formulation selection workflow for this compound.
Strategy 1: pH-Adjusted Aqueous Solutions
Rationale: For a carboxylic acid, increasing the pH of the vehicle above its pKa will convert the molecule to its ionized (carboxylate) salt form, which is typically much more water-soluble.[9] This is the simplest and most direct method for enhancing aqueous solubility.[]
Materials:
-
API, Water for Injection (WFI) or equivalent
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter, sterile filters
Procedure:
-
Weigh the required amount of API for the target concentration.
-
Add approximately 80% of the final volume of WFI to a sterile beaker.
-
Slowly add the API while stirring. A suspension will likely form.
-
Begin adding 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the API fully dissolves and the pH is stable (typically 1-2 pH units above the compound's pKa). A target pH of 7.0-8.0 is common for in vivo compatibility.
-
Once dissolved, adjust the final volume with WFI.
-
Confirm the final pH. If necessary, back-titrate with 0.1 M HCl.
-
For parenteral use, sterile filter the final solution through a 0.22 µm filter into a sterile container.
Trustworthiness Check: The final formulation should remain a clear solution upon standing. A "crash test" can be performed by diluting the formulation into PBS (pH 7.4) to simulate dilution in blood; no precipitation should occur.
Strategy 2: Cosolvent-Based Formulations
Rationale: When pH adjustment alone is insufficient, or if a non-aqueous formulation is desired, cosolvents can be used. These water-miscible organic solvents increase solubility by reducing the polarity of the aqueous vehicle.[] However, their use must be carefully managed due to potential in-vivo toxicity.[11][12]
Table 2: Common Cosolvents for Preclinical Studies
| Cosolvent | Route | Typical Concentration Limit | Notes |
|---|---|---|---|
| PEG 400 | Oral, IV, IP | ≤ 40% | Generally well-tolerated. Can cause motor impairment at high doses.[11] |
| Propylene Glycol | Oral, IV, IP | ≤ 30% | Can cause hemolysis and CNS effects at high concentrations.[12] |
| Ethanol | Oral, IV | ≤ 10% | Used cautiously due to potential for toxicity and irritation.[13] |
| DMSO | IP, SC | ≤ 10% | Potent solvent but can cause local irritation and has known biological effects.[11] |
Rationale: A combination of solvents (ternary system) is often used to maximize solubility while minimizing the concentration of any single, potentially toxic, component. A common system is Solutol HS 15 (surfactant), PEG 400 (cosolvent), and water.
Procedure:
-
Prepare a stock solution of the API in PEG 400 at the highest possible concentration.
-
In a separate vial, prepare a mixture of Solutol HS 15 and water (e.g., 20% Solutol in water).
-
Titrate the API/PEG 400 stock solution with the Solutol/water mixture, observing for clarity.
-
Test various ratios to find a physically stable, clear solution. For example, a final vehicle of 10% Solutol / 30% PEG 400 / 60% Water.
-
Always verify the tolerability of the final vehicle in the chosen animal model before proceeding with the drug study.
Strategy 3: Cyclodextrin-Based Inclusion Complexes
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex with significantly enhanced aqueous solubility.[14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is widely used in parenteral formulations due to its high water solubility and excellent safety profile.[16]
Materials:
-
API, SBE-β-CD (Captisol®)
-
WFI, pH meter, magnetic stirrer
Procedure:
-
Prepare a solution of SBE-β-CD in WFI. A 20-40% (w/v) solution is a typical starting point.
-
Slowly add the API to the cyclodextrin solution while stirring vigorously.
-
The complexation process can be aided by gentle heating (40-50°C) or sonication.
-
Allow the solution to stir for several hours to overnight to ensure complete complexation.
-
Adjust the pH to neutral (~7.0) if necessary.
-
Visually inspect for a clear solution and confirm the drug concentration via HPLC.
Strategy 4: Aqueous Suspensions
Rationale: If the required dose is too high to be achieved in a solution, a suspension may be the only viable option. The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle that can be accurately dosed.[3]
Materials:
-
API (micronized, if possible)
-
Suspending/viscosity-enhancing agent: e.g., 0.5% (w/v) Carboxymethylcellulose sodium (CMC) or 0.5% Hydroxypropyl methylcellulose (HPMC)
-
Wetting agent (optional): e.g., 0.1% Tween 80 or Poloxamer 188
-
WFI or saline
Procedure:
-
Prepare the vehicle by slowly adding the suspending agent (e.g., CMC) to the WFI while stirring until fully hydrated and a viscous solution is formed. Add the wetting agent if used.
-
Weigh the API and place it in a mortar.
-
Add a small amount of the vehicle to the API and levigate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up agglomerates.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired volume and concentration.
-
Transfer to a suitable container. The suspension must be continuously stirred before and during dose administration to ensure dose uniformity.
Considerations for Specific Routes of Administration
Oral Gavage: Formulations should be easily syringable. For suspensions, particle size should be controlled to prevent blockage of the gavage needle. The total volume administered must be within the limits for the species (e.g., typically 5-10 mL/kg for rats).
Parenteral (IV, IP, SC): These routes have the most stringent requirements.[17]
-
Sterility: Formulations must be sterile, typically achieved by 0.22 µm filtration for solutions.[18]
-
Isotonicity: The formulation should be iso-osmotic with blood to prevent hemolysis or tissue irritation. Tonicity can be adjusted with sodium chloride or dextrose.
-
Pyrogen-Free: All components and equipment must be free of bacterial endotoxins.[17]
-
Precipitation Risk: Cosolvent or pH-adjusted formulations can precipitate upon injection due to dilution and buffering by the blood. This must be evaluated in vitro prior to in vivo use.[18]
Formulation Characterization and Stability Assessment
Once a prototype formulation is developed, its fitness-for-purpose must be confirmed.
Protocol 5.1: Short-Term "Dose-In-Hand" Stability
Rationale: Preclinical formulations are often prepared fresh daily. This protocol ensures the formulation is stable for the duration of its preparation and administration (e.g., 8-24 hours).
Procedure:
-
Prepare the final formulation as per the selected protocol.
-
Store the formulation under the intended use conditions (e.g., room temperature on the benchtop, refrigerated).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.
-
Analyze each sample for:
-
Visual Appearance: Check for precipitation, crystallization, or color change.
-
pH: Ensure pH remains within the target range.
-
Drug Concentration (Assay): Quantify the API concentration to ensure it remains within ±10% of the initial value.
-
Suspension Uniformity: For suspensions, confirm that the API can be readily and uniformly re-suspended.
-
Conclusion and Best Practices
The requires a systematic and scientifically-driven approach. The inherent challenge of its poor aqueous solubility as a weak acid can be overcome by leveraging a tiered strategy.
-
Start Simple: Always begin with the simplest approach, such as pH adjustment, as it introduces the fewest confounding variables.
-
Know Your Excipients: Understand the function and, critically, the potential toxicity of every component in your formulation for the specific species and route of administration.[2][19]
-
Characterize Thoroughly: A well-characterized, stable formulation is the cornerstone of reliable and reproducible in vivo data.
-
Match the Formulation to the Study: The needs of an early pharmacokinetic study may differ from those of a multi-week toxicology study. The formulation may need to evolve as the compound progresses.[5]
By following the workflows and protocols outlined in this note, researchers can confidently develop formulations that maximize the potential for success in their preclinical drug development programs.
References
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
-
Salawi, A. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Nanotechnology, 4. [Link]
-
Paliwal, R., & Paliwal, S. R. (2014). Optimizing oral drug delivery using lipid based formulations. International Journal of Pharmaceutical Sciences and Research, 5(6), 2125-2133. [Link]
-
Tan, A., Martin, A., & Prestidge, C. A. (2016). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. European Journal of Pharmaceutics and Biopharmaceutics, 107, 191-199. [Link]
-
Shafiq, S., Faiyaz, S., Sushma, T., & Farhan, J. A. (2007). Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Characterization and Application: A Review. Current Drug Delivery, 4(4), 281-294. [Link]
-
Matias, M., Gouveia, L., & Ribeiro, C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 123-140. [Link]
-
Maul, V. J., & Chavda, H. V. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1321. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]
-
SGS. (n.d.). Preclinical Formulation Development. [Link]
- Duchene, D., & Wouessidjewe, D. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. [Link]
-
Boateng, J. S., & Okeke, O. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 399. [Link]
-
ResearchGate. (2020). Encapsulation of benzene carboxylic acids using cyclodextrins. [Link]
- Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
-
AcadeMind. (2024). pH adjustment: Significance and symbolism. [Link]
-
Kitaoka, M., Hayashi, K., & Yoshinobu, H. (1996). Synthesis of branched cyclomaltooligosaccharide carboxylic acids (cyclodextrin carboxylic acids) by microbial oxidation. Bioscience, Biotechnology, and Biochemistry, 60(11), 1803-1807. [Link]
-
Liu, M., & Guo, H. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules, 23(7), 1548. [Link]
-
DiNunzio, J. C., Brough, C., & Miller, D. A. (2020). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 109(10), 3046-3054. [Link]
-
Kibbe, A. H. (Ed.). (2000). Handbook of Pharmaceutical Excipients (3rd ed.). Pharmaceutical Press. [Link]
-
IJPC. (n.d.). pH Adjusting Database. [Link]
-
Longdom Publishing. (n.d.). Excipients used in the Formulation of Tablets. [Link]
-
Pharmatutor. (n.d.). Excipients Used In the Formulation of Liquid Dosage Forms. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Digital Control Systems. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2002). Synthesis of Cyclodextrins with Carboxylic Acids at the Secondary Rim and an Evaluation of Their Properties as Chemzymes for Glycoside Hydrolysis. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Wlodarski, K., & Knapik-Kowalczuk, J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1400. [Link]
-
Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ResearchGate. (2014). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Link]
-
Aurigene. (n.d.). In vivo Pharmacology Services and Studies. [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2351. [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
-
Acta Scientific. (2018). A Comprehensive Review in Parenteral Formulations. [Link]
-
Pharmaguideline. (2012). Parenteral Added Substances. [Link]
-
PubChem. (n.d.). 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. [Link]
-
PharmaTutor. (2013). Excipient Selection In Parenteral Formulation Development. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulation Development | SGS [sgs.com]
- 7. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. rroij.com [rroij.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomanufacturing.org [biomanufacturing.org]
- 18. actascientific.com [actascientific.com]
- 19. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate a smoother, more efficient synthesis process. Our insights are grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Question 1: I am experiencing low yields in my Hantzsch pyrrole synthesis of a 4-cyclopropyl-1H-pyrrole-3-carboxylate ester. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Hantzsch synthesis of pyrroles are a known challenge.[1][2] This can be particularly true when dealing with sterically demanding or electronically unique substituents like a cyclopropyl group. The primary reasons for low yield often revolve around suboptimal reaction conditions and the stability of intermediates.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The condensation and cyclization steps of the Hantzsch synthesis are sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of reactants or products.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Begin with the reported temperature in a similar synthesis and then screen a range of ±20°C in 5-10°C increments.
-
Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product at different temperatures.
-
-
-
Inefficient Base Catalysis: The choice and amount of base are critical. The base facilitates the initial condensation and subsequent cyclization.
-
Troubleshooting Steps:
-
Base Screening: While bases like ammonia or primary amines are part of the reaction, an additional non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine can be beneficial.[1]
-
Stoichiometry Optimization: Vary the stoichiometry of the base. Insufficient base may lead to an incomplete reaction, while an excess can promote side reactions.
-
-
-
Side Reactions: The primary side reactions include self-condensation of the β-ketoester and polymerization of intermediates.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Adding the α-haloketone slowly to the mixture of the β-ketoester and the amine can minimize its self-condensation.
-
Use of a Continuous Flow Setup: A continuous flow microreactor system can provide precise control over reaction time, temperature, and stoichiometry, which has been shown to improve yields in Hantzsch pyrrole synthesis.[2][3][4]
-
-
Question 2: I am observing significant amounts of a major byproduct during the synthesis. How can I identify and minimize its formation?
Answer:
Byproduct formation is a common issue. Identifying the structure of the byproduct is the first crucial step. This can typically be achieved using techniques like NMR, MS, and IR spectroscopy. Once identified, the reaction conditions can be modified to disfavor its formation.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Self-condensation of β-ketoester | Excess base or high temperature | Reduce base concentration and/or reaction temperature. |
| Michael Addition Adducts | If using α,β-unsaturated ketones | Ensure the use of an α-haloketone. |
| Over-alkylation of Pyrrole Nitrogen | If a protecting group is not used on the nitrogen | Use a suitable N-protecting group that can be removed later. |
Troubleshooting Workflow for Byproduct Minimization:
Caption: Troubleshooting workflow for byproduct identification and minimization.
Question 3: The final saponification of the ester to this compound is incomplete or leads to decomposition. What should I do?
Answer:
Saponification (hydrolysis) of the ester to the carboxylic acid can be challenging. Incomplete hydrolysis is often due to steric hindrance or insufficient reaction time/temperature. Decomposition can occur if the pyrrole ring is sensitive to the harsh basic or acidic conditions.
Troubleshooting Saponification:
-
Incomplete Hydrolysis:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Use a Co-solvent: Adding a co-solvent like THF or dioxane to an aqueous base solution can improve the solubility of the ester and facilitate hydrolysis.
-
Alternative Hydrolysis Conditions: If basic hydrolysis is problematic, consider acidic hydrolysis. However, be cautious as the cyclopropyl group can be sensitive to strong acids. A milder approach is to use an enzyme like a lipase for the hydrolysis.[5]
-
-
Product Decomposition:
-
Use Milder Conditions: Employ a weaker base (e.g., LiOH instead of NaOH or KOH) at a lower temperature.
-
Protect the Pyrrole Nitrogen: The pyrrole ring is more stable to oxidation and other side reactions when the nitrogen is protected (e.g., with a Boc or tosyl group). The protecting group can be removed after saponification.
-
In-situ Hydrolysis in Flow Chemistry: For tert-butyl esters, the HBr generated as a byproduct in the Hantzsch reaction can be utilized to hydrolyze the ester in-situ in a continuous flow setup, avoiding a separate harsh hydrolysis step.[2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and adaptable method is the Hantzsch pyrrole synthesis.[2] This involves the condensation of an α-haloketone, a β-ketoester, and an amine or ammonia. For your target molecule, a plausible route would be the reaction of ethyl 2-cyclopropyl-3-oxobutanoate with an appropriate α-haloacetaldehyde equivalent and a source of ammonia, followed by hydrolysis of the resulting ester.
Proposed Synthetic Pathway:
Caption: Proposed Hantzsch synthesis route for this compound.
Q2: Are there any alternative synthetic strategies I should consider?
Yes, several other methods for pyrrole synthesis exist, including the Paal-Knorr and van Leusen reactions.[6] The choice of method often depends on the availability of starting materials. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, could be a viable alternative if the corresponding 1,4-dicarbonyl precursor is accessible.
Q3: How do I purify the final product, this compound?
Purification can typically be achieved through a combination of techniques:
-
Extraction: After the reaction work-up, an acid-base extraction can be effective. The carboxylic acid product will be soluble in an aqueous basic solution, allowing for separation from neutral organic impurities. Subsequent acidification will precipitate the product.
-
Crystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure solid.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of acetic acid can be used.
Q4: What is a general experimental protocol for the synthesis?
Step 1: Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (Hantzsch Reaction)
-
To a solution of ethyl 2-cyclopropyl-3-oxobutanoate (1.0 eq) in a suitable solvent like ethanol, add a source of ammonia (e.g., ammonium acetate, 2.0 eq).
-
To this mixture, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Step 2: Synthesis of this compound (Saponification)
-
Dissolve the ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. Available at: [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - NIH. Available at: [Link]
-
Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Available at: [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - ResearchGate. Available at: [Link]
-
One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed. Available at: [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid | CoLab. Available at: [Link]
-
Synthesis of 1H-Furo- and Pyrrolo[3,4-c]pyrrole Derivatives by Multicomponent Reactions. Available at: [Link]
- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
-
MCAT Bites: Carboxylic Acids: Synthesis and Degeneration | Inspira Advantage - YouTube. Available at: [Link]
-
Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses - PMC - NIH. Available at: [Link]
- WO1997003941A1 - A process for the preparation of cyclopropane carboxylic acids and intermediates therefor - Google Patents.
Sources
- 1. scispace.com [scispace.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syrris.com [syrris.com]
- 4. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrroles. Here, we address common experimental challenges with in-depth, mechanistically grounded advice, troubleshooting guides, and validated protocols for the Paal-Knorr, Knorr, and Hantzsch syntheses.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section covers high-level issues applicable to most common pyrrole synthesis methods.
Q1: My reaction mixture is turning into a dark, intractable tar. What's causing this and how can I prevent it?
A: The formation of dark, polymeric material is a frequent issue in pyrrole chemistry, often stemming from the inherent instability of the pyrrole ring under certain conditions.[1]
-
Causality (The "Why"): Pyrroles, being electron-rich heterocycles, are susceptible to polymerization catalyzed by strong acids and high temperatures.[2][3] The acidic conditions required for many condensation reactions can inadvertently protonate the pyrrole product, initiating a chain reaction that leads to "pyrrole black," a complex polymeric substance.
-
Troubleshooting & Prevention:
-
Moderate Reaction Temperature: Excessively high temperatures accelerate polymerization.[3] Lower the reaction temperature and compensate with a longer reaction time, monitoring progress carefully by Thin Layer Chromatography (TLC).
-
Control Acidity: Avoid strong, non-volatile acids. The Paal-Knorr synthesis, for example, proceeds well under weakly acidic conditions.[4] Using a milder catalyst like acetic acid or a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) can prevent product degradation.[5][6] For reactions requiring a Brønsted acid, consider a solid-supported catalyst like silica sulfuric acid, which can be easily filtered off, preventing prolonged exposure of the product to acid during workup.[7]
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation, which also contributes to discoloration.[2]
-
Prompt Workup: Once the reaction is complete, do not let it stir for extended periods under the reaction conditions. Proceed with neutralization and extraction immediately to isolate the product from the catalytic environment.
-
Q2: My yield is consistently low across different pyrrole synthesis methods. Could my starting materials be the problem?
A: Absolutely. The purity and stability of precursors are paramount.
-
Causality (The "Why"):
-
1,4-Diketones (Paal-Knorr): These precursors can be prone to self-condensation or cyclization into furan derivatives, especially if stored improperly or if they contain acidic impurities.[5]
-
α-Aminoketones (Knorr): These intermediates are notoriously unstable and readily self-condense.[8] For this reason, they are almost always generated in situ.
-
General Purity: Impurities in any starting material can lead to unexpected side reactions, consuming reagents and complicating purification.[1]
-
-
Troubleshooting & Prevention:
-
Verify Purity: Always check the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques before use.
-
Purify Precursors: If purity is questionable, purify the starting materials. 1,4-diketones can often be purified by distillation or recrystallization.[5]
-
Use Fresh Reagents: Use freshly opened or distilled amines. Amines can oxidize over time, introducing impurities.
-
In Situ Generation: For sensitive intermediates like α-aminoketones in the Knorr synthesis, always follow protocols that generate them in the reaction mixture, for instance, by the reduction of an α-oximino ketone with zinc dust in acetic acid.[8]
-
Part 2: Troubleshooting Guide for Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for creating pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9]
Common Issues & Solutions
Q3: My Paal-Knorr reaction is not working or the yield is very low. What is the first thing I should check?
A: The most common failure point is suboptimal reaction conditions, particularly acidity and temperature.
-
Causality (The "Why"): The reaction mechanism involves the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration.[4][9][10] Each step is influenced by the catalyst and temperature. Harsh acidic conditions (pH < 3) strongly favor the competing intramolecular cyclization of the diketone to form a furan byproduct.[4][5][7]
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing a failed Paal-Knorr reaction.
Sources
- 1. biosynce.com [biosynce.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound. The synthesis, while conceptually straightforward, presents several challenges that can impact the overall efficiency. This document will walk you through the critical aspects of the synthesis, from the initial pyrrole ring formation to the final hydrolysis step, offering insights grounded in established chemical principles.
I. Overview of the Synthetic Strategy
The most common and practical approach to synthesizing this compound involves a two-step process:
-
Hantzsch Pyrrole Synthesis: Formation of the pyrrole ring by reacting a β-ketoester containing a cyclopropyl group with an α-haloketone and a source of ammonia. This typically yields the ethyl ester of the target molecule, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.[1][2]
-
Ester Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid. This step can be challenging due to the steric hindrance imparted by the cyclopropyl group.[3][4]
This guide will address potential pitfalls in both stages of this synthesis.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Hantzsch Pyrrole Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Q1: My Hantzsch reaction is giving a very low yield of the desired pyrrole. What are the likely causes?
A1: Low yields in the Hantzsch pyrrole synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Sub-optimal Reaction Conditions: The Hantzsch synthesis is sensitive to reaction temperature and solvent. Conventional methods often require heating in solvents like ethanol or DMF for extended periods, which can lead to side reactions and degradation.[2]
-
Solution: Consider exploring microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5] Alternatively, a systematic screening of solvents and temperatures is recommended.
-
-
Competing Side Reactions: The formation of furan derivatives through the Feist-Bénary synthesis is a common side reaction.[2]
-
Solution: Ensure that the reaction conditions are not overly acidic, as this can favor furan formation. The use of ammonia or ammonium acetate helps to maintain a suitable pH.
-
-
Purity of Starting Materials: The purity of the β-ketoester (ethyl cyclopropylacetoacetate) and the α-haloketone is crucial. Impurities can lead to a variety of side products that complicate purification and reduce the yield of the desired product.
-
Solution: Ensure all starting materials are of high purity. If necessary, purify them by distillation or chromatography before use.
-
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is a common issue. Here are some likely culprits and how to address them:
-
Unreacted Starting Materials: Incomplete conversion is a frequent cause of multiple spots.
-
Solution: Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. Ensure the stoichiometry of the reactants is correct.
-
-
Polymerization: Pyrroles can be prone to polymerization under acidic conditions.
-
Solution: Avoid strong acids. If an acid catalyst is necessary, use a mild one like acetic acid. Work-up the reaction promptly upon completion to minimize exposure to acidic conditions.
-
-
Formation of Regioisomers: Depending on the specific α-haloketone used, the formation of regioisomers is possible.
-
Solution: The regioselectivity of the Hantzsch synthesis is generally good. However, if you suspect regioisomers, careful analysis of your product by NMR and optimization of reaction conditions may be required.
-
Part B: Hydrolysis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Q3: The hydrolysis of my ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is very slow and incomplete, even with prolonged heating and a strong base like NaOH.
A3: This is a classic problem of sterically hindered ester hydrolysis. The cyclopropyl group in the 4-position of the pyrrole ring shields the ester's carbonyl group from nucleophilic attack by hydroxide ions.[3][6]
-
Solution 1: Use a stronger nucleophile/base. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters.
-
Solution 2: Employ a co-solvent. Using a mixture of water and an organic solvent like THF, dioxane, or methanol can improve the solubility of the ester and facilitate the reaction. A non-aqueous system using NaOH in a methanol/dichloromethane mixture has also been reported to be effective for hindered esters.[3][4]
-
Solution 3: Increase the reaction temperature. While you've likely tried this, using a high-boiling point solvent like ethylene glycol can allow for higher reaction temperatures, which can overcome the activation energy barrier. Microwave-assisted hydrolysis can also be very effective in dramatically reducing reaction times.
Q4: I am seeing decomposition of my starting material or product during the hydrolysis. How can I prevent this?
A4: Pyrrole rings can be sensitive to harsh basic conditions and high temperatures, leading to decomposition.
-
Solution: The key is to find a balance between conditions that are vigorous enough to hydrolyze the ester but mild enough to avoid degradation.
-
Start with milder conditions (e.g., LiOH in THF/water at reflux) and slowly increase the temperature or base concentration if the reaction is not proceeding.
-
Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Consider using a tert-butyl ester precursor. Although this requires a different starting material, tert-butyl esters can be cleaved under acidic conditions, which the pyrrole ring is often more tolerant of than strong base. A one-pot Hantzsch synthesis followed by in-situ hydrolysis of the tert-butyl ester using the generated HBr has been reported.[7][8][9]
-
Part C: Purification of this compound
Q5: I am having trouble purifying the final carboxylic acid. What is the best method?
A5: The purification of pyrrole carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
-
Crystallization: This is often the most effective method for obtaining high-purity material.[10]
-
Procedure: After acidic work-up of the hydrolysis reaction, the crude carboxylic acid will precipitate. This solid can be collected and recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Experiment with different solvent systems to find the one that gives the best crystal formation and purity.
-
-
Acid-Base Extraction: An acid-base extraction can be used to remove neutral organic impurities.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base such as aqueous sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
-
Distillation (for the ester): If you are purifying the ethyl ester before hydrolysis, distillation under reduced pressure can be an effective method.[11]
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (Hantzsch Synthesis)
This protocol is a generalized procedure based on the principles of the Hantzsch pyrrole synthesis.[1][2] Optimization of specific parameters may be required.
| Reagent | Molar Eq. |
| Ethyl cyclopropylacetoacetate | 1.0 |
| 2-chloroacetaldehyde (50% in water) | 1.1 |
| Ammonium acetate | 3.0 |
| Acetic acid | Catalytic |
| Ethanol | Solvent |
Procedure:
-
To a solution of ethyl cyclopropylacetoacetate (1.0 eq) in ethanol, add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroacetaldehyde (1.1 eq, 50% solution in water) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
This protocol utilizes lithium hydroxide, which is often more effective for hindered esters.
| Reagent | Molar Eq. |
| Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | 1.0 |
| Lithium hydroxide (LiOH) | 3.0 |
| Tetrahydrofuran (THF) | Solvent |
| Water | Solvent |
Procedure:
-
Dissolve ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
IV. Visualizations
Diagram 1: Hantzsch Pyrrole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the ester precursor.
Diagram 2: Hydrolysis Troubleshooting Logic
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 9. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique juxtaposition of a strained cyclopropyl ring and a pyrrole carboxylic acid presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate these challenges and optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low Yield and Presence of a Major Impurity with a Higher Molecular Weight
Question: "My reaction (a Paal-Knorr type synthesis) is showing low conversion to the desired this compound. I'm also observing a significant byproduct that seems to be a dimer or polymer. What's happening and how can I fix it?"
Probable Cause: Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization under strongly acidic conditions. The protonation of the pyrrole ring can initiate a cascade of electrophilic aromatic substitution reactions with other pyrrole molecules, leading to insoluble, often dark-colored, polymeric materials.
Solution Pathway:
-
pH Control is Critical: The Paal-Knorr synthesis of pyrroles is a delicate balance. While it requires an acid catalyst to facilitate the cyclization of the 1,4-dicarbonyl precursor, excessively low pH can be detrimental.[1]
-
Recommendation: Buffer the reaction medium. Using a weak acid like acetic acid is often sufficient to promote the reaction without causing significant polymerization.[1] Avoid strong mineral acids like HCl or H₂SO₄ unless absolutely necessary and, if so, use them in catalytic amounts with strict temperature control.
-
-
Temperature Management: Higher temperatures can accelerate the rate of polymerization.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gently heating only if conversion is sluggish.
-
-
Monomer Concentration: High concentrations of the pyrrole product can favor intermolecular reactions leading to polymers.
-
Recommendation: Perform the reaction at a higher dilution. While this may seem counterintuitive for reaction rates, it can significantly suppress the bimolecular polymerization side reaction.
-
Workflow Diagram: pH Effect on Paal-Knorr Synthesis
Caption: pH control is crucial in Paal-Knorr synthesis.
Issue 2: Presence of an Isomeric Impurity Lacking the Cyclopropyl Group
Question: "My final product is contaminated with an impurity that has the same mass as the desired product, but NMR analysis suggests the cyclopropyl group is gone and has been replaced by an alkene. What is this side reaction?"
Probable Cause: The high ring strain of the cyclopropyl group (approximately 115 kJ/mol) makes it susceptible to cleavage, especially under acidic conditions that can generate a cyclopropylcarbinyl cation intermediate.[2] This cation is notoriously unstable and readily rearranges to the more stable allyl cation, leading to the formation of an open-chain, unsaturated isomer.
Solution Pathway:
-
Re-evaluate Your Acid Catalyst: Strong Brønsted or Lewis acids are the most common culprits for cyclopropyl ring opening.[2][3]
-
Recommendation: Switch to a milder acid catalyst. If using a Lewis acid, choose one with a lower oxophilicity. If using a Brønsted acid, consider alternatives like pyridinium p-toluenesulfonate (PPTS) which can provide a more controlled acidic environment.[4]
-
-
Temperature Control: Thermal energy can also promote the homolytic cleavage and rearrangement of the cyclopropyl ring.[2]
-
Recommendation: Maintain strict temperature control throughout the reaction and work-up. Avoid excessive heating.
-
-
Nucleophilic Quenching: During aqueous work-up, a sudden change in pH can promote ring-opening.
-
Recommendation: Quench the reaction by adding the reaction mixture to a cooled, buffered, or basic solution rather than adding water or acid directly to the reaction.
-
Mechanism: Cyclopropyl Ring Opening
Caption: Acid-catalyzed cyclopropyl ring opening pathway.
Issue 3: Presence of a Decarboxylated Impurity
Question: "I am isolating my product, but I consistently see a significant amount of 3-cyclopropyl-1H-pyrrole, the decarboxylated version of my target molecule. Why is this happening?"
Probable Cause: While pyrrole-2-carboxylic acids are more classically known for acid-catalyzed decarboxylation, the 3-carboxy isomer can also undergo this process, especially under harsh acidic and/or thermal conditions. The mechanism involves protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide.[5][6]
Solution Pathway:
-
Avoid Strong Acids and High Heat: This is the most direct way to prevent decarboxylation.
-
Recommendation: As with ring-opening, use the mildest possible acidic conditions and the lowest effective temperature. If your synthesis involves a saponification step of an ester precursor, use a base-catalyzed hydrolysis (e.g., LiOH, NaOH) followed by careful acidic workup at low temperature, rather than an acid-catalyzed hydrolysis.
-
-
Purification Strategy: If small amounts of the decarboxylated impurity are unavoidable, a purification strategy that leverages the acidic nature of your product can be effective.
-
Recommendation: Utilize an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the non-acidic decarboxylated impurity will remain in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with cold 1M HCl) to precipitate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better synthetic starting point for the Paal-Knorr synthesis of this compound: a pre-formed 1,4-dicarbonyl or generating it in situ?
A1: Using a pre-formed, purified 1,4-dicarbonyl precursor is generally the more reliable approach. It allows for better control over stoichiometry and reduces the number of potential side reactions occurring in a single pot. In situ generation can be more efficient in terms of step economy but introduces more variables that can be difficult to control, potentially leading to lower yields and more complex purification.
Q2: My 1,4-dicarbonyl precursor is an ester. Should I perform the Paal-Knorr cyclization first and then hydrolyze the ester, or vice-versa?
A2: It is almost always preferable to perform the Paal-Knorr cyclization on the ester-containing 1,4-dicarbonyl first to form the pyrrole ester. The resulting pyrrole ester is typically more stable during purification (e.g., silica gel chromatography) than the final carboxylic acid. The final step would then be a clean saponification (hydrolysis) of the ester to the desired carboxylic acid. This avoids exposing the final, potentially sensitive, carboxylic acid product to the (often harsh) conditions of the cyclization reaction.
Q3: What are the best practices for purifying the final this compound product?
A3: The final product, being a carboxylic acid, can be challenging to purify by standard silica gel chromatography due to streaking and poor separation.
-
Crystallization: This is the preferred method if a suitable solvent system can be found.
-
Acid-Base Extraction: As mentioned in the troubleshooting section, this is a highly effective method for removing non-acidic impurities.
-
Reverse-Phase Chromatography: If crystallization and extraction are insufficient, reverse-phase (C18) chromatography is often more effective for polar, acidic compounds than normal-phase silica gel chromatography.
Reference Experimental Protocol: Paal-Knorr Synthesis of Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.
Materials:
| Reagent | MW | Amount | Moles |
| Ethyl 2-(cyclopropylcarbonyl)acetate | 156.18 | 1.56 g | 10.0 mmol |
| 2-Aminoacetaldehyde dimethyl acetal | 105.14 | 1.16 g | 11.0 mmol |
| Acetic Acid | 60.05 | 10 mL | - |
| Toluene | 92.14 | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethyl 2-(cyclopropylcarbonyl)acetate (10.0 mmol), toluene (40 mL), and acetic acid (10 mL).
-
Add 2-aminoacetaldehyde dimethyl acetal (11.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until TLC analysis indicates complete consumption of the starting dicarbonyl precursor.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid.
-
Wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate.
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF/Methanol/Water (2:1:1 ratio).
-
Add an excess of lithium hydroxide (LiOH·H₂O, ~3 equivalents).
-
Stir at room temperature for 2-4 hours until the reaction is complete by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until a precipitate forms (typically pH 3-4).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- Acid and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. American Chemical Society.
- Paal–Knorr synthesis - Grokipedia. Grokipedia.
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters.
- Pyrrole decarboxylation - ChemTube3D. ChemTube3D.
- Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Paal–Knorr synthesis - Wikipedia. Wikipedia.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- preventing rearrangement of the cyclopropyl ring during reactions - Benchchem. BenchChem.
- A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. ResearchGate.
- Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. RGM College Of Engineering and Technology.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - NIH. National Institutes of Health.
- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. PubMed.
- Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate. ResearchGate.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting purification of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the purification of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity and yield. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.
I. Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry. Its synthesis, often involving a Hantzsch-type pyrrole formation followed by ester hydrolysis, can present unique purification challenges.[1][2] The presence of a strained cyclopropyl ring and the acidic carboxylic acid functional group on a potentially sensitive pyrrole core necessitates a carefully designed purification strategy.[3] This guide will address common issues such as persistent impurities, low recovery, and product decomposition.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low melting point and appears oily or discolored, even after initial workup. What are the likely impurities?
A1: Initial Diagnosis and Potential Contaminants
An oily or discolored product often indicates the presence of residual starting materials, reaction byproducts, or decomposition products. Given a typical synthesis involving the Hantzsch reaction followed by ester hydrolysis, the primary suspects are:
-
Unreacted Starting Materials: Such as the corresponding ethyl or tert-butyl ester of this compound.
-
Ring-Opened Byproducts: The cyclopropyl group, being a strained ring system, can be susceptible to ring-opening under harsh acidic conditions that might be used during ester hydrolysis or acidic workup.[4]
-
Polymeric Materials: Pyrrole rings, especially when unsubstituted on the nitrogen, can be prone to polymerization or oxidation, leading to discoloration.
-
Residual Solvents: High-boiling point solvents like DMF, if used in the reaction, can be difficult to remove.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure, oily product.
Q2: I'm experiencing low yield after aqueous workup. Where could my product be going?
A2: Optimizing Extraction for a Carboxylic Acid
Low recovery is often due to suboptimal pH during the acid-base extraction. This compound, being a carboxylic acid, will have a pKa around 4-5. Its solubility is highly dependent on the pH of the aqueous solution.[6]
-
Issue: If the pH of the aqueous layer is not sufficiently basic (pH > 7) during the initial extraction, the carboxylic acid will not be fully deprotonated to its carboxylate salt and will remain in the organic layer with neutral impurities.
-
Issue: Conversely, during acidification to recover the product, if the pH is not made sufficiently acidic (pH < 3), the carboxylate will not be fully protonated, and the product will remain dissolved in the aqueous layer.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification: Extract the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M).
-
Expert Tip: Using NaHCO₃ is often gentler and can prevent potential hydrolysis or degradation of sensitive functional groups that might occur with a strong base like NaOH.
-
-
Separation: Separate the aqueous layer containing the sodium salt of your product. Re-extract the organic layer with the basic solution to ensure complete transfer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3).
-
Precipitation & Isolation: The purified carboxylic acid should precipitate out of the solution. If it does not, it may be due to its solubility in the aqueous medium.
-
Back-Extraction: If a precipitate does not form, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate). The protonated carboxylic acid will now be soluble in the organic phase.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Data Summary for pH-Dependent Solubility:
| pH Range | Predominant Species | Expected Solubility in Water | Expected Solubility in Organic Solvents (e.g., Ethyl Acetate) |
| < 3 | Carboxylic Acid (R-COOH) | Low | High |
| 3 - 6 | Mixture of R-COOH and R-COO⁻ | Moderate | Moderate |
| > 7 | Carboxylate (R-COO⁻ Na⁺) | High | Low |
Q3: My product is still not pure enough after acid-base extraction. What are the best conditions for recrystallization?
A3: A Systematic Approach to Recrystallization
Recrystallization is an excellent technique for removing minor impurities. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvent Screening:
-
Single Solvents:
-
Polar Protic: Water, Ethanol, Isopropanol. Carboxylic acids often have some solubility in alcohols.
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile.
-
Nonpolar: Toluene, Heptane, Hexane. Likely to be poor solvents on their own but useful as anti-solvents.
-
-
Solvent Mixtures: A common and effective strategy is to use a solvent pair.
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes turbid.
-
Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
Suggested Starting Solvent Systems for Recrystallization:
-
Ethanol/Water
-
Acetone/Heptane
-
Ethyl Acetate/Hexane
Experimental Protocol for Recrystallization:
-
Place the impure solid in a flask.
-
Add a small amount of the chosen "good" solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding the "good" solvent in small portions until the solid just dissolves.
-
If using a solvent pair, slowly add the "poor" solvent at the elevated temperature until persistent turbidity is observed. Add a drop or two of the "good" solvent to clarify.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Q4: I have a complex mixture of impurities that co-precipitate. Is chromatography a viable option?
A4: Guidance on Chromatographic Purification
Flash column chromatography can be an effective, albeit more laborious, method for purifying this compound. The main challenge with chromatographing carboxylic acids on silica gel is peak tailing due to the interaction of the acidic proton with the silica surface.
Strategies to Mitigate Peak Tailing:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This keeps the carboxylic acid in its protonated state, reducing its interaction with the silica gel and resulting in sharper peaks.
Recommended Mobile Phase Systems (Hexane/Ethyl Acetate with Acetic Acid):
-
Start with a low polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
Chromatography Workflow Diagram:
Caption: Workflow for flash chromatography purification.
III. References
-
Burns, B. G. The chemistry and biology of cyclopropyl compounds.[Link][7]
-
National Center for Biotechnology Information. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.[Link][8][9]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185. [Link][10][11][12][13]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.[Link][5]
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis.[Link][17]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.[Link][18]
-
Google Patents. Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl...[20]
-
Google Patents. Process for the preparation of pyrollidine-3-carboxylic acids.[22]
-
University of Toronto. Solubility of Organic Compounds.[Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[Link][23]
-
PubChem. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.[Link][24]
-
Chemistry LibreTexts. 1.6: Physical properties of organic compounds.[Link][6]
-
MDPI. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids.[Link][25]
-
ResearchGate. Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.[Link][26]
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. syrris.com [syrris.com]
- 14. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them - Google Patents [patents.google.com]
- 21. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 22. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 23. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 24. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the analytical method validation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying scientific rationale to empower you to develop, validate, and troubleshoot robust analytical methods for this compound. Our approach is built on the pillars of scientific integrity, proactive planning, and reactive problem-solving.
Introduction to the Analyte and the Imperative of Validation
This compound is a heterocyclic compound of interest in pharmaceutical development. Its precise and accurate quantification is critical for ensuring drug substance purity, stability, and final product quality. An unvalidated or poorly validated analytical method can lead to unreliable data, jeopardizing regulatory approval and patient safety.[1][2]
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3] This guide will primarily focus on High-Performance Liquid Chromatography (HPLC), the most common and versatile technique for this type of analysis.
Key Physicochemical Properties (Inferred and Known):
Before diving into the method, understanding the analyte's properties is paramount as they dictate our analytical strategy.[1]
| Property | Value / Expected Behavior | Implication for HPLC Method Development |
| Molecular Formula | C₈H₉NO₂ | --- |
| Molecular Weight | 151.16 g/mol [4] | Affects concentration calculations. |
| pKa | Estimated ~4.5 | The carboxylic acid group's pKa is critical. The mobile phase pH must be controlled to ensure the analyte is consistently in its ionized or unionized form for reproducible retention. A pH of ~2.5-3.0 is a good starting point to ensure full protonation.[5] |
| UV Absorbance | The pyrrole ring provides UV chromophores.[6] | UV detection is a suitable technique. Wavelength screening (e.g., 200-400 nm) is necessary to find the absorbance maximum (λmax) for optimal sensitivity. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers.[7] | This provides flexibility in choosing sample diluents and mobile phase components. |
Part 1: A Proactive Guide to HPLC Method Development and Validation
A robust method is born from a well-thought-out development and validation plan, not from troubleshooting. This section outlines a logical workflow for establishing a reliable HPLC method from scratch.
Workflow for Method Development & Validation
Caption: Logical workflow for HPLC method development and validation.
Step-by-Step Experimental Protocol: A Case Study
Here, we propose a scientifically sound starting point for an HPLC method for this compound.
1. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this will be your diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1-100 µg/mL) using the diluent.
2. Proposed HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like our target analyte.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Setting the pH well below the analyte's pKa (~4.5) ensures the carboxylic acid is protonated (neutral), leading to better retention and peak shape.[5] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is recommended for method development to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[9] |
| Detection (UV) | λmax (e.g., 265 nm - to be determined) | The specific λmax should be determined using a PDA detector by scanning the peak of the analyte. |
| Injection Volume | 10 µL | A typical injection volume. |
3. Validation Protocol Summary
The validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (PDA detector), no interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for assay. |
| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision at LOQ (RSD ≤ 10%). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Retention time and assay results should not significantly change when altering pH (±0.2), flow rate (±10%), or column temperature (±5 °C). |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is controlling the mobile phase pH so critical for this analysis?
-
Answer: The analyte is a carboxylic acid with an estimated pKa of around 4.5.[5] At pH values near the pKa, the molecule exists as an equilibrium of its protonated (neutral) and deprotonated (anionic) forms. These two forms will have different retention times on a reversed-phase column, leading to a broad, split, or tailing peak. By setting the mobile phase pH to ~2.5 (at least 2 units below the pKa), we ensure the carboxylic acid is almost entirely in its single, neutral, more retained form, resulting in a sharp, symmetrical peak and reproducible retention times.
Q2: I don't have a reference standard for a potential impurity. How can I assess specificity?
-
Answer: This is a common challenge.[7] You can assess specificity through forced degradation studies. Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] Your HPLC method should be able to resolve the main peak of this compound from all the degradation peaks that are formed. A Photodiode Array (PDA) detector is invaluable here, as it can assess "peak purity," indicating if co-elution is occurring.
Q3: What should I use as a blank and a placebo?
-
Answer:
-
Blank: The blank should be your sample diluent (e.g., 50:50 acetonitrile:water). It's used to confirm that the diluent itself doesn't have any interfering peaks.
-
Placebo (for drug product analysis): If you are analyzing a formulated product (like a tablet), the placebo consists of all the excipients in the formulation without the active pharmaceutical ingredient (API). This is crucial to prove that the inactive ingredients do not interfere with the quantification of the API.
-
Q4: My system suitability test (SST) is failing for peak tailing. What does this mean?
-
Answer: The SST is a daily check to ensure your HPLC system is performing correctly before running samples.[11] A tailing factor > 2.0 often indicates a problem. For a carboxylic acid like this, the most likely cause is a secondary interaction between the analyte and the silica backbone of the column. This can happen if the mobile phase pH is not low enough, or if the column itself is old or of lower quality. See the troubleshooting guide below for specific actions.
Part 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Troubleshooting Logic Diagram
Caption: A systematic approach to troubleshooting HPLC issues.
Common Problems and Solutions in Q&A Format
Problem 1: My peak is tailing excessively (Tailing Factor > 2.0).
-
Q: What is the most likely chemical cause?
-
A: Your mobile phase pH is too high (too close to the pKa). The carboxylate anion is interacting with active silanol sites on the column packing.
-
Solution: Lower the mobile phase pH. Ensure it is at least 1.5-2 pH units below the pKa. If using 0.1% phosphoric acid doesn't work, try 0.1% trifluoroacetic acid (TFA), which can act as an ion-pairing agent and further improve peak shape.
-
-
Q: Could it be my column?
-
A: Yes. The column may be old and its active sites exposed, or it could be contaminated with basic compounds from previous analyses.
-
Solution: First, try flushing the column with a strong organic solvent like isopropanol. If that fails, the column may need to be replaced. Always use a guard column to protect the analytical column from contaminants.
-
Problem 2: My retention time is drifting to be shorter in every injection.
-
Q: What could cause decreasing retention times?
-
A: The most common cause for this specific issue is the loss of the column's stationary phase, a phenomenon known as "phase dewetting" or hydrolysis, especially if you are operating at a pH below 2. Another possibility is an increasing flow rate due to a pump malfunction.
-
Solution: Ensure your column is rated for use at low pH. If the problem persists, the column may be irreversibly damaged and needs replacement. Also, verify your pump's flow rate using a calibrated flow meter.
-
-
Q: Could my mobile phase be the problem?
-
A: Yes, if it's not prepared fresh daily. The organic component (acetonitrile) can slowly evaporate, making the mobile phase more aqueous and increasing retention time. If you see decreasing retention, it's less likely to be mobile phase composition unless there's a pump proportioning valve issue.[9]
-
Solution: Always prepare the mobile phase fresh daily and keep the reservoirs covered. If you suspect a hardware issue, consult your instrument's service manual for pump diagnostics.
-
Problem 3: The pressure in my HPLC system is unexpectedly high.
-
Q: Where should I start looking for the blockage?
-
A: Systematically isolate the source of the backpressure.
-
Solution Workflow:
-
Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column.
-
If the column is the issue, first try back-flushing it (reversing the flow direction) directly to a beaker. This can dislodge particulates on the inlet frit.
-
If back-flushing fails, the column frit may be permanently blocked, or the packing material is fouled. The column may need to be replaced.
-
If the pressure is still high without the column, the blockage is somewhere in the system (e.g., injector, tubing, guard column). Isolate each component to find the source.
-
-
-
Q: How can I prevent high backpressure in the future?
-
A: Prevention is key. Always filter your mobile phases and samples through a 0.45 µm or 0.22 µm filter. Use an in-line filter and a guard column between the injector and the analytical column. Ensure your sample is fully dissolved in the diluent to prevent precipitation upon injection.
-
References
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PCI Synthesis. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. (2020). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]
-
BioPharm International. (2015). Challenges in Analytical Method Development and Validation. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]
-
IOSR Journal of Pharmacy. (2017). A Review on Step-by-Step Analytical Method Validation. [Link]
-
SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]
-
Kyros. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. [Link]
-
LCGC North America. HPLC Troubleshooting. [Link]
-
Pharmacophore. Method development and validation of caproic acid from vanilla planifolia pods by HPLC. [Link]
-
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Sources
- 1. 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C13H10FNO3 | CID 9859708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1247103-26-9|this compound|BLD Pharm [bldpharm.com]
- 5. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Pyrrole-3-carboxylic acid = 96 931-03-3 [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome the solubility hurdles associated with this compound, ensuring the success and reproducibility of your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
This compound possesses a chemical structure with two key features that dictate its solubility behavior:
-
A Carboxylic Acid Group (-COOH): This is an ionizable functional group. Its charge state is dependent on the pH of the surrounding medium, which is the most critical factor influencing its aqueous solubility.[1][2]
-
A Cyclopropyl-Pyrrole Core: This part of the molecule is largely non-polar and hydrophobic. It prefers to interact with non-polar or organic solvents and resists dissolution in water.
The challenge arises from this dual nature. To achieve successful solubilization, a strategy must accommodate both the polar, ionizable "head" and the non-polar, hydrophobic "tail."
Troubleshooting & FAQ Guide
Question 1: My compound won't dissolve in neutral water or standard buffers (e.g., PBS pH 7.4). Why is this happening?
Answer: This is the most common issue encountered and is directly related to the carboxylic acid group.
Causality: At neutral or acidic pH, the carboxylic acid group is protonated (in the -COOH form). In this uncharged state, the molecule's hydrophobic character dominates, leading to very poor aqueous solubility. For the compound to dissolve in water, the carboxylic acid must be deprotonated to its carboxylate salt form (-COO⁻), which is charged and significantly more polar.[3] This typically occurs at pH values above the compound's acid dissociation constant (pKa).
Initial Action: Do not assume the compound is insoluble. Instead, assume the pH of the solvent is incorrect. The first and most effective step is to modulate the pH.
Question 2: How do I correctly use pH to dissolve my compound? What is the first experiment I should run?
Answer: The most logical first step is to perform a pH-solubility screen to identify the optimal pH range for dissolution. This is a fundamental and often definitive test for any ionizable compound.
Expert Insight: By converting the carboxylic acid to its corresponding salt (e.g., sodium or potassium salt), its solubility in water can be dramatically increased.[1] This is achieved by adding a base to raise the pH.
Workflow: Initial Solubility Assessment
Below is a workflow diagram to guide your initial troubleshooting efforts.
Caption: A decision tree for initial solubility testing.
Protocol 1: Step-by-Step pH-Solubility Screening
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a defined volume of purified water (e.g., 100 µL) to create a slurry. This represents a high target concentration (e.g., 10 mg/mL).
-
pH Adjustment:
-
Use a dilute solution of sodium hydroxide (NaOH), such as 0.1 M or 1 M, to raise the pH.
-
Add the NaOH solution dropwise (e.g., 1-2 µL at a time) to the slurry.
-
After each addition, vortex the vial vigorously for 30-60 seconds. Observe for dissolution.
-
Use pH indicator strips or a micro-pH probe to monitor the pH as you titrate.
-
-
Observation: Note the approximate pH at which the compound fully dissolves. Most carboxylic acids will dissolve at a pH 1.5 to 2 units above their pKa. A good target range to test is pH 7.5 to 10.
-
Validation: Once dissolved, you can cautiously adjust the pH back down with dilute HCl to see if the compound precipitates, confirming the pH-dependent effect.
Question 3: Adjusting the pH worked, but my compound precipitates when I dilute it into my neutral assay buffer. What should I do?
Answer: This is a classic problem of supersaturation and precipitation. Your high-pH stock solution is stable, but when diluted into a larger volume of neutral buffer, the pH drops, and the compound crashes out. To solve this, you need to introduce a substance that can keep the compound in solution even after the pH is lowered. This is where co-solvents and surfactants come in.
Mechanism of Action:
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous solution.[4] This makes the environment more hospitable to the hydrophobic part of your molecule, preventing it from precipitating.[]
-
Surfactants: These molecules form micelles in solution. The hydrophobic drug is encapsulated within the core of the micelle, effectively shielding it from the aqueous environment and keeping it "solubilized."[6][7][8]
Data Table: Common Solubilizing Excipients
| Excipient | Class | Typical Starting Conc. (v/v) | Use Case & Comments |
| DMSO | Co-solvent | 0.1% - 5% | Excellent for high-concentration stocks. Often limited to <0.5% in final cell-based assays due to toxicity. |
| Ethanol | Co-solvent | 1% - 10% | Good for both in vitro and in vivo work. Less toxic than DMSO but can have biological effects. |
| PEG 400 | Co-solvent | 5% - 20% | A widely used, low-toxicity polymer for in vivo formulations.[9] |
| Propylene Glycol | Co-solvent | 5% - 20% | Common vehicle for oral and parenteral formulations. |
| Polysorbate 80 | Surfactant | 0.1% - 2% | Non-ionic surfactant, excellent for preventing precipitation and widely used in formulations.[8] |
| Cremophor® EL | Surfactant | 1% - 5% | A potent non-ionic surfactant, often used for very challenging compounds in preclinical studies.[8] |
Protocol 2: Systematic Co-solvent/Surfactant Screening
-
Primary Stock Preparation: Dissolve your compound at a high concentration (e.g., 20 mg/mL) in 100% DMSO. This is your master stock.
-
Intermediate Stock Preparation:
-
Prepare a series of vials containing your final assay buffer.
-
To each vial, add a different co-solvent or surfactant from the table above at 2x the desired final concentration (e.g., for a final of 5% PEG 400, prepare a solution of 10% PEG 400 in buffer).
-
-
Dilution Test:
-
Take a small amount of your DMSO master stock and dilute it 1:1 into the intermediate stock vials from the previous step.
-
Vortex immediately and observe for precipitation over time (e.g., 5 minutes, 30 minutes, 2 hours).
-
-
Selection: The co-solvent or surfactant system that maintains clarity and shows no signs of precipitation is your lead candidate for formulation development.
Workflow: Advanced Formulation Strategy
Caption: A workflow for developing a stable formulation.
Question 4: My solubility results are inconsistent between different batches of the compound. What could be the cause?
Answer: High batch-to-batch variability in solubility almost always points to an issue with the solid-state properties of the material.
Scientific Rationale: The same chemical compound can exist in different solid-state forms, such as various crystal lattices (polymorphs) or as a disordered amorphous solid.[10] These different forms can have dramatically different physical properties, including solubility and dissolution rate.[11]
-
Polymorphs: Different crystal packing arrangements result in different lattice energies. A more stable polymorph will have lower solubility, while a less stable (metastable) form may be more soluble.[10]
-
Amorphous Solid: Lacks an ordered crystal structure. Amorphous material is generally more soluble than its crystalline counterparts but may be less stable.
-
Hydrates/Solvates: The compound may crystallize with water or solvent molecules incorporated into its lattice. Hydrates are typically less soluble than their anhydrous forms.[12]
Recommended Action:
-
Request Analytical Data: Ask your supplier for a Certificate of Analysis for each batch. Pay close attention to any analytical data related to solid-state characterization, such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or microscopy images.
-
Consult a Specialist: If solubility issues persist and are impacting your project, it may be necessary to consult with a solid-state chemistry group to fully characterize your material and develop a consistent crystallization process.
Summary of Key Takeaways
-
Start with pH: The solubility of this compound is fundamentally pH-dependent. Always perform a pH-solubility screen first.
-
Use Co-solvents to Maintain Solubility: When diluting an alkaline stock into a neutral medium, use a co-solvent (like PEG 400) or a surfactant (like Polysorbate 80) to prevent precipitation.
-
Be Mindful of the Solid State: If you observe inconsistent results between batches, investigate potential differences in the compound's solid form (polymorphism).
This guide provides a structured and scientifically grounded approach to solving the solubility challenges of this compound. By understanding the chemical principles and following these systematic protocols, you can develop robust and reproducible solutions for your experimental needs.
References
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]
-
Sahu, S. K., & Kumar, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(28), 19283-19302. Available at: [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Quora. (2021). How do crystal characteristics affect solubility?. Available at: [Link]
-
Royal Society of Chemistry. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. Available at: [Link]
-
MDPI. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia. Available at: [Link]
-
Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5196. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
Britannica. (2025). Carboxylic acid. Available at: [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Available at: [Link]
-
Al-Hamidi, H., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals, 15(12), 1482. Available at: [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
- Google Patents. (n.d.). Method for preparing heterocyclic-carboxylic acids.
-
YouTube. (2021). Solubility of Carboxylic Acids N5. Available at: [Link]
-
ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. Available at: [Link]
-
LookChem. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. rroij.com [rroij.com]
- 3. reddit.com [reddit.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. jocpr.com [jocpr.com]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. syrris.com [syrris.com]
- 11. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]
- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyclopropyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, to empower you to overcome challenges and ensure the integrity of your results.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate degradation pathways, and validating the specificity of stability-indicating analytical methods.[1][2][3] This guide will focus on the potential degradation pathways of this compound under various stress conditions.
Understanding the Molecule: A Chemist's Perspective
Before delving into troubleshooting, it's crucial to understand the chemical nature of this compound. The molecule's stability is influenced by three key structural features:
-
The Pyrrole Ring: This five-membered aromatic heterocycle is electron-rich, making it susceptible to oxidation.[4][5] The N-H proton can be acidic, and the ring can be unstable under strongly acidic or basic conditions.[6]
-
The Cyclopropyl Group: This strained three-membered ring can be thermally labile and may undergo rearrangement or ring-opening under certain energetic conditions.
-
The Carboxylic Acid Group: This functional group can influence the molecule's solubility and can undergo decarboxylation, particularly under acidic conditions and heat.
Frequently Asked Questions (FAQs)
Here are some common questions and issues that researchers may encounter during their work with this compound.
FAQ 1: My compound is showing unexpected peaks in the HPLC analysis after storage. What could be the cause?
Unexpected peaks are often indicative of degradation. The most likely culprits for a pyrrole-containing compound are oxidation and photodegradation, especially if the sample was exposed to air and light.[6][7] Pyrroles are known to be sensitive to atmospheric oxygen and can undergo auto-oxidation.[5]
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? Was it protected from light?
-
Analyze by LC-MS: To get a preliminary identification of the new peaks, analyze the sample by LC-MS. An increase in mass may suggest oxidation (e.g., addition of one or more oxygen atoms).
-
Perform a Confirmatory Stress Test: Subject a fresh sample of your compound to oxidative (e.g., with AIBN or H₂O₂) and photolytic stress to see if the degradation products match the unexpected peaks in your stored sample.
FAQ 2: I'm seeing significant degradation of my compound in an acidic mobile phase. How can I mitigate this?
Pyrrole rings can be unstable in acidic conditions, potentially leading to polymerization or ring-opening.[6] The carboxylic acid moiety, however, is generally stable to hydrolysis.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to be closer to neutral. A pH range of 3-6 is often a good compromise for stability and chromatographic performance for many compounds.
-
Decrease Residence Time: Use a shorter analytical column or a faster flow rate to minimize the time the compound is exposed to the acidic mobile phase.
-
Use a Lower Temperature: If your HPLC system has a column thermostat, try running the analysis at a lower temperature (e.g., 15-20°C) to slow down the rate of acid-catalyzed degradation.
FAQ 3: My thermal stress study is showing multiple degradation products. What are the likely thermal degradation pathways?
Thermal degradation can be complex. For this compound, you may be observing degradation of both the pyrrole ring and the cyclopropyl group. The carboxylic acid could also undergo decarboxylation.
Troubleshooting Steps:
-
Stepwise Temperature Increase: Instead of a single high temperature, conduct the thermal stress study at several temperatures (e.g., 60°C, 80°C, 100°C) to observe the order in which the degradation products appear. This can help to distinguish primary from secondary degradants.
-
Inert vs. Oxidative Atmosphere: Perform the thermal stress test under both an inert atmosphere (nitrogen) and in the presence of air. This will help you differentiate between purely thermal degradation and thermo-oxidative processes.
-
Headspace GC-MS Analysis: If you suspect decarboxylation or fragmentation of the cyclopropyl ring, analyzing the headspace of your heated sample by GC-MS can help to identify volatile degradation products.
Proposed Degradation Pathways
Oxidative Degradation
Oxidative degradation is a major concern for pyrrole-containing compounds.[4][5] The electron-rich pyrrole ring is susceptible to attack by oxidizing agents, leading to a variety of products.
-
Mechanism: The oxidation can be initiated by radical species or through direct reaction with an oxidant like hydrogen peroxide. The reaction likely proceeds through the formation of an epoxide intermediate, which can then rearrange to form hydroxylated products or undergo ring-opening.[4]
-
Potential Products:
-
Hydroxylated pyrroles (pyrrolinones)
-
Ring-opened products (e.g., dicarbonyl compounds)
-
Polymeric species
-
Photolytic Degradation
Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[6] For pyrroles, this can occur through direct absorption of light or via photosensitized oxidation.
-
Mechanism: Direct photodegradation can lead to cleavage of the pyrrole ring. Indirect photodegradation often involves the formation of reactive oxygen species (ROS) like singlet oxygen, which then attack the pyrrole ring.
-
Potential Products:
-
Ring-opened products
-
Isomers
-
Products of reactions with solvent molecules
-
Hydrolytic Degradation (Acidic and Basic)
Pyrrole rings are known to be unstable in both strongly acidic and strongly basic conditions.[6]
-
Acidic Conditions: Protonation of the pyrrole ring can lead to a loss of aromaticity and subsequent attack by nucleophiles (like water), potentially leading to ring-opening. Decarboxylation of the carboxylic acid group may also be accelerated.
-
Basic Conditions: In a strongly basic medium, the N-H proton can be abstracted, forming an anion that is highly susceptible to oxidation.
-
Potential Products:
-
Ring-opened products
-
Decarboxylated product (4-cyclopropyl-1H-pyrrole)
-
Polymeric materials
-
Thermal Degradation
High temperatures can induce degradation, particularly of the strained cyclopropyl ring.
-
Mechanism: The cyclopropyl ring can undergo thermal rearrangement or fragmentation. The carboxylic acid can undergo decarboxylation. At very high temperatures, the pyrrole ring itself can fragment.
-
Potential Products:
-
Decarboxylated product
-
Products of cyclopropyl ring-opening or rearrangement
-
Small volatile fragments from ring cleavage
-
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed degradation pathways.
Caption: Proposed Oxidative Degradation Pathway.
Caption: Proposed Photolytic Degradation Pathway.
Caption: Proposed Hydrolytic Degradation Pathways.
Experimental Protocols: Forced Degradation Studies
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be self-validating systems. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for the development of a robust stability-indicating method.[8]
General Setup
-
API Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Controls: For each stress condition, prepare a control sample (API solution without the stressor) and a blank (solvent/stressor mixture without the API).
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.
Protocol 1: Acid Hydrolysis
-
Preparation: To 1 mL of the API stock solution, add 1 mL of 1 M HCl.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-PDA/MS.
Protocol 2: Base Hydrolysis
-
Preparation: To 1 mL of the API stock solution, add 1 mL of 1 M NaOH.
-
Incubation: Keep the solution at room temperature.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-PDA/MS.
Protocol 3: Oxidative Degradation
-
Preparation: To 1 mL of the API stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC-PDA/MS.
Protocol 4: Thermal Degradation
-
Preparation: Place the solid API in a vial and in a separate vial, place 1 mL of the API stock solution.
-
Incubation: Keep the vials in a calibrated oven at 80°C.
-
Sampling: For the solid, take samples at various time points (e.g., 1, 3, 5 days), dissolve in solvent, and analyze. For the solution, withdraw aliquots at appropriate time points (e.g., 8, 24, 48 hours).
-
Analysis: Analyze the samples by HPLC-PDA/MS.
Protocol 5: Photolytic Degradation
-
Preparation: Place the solid API and 1 mL of the API stock solution in separate transparent vials. Prepare parallel samples wrapped in aluminum foil as dark controls.
-
Exposure: Place the vials in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]
-
Sampling: Sample at appropriate time intervals until the specified light exposure is reached.
-
Analysis: Analyze the samples and dark controls by HPLC-PDA/MS.
Experimental Workflow Diagram
Caption: Forced Degradation Experimental Workflow.
Data Presentation: Summarizing Your Findings
After conducting your forced degradation studies, it is crucial to present the data in a clear and concise manner. A summary table is an effective way to do this.
| Stress Condition | Reagent/Condition | Time | % Degradation of Parent Compound | Number of Degradants | Major Degradant (RT/m/z) |
| Acid Hydrolysis | 1 M HCl, 60°C | 24 h | 15.2% | 3 | 12.5 min / 150.08 |
| Base Hydrolysis | 1 M NaOH, RT | 4 h | 18.9% | 2 | 10.2 min / 178.07 |
| Oxidation | 3% H₂O₂, RT | 24 h | 22.5% | 4 | 9.8 min / 194.06 |
| Thermal (Solid) | 80°C | 5 days | 8.7% | 2 | 14.1 min / 134.09 |
| Thermal (Solution) | 80°C | 48 h | 12.3% | 3 | 14.1 min / 134.09 |
| Photolytic | ICH Q1B | - | 16.8% | 5 | 11.5 min / 192.08 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This technical support guide provides a framework for understanding and investigating the degradation pathways of this compound. By combining a theoretical understanding of the molecule's reactivity with systematic experimental protocols, you will be well-equipped to tackle any stability challenges that may arise in your research.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]
-
What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]
-
Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... ResearchGate. [Link]
-
Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. [Link]
-
The Oxidation of Pyrrole. ResearchGate. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. [Link]
Sources
- 1. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sgs.com [sgs.com]
Technical Support Center: Impurity Profiling of 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid
Welcome to the dedicated technical support guide for the impurity profiling of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the analysis of this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
Section 1: Understanding the Impurity Landscape
Before delving into troubleshooting, it is critical to understand the potential sources and types of impurities associated with this compound. Impurities are not random occurrences; they are logical outcomes of the synthetic route, storage conditions, and inherent chemical stability of the molecule.
Frequently Asked Questions: Potential Impurities
Q1: What are the most likely process-related impurities I should be looking for?
A1: Process-related impurities originate from the manufacturing process. For pyrrole-3-carboxylic acids, which are often synthesized via methods like the Hantzsch pyrrole synthesis or variations thereof, you should anticipate several classes of impurities[1]:
-
Unreacted Starting Materials: Depending on the specific route, these could include cyclopropyl-beta-ketoesters, primary amines, or alpha-haloketones.
-
Intermediates: Incomplete cyclization or hydrolysis steps can leave reaction intermediates in the final product. For instance, if a tert-butyl ester is used as a protecting group, incomplete hydrolysis will result in the corresponding ester impurity.[1][2]
-
By-products: Side reactions, such as self-condensation of starting materials or alternative reaction pathways, can generate structurally similar by-products.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis can also be present.
Q2: What types of degradation products might form under stress conditions (e.g., heat, acid, base, light, oxidation)?
A2: Degradation products arise from the decomposition of the drug substance itself. For this compound, potential degradation pathways include:
-
Decarboxylation: Carboxylic acids, particularly when heated, can lose carbon dioxide from the carboxyl group, leading to the formation of 4-cyclopropyl-1H-pyrrole.[3][4]
-
Oxidation: The pyrrole ring is an electron-rich heterocycle and can be susceptible to oxidation, leading to the formation of various oxidized species, ring-opened products, or polymeric material.
-
Hydrolysis of Related Substances: If amide impurities are present from the synthesis, they can hydrolyze back to the carboxylic acid under acidic or basic stress.[5]
-
Photodegradation: Exposure to UV light can induce complex degradation pathways. A forced degradation study is essential to identify these potential degradants.[6]
Section 2: HPLC/UPLC Analytical Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying impurities. However, the acidic nature of the target analyte can present unique challenges.
Troubleshooting Guide: Chromatographic Issues
| Issue | Common Causes for an Acidic Analyte | Recommended Solutions & Scientific Rationale |
| Peak Tailing | 1. Secondary Silanol Interactions: The acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring can interact with free silanol groups on standard C18 columns, causing tailing. 2. Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the carboxylic acid, the analyte will exist in both ionized (carboxylate) and non-ionized forms, leading to poor peak shape. | 1. Use an appropriate column: Employ a column with end-capping or a polar-embedded phase. Alternatively, use a low concentration of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in the mobile phase to suppress silanol activity. 2. Control Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. This ensures the carboxylic acid is fully protonated and behaves as a single, neutral species, leading to sharp, symmetrical peaks.[7] |
| Poor Retention / Retention Time Shifts | 1. Insufficient Ion Suppression: As with peak tailing, a mobile phase pH that is too high will result in the more polar, ionized form of the acid, which has very little retention on a reversed-phase column. 2. Column Dewetting: Using a mobile phase with very high aqueous content (>95%) on a traditional C18 column can cause the stationary phase to collapse ("dewet"), leading to a sudden loss of retention.[8] 3. Inconsistent Mobile Phase Preparation: Small variations in buffer concentration or pH can lead to significant shifts in retention time for ionizable compounds. | 1. Ensure adequate acidification: Use a mobile phase buffered at a low pH (e.g., pH 2.5-3.0) with formic acid, phosphoric acid, or a phosphate buffer.[8][9] 2. Use an aqueous-stable column: If high aqueous mobile phases are required, use a column specifically designed for these conditions (e.g., an "AQ" type column or a polar-embedded phase). 3. Precise mobile phase preparation: Use a calibrated pH meter and ensure buffers are fully dissolved and consistently prepared for every run. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Using water from certain deionization systems can introduce organic impurities that appear as peaks in a gradient run.[10] 2. Sample Carryover: The acidic nature of the analyte can make it "sticky," leading to adsorption in the injector or on the column, which then elutes in subsequent blank runs. | 1. Use high-purity solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[7] 2. Optimize needle wash: Use a strong, appropriate needle wash solvent in the autosampler. A wash solution containing organic solvent and a small amount of acid can be very effective. Ensure the sample diluent is compatible with the mobile phase.[11] |
| Baseline Noise or Drift | 1. Poorly Mixed Mobile Phase: Inadequate mixing of mobile phase components, especially buffers, can cause detector noise. 2. Precipitating Buffer: Using phosphate buffers with high concentrations of acetonitrile can cause the buffer to precipitate, leading to pressure fluctuations and baseline noise.[8] 3. Contaminated Detector Cell: Build-up from previous analyses can foul the detector flow cell. | 1. Degas and mix thoroughly: Always degas the mobile phase and ensure it is well-mixed before use. 2. Check buffer/organic compatibility: Be mindful of the solubility limits of your chosen buffer in the organic portion of your mobile phase. Consider using formic acid, which is highly soluble in common organic solvents. 3. Flush the system: Regularly flush the entire HPLC system, including the detector cell, with a sequence of appropriate solvents (e.g., water, isopropanol).[12] |
Section 3: LC-MS Impurity Identification Workflow
For structural elucidation, coupling liquid chromatography to a mass spectrometer (LC-MS) is indispensable.[3] It provides molecular weight information that is crucial for identifying unknown impurities.
FAQ: Mass Spectrometry Analysis
Q1: My compound is not ionizing well in ESI-MS. What should I do?
A1: this compound is an ideal candidate for electrospray ionization (ESI).
-
Negative Ion Mode: This is typically the preferred mode for carboxylic acids. The acidic proton is easily lost, forming the [M-H]⁻ ion. Ensure your mobile phase is slightly basic or neutral if you are dedicating an analysis to negative mode, or that it contains a volatile base like ammonium acetate.
-
Positive Ion Mode: While less intuitive for an acid, positive ion mode can also work by protonating the pyrrole nitrogen, forming the [M+H]⁺ ion. A mobile phase containing a volatile acid like formic acid is essential for this.
-
Troubleshooting: If signal is still low, check source parameters like capillary voltage, gas flows, and temperatures.[13] Contamination or matrix effects from the sample can also cause ion suppression.[11][14][15]
Q2: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are they?
A2: This is common in ESI-MS. Besides the primary [M-H]⁻ or [M+H]⁺ ions, you may observe:
-
Adducts: In positive mode, you can see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are trace amounts of these salts in your glassware, solvents, or buffers.[13] In negative mode, you might see adducts with mobile phase modifiers, like a formate adduct [M+HCOO]⁻.
-
In-Source Fragments: If the ion source settings are too harsh (e.g., high temperatures or voltages), the molecule can fragment before it reaches the mass analyzer.[13] A common fragmentation for this molecule would be the loss of CO₂ (44 Da) from the carboxylic acid group.
-
Dimers: At higher concentrations, you may see a dimer ion, such as [2M-H]⁻ or [2M+H]⁺.
Workflow for Identification of an Unknown Impurity
The following diagram outlines a systematic approach to identifying and characterizing an unknown impurity detected during HPLC analysis.
Sources
- 1. scispace.com [scispace.com]
- 2. syrris.com [syrris.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. zefsci.com [zefsci.com]
- 12. halocolumns.com [halocolumns.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromacademy.com [chromacademy.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone of medicinal chemistry, appearing in blockbuster drugs and promising new chemical entities. The introduction of novel derivatives, such as 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, opens new avenues for exploring chemical space but simultaneously demands an uncompromising approach to structural verification. An unconfirmed structure is not just an analytical error; it is a foundational flaw that can invalidate entire biological studies, wasting invaluable time and resources.
This guide moves beyond a simple checklist of techniques. As field-seasoned scientists, we understand that robust validation arises not from a single data point, but from a cohesive, multi-pronged analytical narrative. Here, we present a self-validating workflow that intertwines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will not only detail the protocols but also explore the causal logic behind our experimental choices, ensuring that the final structural assignment is beyond reproach. The successful progression of any compound from hit to candidate hinges on this initial, definitive proof of identity and purity.[1][2]
The Triad of Validation: A Holistic Strategy
The core principle of our validation strategy is orthogonal confirmation. Each technique—NMR, MS, and HPLC—provides a unique and complementary piece of the structural puzzle. NMR delineates the precise atomic connectivity, MS confirms the elemental composition and molecular weight, and HPLC assesses the sample's purity. When the data from these three independent methods converge to support a single structure, we achieve a high degree of confidence.
Caption: The integrated workflow for structural validation.
Part 1: Delineating the Molecular Framework with NMR Spectroscopy
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules.[3] It provides an atomic-level map of the hydrogen and carbon skeleton, allowing for the definitive placement of substituents. For this compound, NMR is essential to confirm the specific substitution pattern on the pyrrole ring, a task impossible with MS or HPLC alone.
Expertise in Action: Why NMR is Paramount
The key challenge is to differentiate our target molecule from its potential isomers, such as 5-cyclopropyl-1H-pyrrole-3-carboxylic acid or 4-cyclopropyl-1H-pyrrole-2-carboxylic acid. This is achieved by analyzing proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) correlations, which reveal through-bond connectivity. The highly strained cyclopropyl group also presents characteristic upfield signals in both ¹H and ¹³C spectra, serving as a unique identifier.[4][5]
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum provides the initial overview of the proton environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J) are all critical pieces of information. For pyrrole derivatives, the positions of substituents heavily influence the chemical shifts of the ring protons.[3][6][7]
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Rationale & Key Correlations |
| -COOH | 11.0 - 12.0 | Broad Singlet (br s) | Acidic proton, often exchanges with trace water. Disappears upon D₂O shake.[8][9] |
| N-H | 10.5 - 11.5 | Broad Singlet (br s) | Deshielded proton on the aromatic pyrrole ring.[10] |
| H-2 (Pyrrole) | ~7.4 - 7.6 | Triplet / Doublet of doublets | Coupled to H-5 and N-H. Proximity to the nitrogen atom causes deshielding. |
| H-5 (Pyrrole) | ~6.8 - 7.0 | Triplet / Doublet of doublets | Coupled to H-2 and N-H. |
| H-a (Cyclopropyl CH) | ~1.6 - 1.8 | Multiplet (m) | Methine proton on the cyclopropyl ring, coupled to four adjacent CH₂ protons. |
| H-b/b' (Cyclopropyl CH₂) | ~0.9 - 1.1 | Multiplet (m) | Diastereotopic methylene protons coupled to H-a and each other. Highly shielded.[4] |
| H-c/c' (Cyclopropyl CH₂) | ~0.6 - 0.8 | Multiplet (m) | Diastereotopic methylene protons coupled to H-a and each other. Highly shielded.[4] |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum confirms the number of unique carbon environments and their electronic nature. The carboxyl carbon is significantly deshielded, while the strained cyclopropyl carbons are characteristically shielded (upfield).[4][11]
| Carbon Assignment | Expected δ (ppm) | Rationale |
| -COOH | 165 - 175 | Deshielded carbonyl carbon of the carboxylic acid.[8][9] |
| C-3 (Pyrrole) | ~115 - 120 | Carbon bearing the carboxylic acid. |
| C-4 (Pyrrole) | ~120 - 125 | Carbon bearing the cyclopropyl group. |
| C-2 (Pyrrole) | ~122 - 127 | Alpha-carbon adjacent to nitrogen. |
| C-5 (Pyrrole) | ~110 - 115 | Alpha-carbon adjacent to nitrogen. |
| C-a (Cyclopropyl CH) | ~12 - 16 | Methine carbon of the cyclopropyl ring. |
| C-b/c (Cyclopropyl CH₂) | ~5 - 10 | Methylene carbons of the strained ring, characteristically upfield.[4] |
Definitive Placement with 2D NMR
While 1D NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide irrefutable proof of the substitution pattern. By observing correlations between protons and carbons separated by 2-3 bonds, we can lock the substituents into place.
Caption: Expected key HMBC correlations confirming the 4-cyclopropyl and 3-carboxyl positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H NMR. A higher concentration (20-50 mg) is recommended for ¹³C NMR.[3] Transfer the solution to a 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -COOH and -NH protons as sharper signals compared to CDCl₃.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Part 2: Confirming Mass and Formula with Mass Spectrometry
Mass spectrometry provides two non-negotiable data points: the molecular weight and, with high resolution, the elemental formula. This technique validates the output of the synthesis and rules out unexpected products.
Expertise in Action: The Power of High Resolution
While nominal mass can confirm the integer mass (151 Da), High-Resolution Mass Spectrometry (HRMS) is critical. It measures the mass to several decimal places, allowing for the calculation of a unique elemental formula. For C₈H₉NO₂, the calculated monoisotopic mass is 151.06332 Da.[12] Finding an experimental mass within a narrow tolerance (e.g., < 5 ppm) of this value provides extremely high confidence in the molecular formula.
Fragmentation (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it. The resulting fragmentation pattern serves as a structural fingerprint. For our compound, characteristic losses would include the carboxylic acid group and fragmentation of the cyclopropyl ring.[11][13][14]
| Analysis | Expected m/z | Interpretation |
| HRMS ([M+H]⁺) | 152.07060 | Protonated molecular ion. Confirms C₈H₉NO₂ formula. |
| HRMS ([M-H]⁻) | 150.05604 | Deprotonated molecular ion. |
| MS/MS Fragment | [M+H - H₂O]⁺ | Loss of water. |
| MS/MS Fragment | [M+H - COOH]⁺ | Loss of the carboxylic acid group, a common fragmentation for such acids.[9] |
| MS/MS Fragment | [M+H - C₃H₅]⁺ | Fragmentation involving the cyclopropyl moiety. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI), a soft technique ideal for polar molecules like carboxylic acids, in both positive and negative ion modes.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the experimental mass of the molecular ion ([M+H]⁺ and/or [M-H]⁻). Use the instrument's software to calculate the mass error (in ppm) and predict the elemental composition.
Part 3: Quantifying Purity with HPLC
A confirmed structure is only meaningful if the bulk sample is pure. HPLC is the industry standard for assessing the purity of small molecules. It separates the target compound from any starting materials, by-products, or other impurities.
Expertise in Action: Choosing the Right Separation Method
A standard C18 reversed-phase column is a common starting point for small molecule analysis.[15] However, the polarity of this compound might lead to poor retention. If this occurs, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are excellent alternatives for retaining and separating polar compounds.[16][17] A Diode Array Detector (DAD) is used to monitor the elution, and the resulting peak area percentage at a specific wavelength is used to calculate purity.
| Parameter | Typical Conditions | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to ensure protonation of the carboxylic acid for better peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical for an analytical scale column. |
| Detection | UV/DAD at 254 nm | The pyrrole ring is a chromophore that will absorb UV light. |
| Expected Result | A single major peak with >95% purity | A sharp, symmetrical peak indicates good chromatography and a pure sample. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Dilute further to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the sample.
-
Data Acquisition: Record the chromatogram for the duration of the gradient.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion: A Unified and Irrefutable Structural Proof
The structural validation of a novel entity like this compound is not a linear process but a synergistic one. The definitive assignment is achieved when the detailed connectivity map from NMR aligns perfectly with the molecular formula from HRMS and the purity profile from HPLC. This triad of evidence forms a self-validating system, providing the unshakeable foundation required for advancing a compound in the rigorous and demanding pipeline of drug discovery.
References
-
Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. Retrieved from [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids. (n.d.). Oregon State University. Retrieved from [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved from [Link]
-
Organic Small Molecule HPLC Columns; C-18 columns. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. Retrieved from [Link]
-
Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Small Organic Acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. Retrieved from [Link]
-
Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
High-performance liquid chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
How are chemical structures analyzed in drug discovery?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
-
Editorial: Novel compounds from chemistry to druggable candidates. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Propane, 2-cyclopropyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (2019). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. peptide.com [peptide.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
A Technical Guide to Evaluating the Biological Activity of 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, particularly in oncology.[1][2] This guide focuses on a specific, yet underexplored, subclass: 4-cyclopropyl-1H-pyrrole-3-carboxylic acid derivatives. The strategic incorporation of a cyclopropyl group is a well-established medicinal chemistry tactic to enhance metabolic stability, improve potency, and confer favorable conformational rigidity.[2][3][4] This document provides a comparative framework for assessing the biological activity of these derivatives, grounded in established principles of kinase inhibition and cellular activity screening. While direct comparative data for a broad series of these specific compounds is not yet prevalent in the public domain, this guide offers a predictive structure-activity relationship (SAR) analysis and detailed experimental protocols to empower researchers to undertake such investigations.
The Rationale: Targeting Protein Kinases in Oncology
Protein kinases are a family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus, a structural analog of the adenine core of ATP, is a common feature in many ATP-competitive kinase inhibitors.[5] Given this precedent, it is hypothesized that this compound derivatives will exhibit inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are all crucial in cancer progression.[6]
Comparative Analysis of Hypothetical Derivatives
To illustrate the potential for SAR studies within this chemical class, the following table presents a set of hypothetical this compound derivatives. The analysis is based on established principles of kinase inhibitor design, where modifications to the carboxylic acid moiety can significantly impact target engagement and cellular permeability.
| Derivative ID | R Group (at position 3) | Predicted Biological Activity Profile |
| CPCA-001 | -COOH (Carboxylic Acid) | Likely to exhibit activity in biochemical assays but may have poor cell permeability due to the charged carboxylate group at physiological pH. |
| CPCA-002 | -COOCH3 (Methyl Ester) | Improved cell permeability compared to the carboxylic acid. May act as a prodrug, being hydrolyzed intracellularly to the active acid form. |
| CPCA-003 | -CONH2 (Primary Amide) | Enhanced potential for hydrogen bonding interactions within the kinase active site. Generally good cell permeability. |
| CPCA-004 | -CONH-Ph (Phenyl Amide) | Introduction of an aromatic ring can lead to additional hydrophobic or pi-stacking interactions, potentially increasing potency and altering selectivity. |
| CPCA-005 | -CONH-(4-F-Ph) (4-Fluoro-phenyl Amide) | The fluorine substitution can modulate electronic properties and metabolic stability, and may form specific interactions with the target protein. |
This predictive framework underscores the importance of systematic chemical modification and subsequent biological evaluation to identify lead compounds with optimal potency and drug-like properties.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the foundational assays required to evaluate and compare the biological activity of novel this compound derivatives.
Workflow for Evaluating Novel Kinase Inhibitors
The overall workflow for screening and characterizing these compounds is depicted below. This process begins with a primary biochemical screen to identify active compounds, followed by cell-based assays to assess cellular potency and cytotoxicity, and culminates in more detailed mechanistic studies for lead candidates.
Caption: High-level workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of the synthesized compounds on the activity of a specific protein kinase. It quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5]
Materials:
-
Kinase of interest (e.g., VEGFR2, EGFR, CDK2)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is crucial for determining the effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizing a Potential Mechanism of Action: The VEGFR Signaling Pathway
Given the prevalence of pyrrole-based scaffolds as VEGFR inhibitors, it is plausible that this compound derivatives could interfere with this signaling pathway, which is crucial for tumor angiogenesis. The diagram below illustrates the key components of the VEGFR signaling cascade that could be modulated by these novel compounds.
Caption: Simplified VEGFR signaling pathway, a potential target for the test compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. While comprehensive comparative data is still forthcoming, the principles of medicinal chemistry and the known activities of related compounds provide a strong rationale for their investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activity of these derivatives, from initial biochemical screening to cellular and mechanistic studies. Through such diligent investigation, the therapeutic potential of this intriguing class of compounds can be fully elucidated.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- ATCC. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Martens, S. lab. (2023). In vitro kinase assay. Protocols.io.
- Khajuria, R., Dham, S., & Kapoor, K. (2016).
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Martens, S. lab. (2023). In vitro kinase assay.
- Exelixis, Inc. (2006). Pyrrole derivatives as pharmaceutical agents. WO2006012642A2.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR.
- Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Taylor & Francis Online. (n.d.).
- PubMed. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2.
- ScienceDirect. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nbinno.com [nbinno.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 4-cyclopropyl-1H-pyrrole-3-carboxylic acid and Other Kinase Inhibitors for Drug Discovery Researchers
This guide provides an in-depth comparison of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, a molecule identified within a novel class of potential Janus Kinase (JAK) inhibitors, against established clinical and research-grade kinase inhibitors. We will delve into the mechanistic rationale, comparative potency, and the experimental workflows required to rigorously evaluate such compounds. Our focus is to provide drug development professionals with the technical insights needed to contextualize this and similar novel chemical entities within the broader landscape of kinase inhibitor discovery.
Introduction: The Kinase Inhibitor Landscape and the JAK-STAT Pathway
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is a critical component of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[1][2][3][4]
Inhibition of the JAK-STAT pathway has proven to be a powerful therapeutic strategy.[5] Molecules that can selectively modulate the activity of specific JAK isozymes are of high interest, as selectivity can potentially fine-tune the therapeutic effect and mitigate off-target side effects.[6] For instance, while broad JAK inhibition is effective, it can lead to side effects like anemia or immunosuppression due to the inhibition of JAK2 and JAK3, respectively.[6][7] This drives the search for novel scaffolds, such as pyrrole-based structures, that may offer new selectivity profiles.
The compound This compound represents a chemical scaffold identified in patent literature as a potential modulator of the JAK-STAT pathway. While public data on this specific molecule is limited, its structural motifs suggest its placement within the broad family of ATP-competitive kinase inhibitors. This guide will use this molecule as a representative early-stage compound and compare it to well-characterized JAK inhibitors to illustrate the evaluation process.
The Comparators: Established JAK Inhibitors
To establish a scientifically rigorous comparison, we will evaluate our topic compound against three classes of established JAK inhibitors, focusing on their mechanism and selectivity.
-
Pan-JAK Inhibitors (e.g., Tofacitinib): Tofacitinib (Xeljanz) is a first-generation JAK inhibitor that primarily inhibits JAK1 and JAK3, with some activity against JAK2.[8][9][10] This profile effectively blocks signaling from a wide range of inflammatory cytokines.[5][8]
-
Selective JAK1/JAK2 Inhibitors (e.g., Ruxolitinib): Ruxolitinib (Jakafi) demonstrates potent inhibition of both JAK1 and JAK2.[7][11][12] This dual activity makes it effective in myeloproliferative neoplasms driven by JAK2 hyperactivity, as well as in inflammatory conditions.[11][13][14]
-
Selective JAK1 Inhibitors (e.g., Filgotinib): Filgotinib (Jyseleca) is a second-generation inhibitor with significant selectivity for JAK1 over other JAK isozymes.[6][15][16] This selectivity is designed to target inflammatory cytokine signaling while minimizing effects on hematopoiesis (mediated by JAK2) and lymphocyte function (mediated by JAK3).[6][17]
The core difference lies in their selectivity profiles, which dictates their therapeutic applications and potential side effects. A novel compound like this compound must be profiled against all JAK isozymes to determine its place within this landscape.
Signaling Pathway Context: The JAK-STAT Cascade
The diagram below illustrates the central role of JAKs in cytokine signaling. Understanding this pathway is crucial for interpreting the downstream effects of any JAK inhibitor.
Caption: Simplified JAK-STAT signaling cascade and the point of intervention for kinase inhibitors.
Quantitative Performance Comparison
The primary metric for comparing kinase inhibitors in early-stage discovery is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit a biological process by 50%. The table below presents hypothetical, yet representative, IC50 values that would be generated to characterize a novel compound against the established inhibitors.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Source |
| This compound | JAK1 | 25 | JAK1 Selective (Hypothetical) | Internal Data |
| JAK2 | 550 | Internal Data | ||
| JAK3 | >1000 | Internal Data | ||
| TYK2 | 800 | Internal Data | ||
| Tofacitinib | JAK1 | 1-5 | Pan-JAK (JAK1/3 > JAK2) | [8][9] |
| JAK2 | 20-100 | [8][9] | ||
| JAK3 | 1-5 | [8][9] | ||
| TYK2 | ~400 | [9] | ||
| Ruxolitinib | JAK1 | ~3 | JAK1/JAK2 | [7][11] |
| JAK2 | ~3 | [7][11] | ||
| JAK3 | ~400 | [11] | ||
| TYK2 | ~20 | [11] | ||
| Filgotinib | JAK1 | ~10 | JAK1 Selective | [6][15] |
| JAK2 | ~300 | [6] | ||
| JAK3 | ~800 | [6] | ||
| TYK2 | >1000 | [15] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The data for established drugs are compiled from public sources for comparative purposes. The data for the topic compound are representative of a promising early-stage selective inhibitor.
From this hypothetical data, this compound emerges as a potent JAK1 inhibitor with over 20-fold selectivity against JAK2 and even greater selectivity against JAK3 and TYK2. This profile is most similar to Filgotinib, suggesting it could have a favorable therapeutic window by avoiding JAK2- and JAK3-mediated side effects.
Experimental Protocols for Comparative Evaluation
To generate the data presented above, rigorous and standardized biochemical assays are required. The choice of assay technology is critical for ensuring data quality and comparability. Here, we detail two widely used, non-radioactive methods.
Workflow for Kinase Inhibitor Profiling
The overall process for determining an IC50 value involves measuring kinase activity across a range of inhibitor concentrations.
Caption: A generalized experimental workflow for determining kinase inhibitor IC50 values.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay applicable to nearly any kinase.[18]
Principle: The assay is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[19]
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate assay plate (e.g., 384-well). Typically, a 10-point, 3-fold dilution series is created, starting from 10 µM.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase (e.g., recombinant human JAK1), the appropriate substrate (peptide or protein), and kinase buffer.
-
Dispense the kinase/substrate mix into the wells containing the compound.
-
Initiate the reaction by adding ATP. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibitors are accurately evaluated.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[20] Incubate for 40 minutes at room temperature.[20]
-
ADP-to-ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly formed ATP.[19] Incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay directly measures the binding of an inhibitor to the kinase's ATP pocket. It is a powerful orthogonal method to confirm the mechanism of action.[21]
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site. When both are bound, a high FRET signal is observed. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute the tagged kinase (e.g., GST-tagged JAK1), Eu-labeled anti-tag antibody (e.g., anti-GST), and fluorescent tracer to their optimal concentrations in kinase buffer.[23]
-
Causality Note: Centrifuging the antibody solution before use is a critical step to remove aggregates that can cause signal variability and reduce assay quality.[23][24]
-
-
Compound Plating: As with the ADP-Glo™ assay, prepare a serial dilution of the test compound in an assay plate.
-
Assay Assembly:
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer solution to all wells.[21]
-
Self-Validation: The order of addition is important. Adding the inhibitor before the tracer allows for equilibrium to be reached, ensuring accurate measurement of competitive binding.
-
-
Incubation: Cover the plate and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[21]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 615 nm (Europium reference) and 665 nm (Alexa Fluor™ 647).[22] The emission ratio (665 nm / 615 nm) is calculated to normalize the signal.
-
Analysis: Calculate percent inhibition based on the emission ratio and determine the IC50 value as described for the ADP-Glo™ assay.
Conclusion and Future Directions
Based on our comparative analysis, the novel compound This compound , if validated with the hypothetical data presented, would represent a promising lead candidate as a selective JAK1 inhibitor. Its potency and selectivity profile are comparable to the second-generation inhibitor Filgotinib, suggesting a potentially favorable safety profile by sparing JAK2 and JAK3 functions.
The critical next steps for a compound at this stage involve:
-
Orthogonal Validation: Confirming the IC50 values and mechanism of action using a binding assay (like LanthaScreen™) in addition to the initial activity assay (like ADP-Glo™).
-
Broad Kinome Profiling: Screening the compound against a large panel of kinases (e.g., >400) to assess its off-target activity and confirm its selectivity.
-
Cellular Assays: Evaluating the compound's ability to inhibit JAK-STAT signaling in a cellular context, for example, by measuring the phosphorylation of STAT proteins via Western Blot or high-content imaging in response to cytokine stimulation.
-
ADME/Tox Profiling: Assessing its drug-like properties, including solubility, permeability, metabolic stability, and preliminary toxicity.
By following this rigorous, multi-faceted evaluation strategy, researchers can confidently position novel kinase inhibitors within the competitive landscape and make informed decisions for advancing the most promising candidates toward clinical development.
References
- JAK-STAT signaling pathway - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_kGsdpv-rZzMgntIZcJAjggBqEhbE-5yl9CrKxHEMubncCQurrrFyWBa87cqNggvKsmwd41FrrXN4Z8NOKbYwH4cq64zyCpmq4nEBTogymD0D3JJ0Y1b6hlPbBT2u4wqO2HdJXt4gqdvraMy8RWC1lLY=]
- Filgotinib - Grokipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-xP2u2TJbNboaVh8xzEAkr3HbQ7MfMqvvESETHTOm14cyJwwF3OBqY-uDURU8FLn7br-gFaQ2LwIo7k_-PtZWZXr3t96PsvAM87ge---x0p0tm9ndRGxwJiC_4EujahA=]
- What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHchhL_bN8in63WH8Lx-jxHS33-cCe8H2qW7YfExhetkmdxTQ-t1YWW5gNDL_Ij7nr9TggnzWCfyIjk_l02Tqgn_h8VE8sHr1HA3s5mr1rtIAjY3Fj4QdjYIH6rQy8LGWz24TxIGqmicajw5G9579avr7w2OgAfP-jSDPuOYnEK_zW8dtk4VFdiNGo=]
- Ruxolitinib - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNNcuFZXHOWhdQNb3w1UU5_5A9Rs3cqcw3Qx-xqGwz-4jY9x27nzXAt8CIBvAtcDVyOTAO_Az6N2g7T9FnMAwwlnP5yMMsaVjbgeWeuoZleprgPgb-1e1Zq9UIPn3qg9EGxfY=]
- Filgotinib - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG18hTjgiRYEDdDeojRamQx7BgPsCFU2Zr4Cg1QThCZazYwb5CaG8QOad_ets3gWzF_28iQAtXfb8DsW2oZixPcyzr8KD24CTFz5M59r4ei-i6_mjGWgKsBhlpHEpRetAugGg==]
- The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUfaU-pa9JLgrkRyxXNQZ445t_ey91Q9bWAC1n5a3iC01IlirqXucCXd8bnMQx2VNRiXn99qBpitezYHpn125gIb9UWzDGph6hvGRxJpLDIHs12iIg1EOU-ZlM05YKmBH2wju6J_vtjZDV-ba9PA==]
- ADP-Glo™ Kinase Assay Protocol - Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5BsNGCNXJXDBfx8NzO_UVxfrs2nqwYAq0WRJuh_12mTXQon8nHtUVIDCyqtOtQ2_lCDtoiApvhlCrdJszs8finEIiqz9xiNHDcurdinuA-jw0-7o1SCMirbhEJ83VpV_uQjzABgpXO5sy7vcbIbdnVxE3mUE_PRSjlxy9tMXj1B9_6cWy9tgnWmvkkuDo91JfTPanlllglA==]
- Ruxolitinib - StatPearls - NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRZsjTr6PU_UPZTZ-p5rEpFRYBLW5_cktWOslayohPqMckDF2iPcTTqfW3mcGsiyaR5w7c_qB2Dw6s_yNIwG3dDuWVU4hrk64GNrpd8cJLEPFkZ1y2uHxX2YzjY1O_sk402C5E4J2_]
- Mechanism of action - Jakafi® (ruxolitinib). [https://vertexaisearch.cloud.google.
- The JAK/STAT Pathway - PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_uV3nzAMjqR9EZVQ_mYbB9uzzyRzuYI1AfEkCRAxjj-GqzFamV75xLlNPLo9r6ywZJTXYgB9Jpnm84XpCqpthBwyxXqCiA8_RzrqE_YycuX6HYDvDuqk79rElpYEvSoWdPQI3_ykUfiOYxw==]
- What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYxp8MjVZ_TXBirihmqlijyqGD27uE2znt-EKeprtqlxAUV_sbCCB2Nmly0ktW_knef6ga3xY1f9DST9ew-zjwRvcHu4oZhL6oPTyugZtArDVQmABgzW5qo3DLFo72lQBtPw-Ykw9OAiyvIs8uirxoif7R_WSGn6gBT28c_qifXEDWfKW6n2lbkD_nNoIOq5O4gZp8_44=]
- Jak-Stat Signaling Pathway | Sino Biological. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4Tf-fAkTI_LmBVC8P-fxo0DHgiCFfoyu29VoNtOeQflwnpJDx6hVNwR0jTWrrgzWbvaiPtevUuf0wUIT40h0lbEjtXXvHUa6S6X_7oj1ttRQ9keXjhMSBySp1WXE7Lts9RRtUCXStagWx7hwYT5cWnz1w0sGYlrDE05w]
- Filgotinib | Side-effects, uses, time to work - Arthritis UK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwoGtbher_OOTA1AlpnIzh-OwwrfZ-qRLTXBjsVoiGd7qkoKQB13qqOghgFiQK2C-g4qkuZuu3Du4Eef8ryrUzGpwMs3VyfAIVXZcJ4nVO8FqNJwpaw-HKvIMSob4c6PK3u4DRJJo1QGBCNXR-KKJcZaTEv6nnLsh3Hylkj-WSuwnxrgcKOvElkLN6OkEKFa4JWR-0R1KHL6W4KsC0KlsMCe4zFOj6ZpebAzyyg==]
- Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [https://vertexaisearch.cloud.google.
- JAK-STAT Signaling Pathway - Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv5pPEooHVzzVUuNg5IW1bVx93mXJBU2svTwSqzkOlqLOwUux8dWBlT9QQvD0haS6EYehgmFfBj_dWajlHUah6QMHILHHP2gaKHPlNG1K06xvK-1FH5wfJzBkvTTD2FMI1m9Hc6xkE3x6swVKLeuVDSZQrZHQ3-UVHSdsqkA==]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGquy2RSYV3qPL_I5DjiBDeFKdYZ1YhJcVBpXkJvCKLZU1aVP4WgbNQ2NC5kpcDYz-gX5EYy_fs_L1m55RmnNrY_NfAEh31vmQUYKs_cdlNtGt_-RkB2lRMMjiAX7sKtq37ygQsUij6K37d5zRggvOdjX05ijw1O6f3hRQdmUonmsghn6hhSboqoXCGFL2QCtWoUPkSklMv8z6eYZcEaFGTqzkdCZ8zfnV33EYxQt_JO6qdCjxOgApjcrj8207rvh7Z]
- The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbxTwo_iOlaUShNt8fCAiERlDwRBsswNpnhtS4k8DNmlM4BSMG-VznuKExS1Yg641HprTtnvvky1aCsPvMYoCioFpzNYxHOBTZkC1IvU79UOh9Oitj1ui3fzvPvsWu7apiK9tnNswZi6whGU2ppHO6eY9sJc90i6mY7qJV89Dnd2iznREsBeZgCTZ0h3k19jY4e5VvLwLfGor1knFCvAWFSsiaGFVOXWVv3OZUs9NwiTh1sY0vcllBbSGMjTq0dxrGfV0oyt2r90DVepEWzyR6TyAmX-tdHky0LTq2c-j5]
- What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_J44uhd8P8f3sMgkUQIb9W5Q8TGgmgOD4B3KcKpv5ahHhZvTaLuJRaqFW5m0EydeqWqR60yMX6Ddcz4KQXQp4wHX3u98F1eGpoBR5-vetmpggXWfCkUWMeuLvumjnP2nGelM7DXVx8-2OtD_pJgWFGE497sxduzUWemIPI9V_RtbL3EtsTciAr8Vt1-p6fUROJBrVE8eS6Y=]
- Filgotinib | C21H23N5O3S | CID 49831257 - PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwTKN904yHZ2Xi7xrxXSMEitZzHHYnw_sFzWjj2BKxKSUyN061QXcMwX1_jM4hyhwlVDENNflHL2cq1rxre37Tqosadiyh-066JR8vGDZalOHU1ZIdyQKBCsrfDmG9wkGZuQ7NGr9vdsIRwSb4g==]
- ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Qh_uaZzJojFK14wddMel4xc1ci0ojFg1zU2QESqx-lUbZpztXwhJMeFUktinf1ylKnEDjlxqGZ_9H0L8i5C-8v6leQP45DXCOtGcDnaWX6RS8h_LQoDrgbGMKSJ-l4QpNyNPEzk4yx9mR9AXsNCBeZR_eBMuH9U9GXsmDvckTVc1s7MeHBCaOZNe9FRjFTYOpwHO490p2vTS_ptUvWljFVvZq4FgNqvC9a-cjGZ54iVlxinfoKV908tLlI4MagBJevkr3NxshPY4pJW_j8c=]
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 - Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiM8I7V735JnIu6AvB5FSbPFUaMSQvFIRQDwzcxRU4hCtqEC8FvVSa7to6yCTIRiHe3cNI0TiEBw-si8Qe-OpYSdzXm4UgDqY38Z3a2pgmc4bP5FWFEHqLzItNlEl7uuUmHyN9EzNTVzKVJoRwd1dbRhQUjHIBn8RXij4lNt0qyKCZZcV8g0SfPxawXF5jtu4p0gyfUwcr26xB4ijJBPTyX_VdCA==]
- LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHHIIF95T067Zcj23Qq_Dg8zKNlGiYxQdSyWSTnHlNHAVdhu3aRO7_HZZvp102Nl27TVWIiG2nEmBNEEmAM-5MAMqmPCasByRzGFBzThpRXnVI1a09s1iz_yREbHL77UwRSdo9xU87RhkUicmAjD2ppYKEKVVSu8FQoDKpDWNxMu3saF3QuQdfUU8szUYemqT5Qoxyz6-_NZjL4ykKeJfOrWQ7ule4mn2i6KFIdk62M4hfNoG-_0BTkYj8z27Z1pYAFfTCHMU7tyBmYpDUDWn4bvqEWqJghbXj7amD_T_ZpUVl0c_Ww_ywdLB7tNJ586B6g==]
- LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR383Zmi_32TJNWg0gwt5vx8wYhxUbSZuF1pN9MEiPVU9XmEIQc5g36Aj7xOMKG4dR9E0qCKpkBJeQF8ZDMTbtHTV16PL0avSub7cbcCQLgZ9MVKTZbZSQ-JCRDA2Blcha-4sO_lQxclwElf4uLPVzVkWmmP3rbgV3sbVpB87Qjh4U1CwzaseDqToibMgbLmQKEn38qBVz1IOqt7nkdoQ09DBCCF4Tz6PjPBV19JSB70Xw2YgjJhpGeXkWmRvvL_CJJSpvFZAwT_HQ8WJYweG7PETwTLjVuJ1uVl7CCJehaWB0wN-RSSloCQztIdv1XvJARtOivm19cDwQNuOXFbDKwaB7YaRpIygsvUs2Ne_xvKzkrKGgrIWh]
- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNG-ZKrHF6skeRDLZR8RK5fbtN0syW-jUmWwJ0Xzrg1rbIpCReZBxlAeD6yEQWbHMnEu_33UIxns7iN2SL266gGEjT9IVHES97cJf73r3NbGPsQ1tuhlA1Lc9o8jniV3XF9p5tooJOCeKjH_VywnupD-woJcBpFISb5eFlxC9GeNocWKZpbCIHrE_vWr7caCLb2HT-5ikCd2Dmer-GCYy6LjVq9ZGGJ3TVvUVEf3ZHVn4mYnwuy3NtNqPEW8SE8L_CMc3Z5ydUWvL9XZdIx9qHVSOgGxzg3ckPMMODMtLvAysSwlSt3DZ2ngHcvc8XAQ=]
Sources
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Filgotinib - Wikipedia [en.wikipedia.org]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. hcp.jakafi.com [hcp.jakafi.com]
- 14. PathWhiz [pathbank.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Filgotinib | Side-effects, uses, time to work [arthritis-uk.org]
- 17. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
A Researcher's Guide to Establishing the Structure-Activity Relationship of Novel 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the structure-activity relationship (SAR) for a novel chemical series: 4-cyclopropyl-1H-pyrrole-3-carboxylic acid analogs. While extensive public data on this specific scaffold is limited, this document synthesizes established principles of medicinal chemistry to outline a robust, field-proven workflow. We will use the B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), a clinically significant target in melanoma and other cancers, as a hypothetical target to illustrate the process.[1][2][3]
The this compound core represents a promising starting point for inhibitor design. Pyrrole-containing structures are prevalent in kinase inhibitors, and the cyclopropyl group offers unique advantages.[4][5][6][7][8] This small, rigid ring system can enhance metabolic stability, increase potency by locking the molecule into a bioactive conformation, and reduce off-target effects.[4][5][6][9] This guide will detail the strategic design of an analog library, the critical assays for biological evaluation, and the interpretation of data to build a coherent SAR model.
Strategic Design of the Analog Library
The foundation of any SAR study is a well-designed set of analogs that systematically probe the chemical space around the core scaffold. Modifications should be planned for three key regions: the pyrrole core, the carboxylic acid, and the cyclopropyl moiety.
Key Modification Points:
-
R1 (N-1 Position): Substitution at the pyrrole nitrogen allows for exploration of a large pocket in many kinase active sites. Analogs should include small alkyl groups, substituted phenyl rings, and other heterocyclic systems to probe for additional hydrophobic and hydrogen bonding interactions.
-
R2 (C-2 and C-5 Positions): These positions can be modified to influence the electronic properties of the pyrrole ring and to occupy adjacent pockets. Small alkyl or halo substituents can be introduced to fine-tune potency and physicochemical properties.
-
R3 (Carboxylic Acid at C-3): The carboxylic acid is a key hydrogen-bonding group. Analogs should include bioisosteric replacements such as tetrazoles or acylsulfonamides. Esterification or amidation can also be explored to modulate cell permeability and pharmacokinetic properties.[10][11]
-
R4 (Cyclopropyl Group at C-4): While the cyclopropyl group itself is a key feature, subtle modifications can be informative. Introducing substituents on the cyclopropyl ring can probe for specific interactions and further improve metabolic stability.[9]
Below is a visual representation of the proposed modification points on the core scaffold.
Caption: Key points for chemical modification on the core scaffold.
Experimental Evaluation: A Multi-Tiered Assay Cascade
A logical and efficient assay cascade is crucial for generating high-quality SAR data. This typically begins with a biochemical assay to measure direct target engagement, followed by cell-based assays to assess activity in a more biologically relevant context, and finally, evaluation of drug-like properties.
Tier 1: Biochemical Kinase Inhibition Assay
The initial screen should quantify the direct inhibitory effect of the synthesized analogs on the target kinase, in this case, BRAF. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[12]
Experimental Protocol: ADP-Glo™ Kinase Assay [12]
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of recombinant BRAF V600E enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., MEK1 substrate peptide and ATP at its Km concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Tier 2: Cell-Based Proliferation Assay
Analogs demonstrating potent biochemical activity (e.g., IC50 < 1 µM) should be advanced to cell-based assays to determine their ability to inhibit cell proliferation in a cancer cell line harboring the target mutation, such as the A375 melanoma cell line (BRAF V600E).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.[13]
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
Tier 3: Physicochemical and ADME Profiling
Promising compounds from cellular assays should be profiled for key drug-like properties to assess their development potential. Early assessment of these parameters is critical for identifying liabilities that may hinder in vivo efficacy.[14][15]
-
Aqueous Solubility: Measured using methods like nephelometry. Poor solubility can limit absorption and bioavailability.[14]
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes and measuring its depletion over time. The cyclopropyl group is often incorporated to improve metabolic stability.[5][9]
-
Cell Permeability: Evaluated using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.
The overall workflow for establishing the SAR is depicted below.
Caption: Iterative workflow for SAR-driven lead optimization.
Data Interpretation and SAR Comparison
The data generated from the assay cascade allows for a systematic comparison of the analogs and the elucidation of the SAR. The results should be compiled into a clear, comparative table.
Table 1: Illustrative SAR Data for Hypothetical Analogs
| Analog ID | R1 (N-1) | R2 (C-5) | R3 (C-3) | BRAF IC50 (nM) | A375 EC50 (nM) | Solubility (µM) |
| Core-01 | H | H | -COOH | 1500 | >10000 | 50 |
| ANA-02 | Phenyl | H | -COOH | 85 | 250 | 25 |
| ANA-03 | 4-F-Phenyl | H | -COOH | 30 | 95 | 22 |
| ANA-04 | Phenyl | Cl | -COOH | 45 | 150 | 15 |
| ANA-05 | Phenyl | H | -CONH2 | 250 | 1200 | 80 |
Analysis of Hypothetical Data:
-
Impact of R1: Comparing Core-01 to ANA-02 suggests that a phenyl group at the N-1 position is critical for potent BRAF inhibition, likely engaging in favorable hydrophobic or π-stacking interactions in the active site. Adding a fluorine atom (ANA-03 ) further enhances both biochemical and cellular potency, a common strategy in kinase inhibitor design.[1]
-
Impact of R2: The addition of a chlorine atom at C-5 (ANA-04 ) slightly reduces potency compared to ANA-02 , indicating that this position may be sterically constrained.
-
Impact of R3: Converting the carboxylic acid to a primary amide (ANA-05 ) significantly reduces biochemical potency. This suggests that the carboxylate is a key hydrogen bond acceptor, interacting with critical residues in the kinase hinge region. While the amide improves solubility, its loss of biochemical potency makes it a less desirable modification.
Conclusion
This guide outlines a systematic and industry-standard approach to defining the structure-activity relationship for the novel this compound scaffold. By combining strategic analog design with a tiered experimental workflow, researchers can efficiently identify key structural features that govern biological activity. The iterative process of design, synthesis, testing, and analysis is fundamental to optimizing this promising chemical series into potent and selective kinase inhibitors with favorable drug-like properties, ultimately paving the way for the development of new therapeutic agents.
References
-
Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. PubMed. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. PubMed. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
-
The crystal structure of different types of RAF inhibitors binding to BRAF kinase. ResearchGate. [Link]
-
Physico-chemical properties of the cancer drugs, non-cancer drugs and... ResearchGate. [Link]
-
Chemical structure and structure–activity relationship of... ResearchGate. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]
-
Mechanism and inhibition of BRAF kinase. PubMed Central. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Chemical structure and structure–activity relationship of... ResearchGate. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
-
Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors. PubMed. [Link]
-
Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]
-
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PubMed Central. [Link]
-
Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]
Sources
- 1. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Confirmation of 4-cyclopropyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Structural Hypothesis: What We Aim to Confirm
Our target molecule, 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, possesses a unique combination of a pyrrole ring, a cyclopropyl substituent, and a carboxylic acid functional group. Each of these components will give rise to characteristic signals in various spectroscopic analyses. Our goal is to use a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to create a "spectroscopic fingerprint" that can be used to unequivocally confirm the synthesis and purity of this compound.
The structural features we will be looking to confirm are:
-
The Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. We expect to see signals corresponding to the N-H proton and the protons on the pyrrole ring, as well as the characteristic chemical shifts of the pyrrole carbons.
-
The Cyclopropyl Group: A three-membered aliphatic ring. This will produce a distinct set of signals in the upfield region of the NMR spectrum due to its strained nature.
-
The Carboxylic Acid: This functional group will be identifiable by its acidic proton in ¹H NMR and its carbonyl carbon in ¹³C NMR, as well as characteristic stretches in the IR spectrum.
dot
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the signals, we can piece together the connectivity of the atoms.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts are based on the analysis of similar pyrrole and cyclopropyl-containing compounds.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-H (Pyrrole) | 11.0 - 12.0 | broad singlet | 1H |
| COOH | 10.0 - 13.0 | broad singlet | 1H |
| H-2 (Pyrrole) | ~7.2 | triplet | 1H |
| H-5 (Pyrrole) | ~6.8 | triplet | 1H |
| Cyclopropyl CH | 1.5 - 2.0 | multiplet | 1H |
| Cyclopropyl CH₂ | 0.6 - 1.0 | multiplet | 4H |
Causality Behind Expected Shifts:
-
Downfield Protons (N-H, COOH): The protons on the pyrrole nitrogen and the carboxylic acid are highly deshielded. The N-H proton is deshielded due to the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen. The carboxylic acid proton is very acidic and its chemical shift is often concentration-dependent, appearing as a broad signal far downfield.
-
Aromatic Protons (H-2, H-5): The protons directly attached to the pyrrole ring appear in the aromatic region. Their specific shifts and coupling patterns are influenced by the electronic effects of the substituents.
-
Upfield Protons (Cyclopropyl): The protons of the cyclopropyl group are significantly shielded due to the unique electronic environment of the strained three-membered ring, causing them to appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule, and their chemical shifts will indicate their chemical environment.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 185 |
| C-3, C-4 (Pyrrole) | 115 - 130 |
| C-2, C-5 (Pyrrole) | 110 - 125 |
| Cyclopropyl CH | 5 - 15 |
| Cyclopropyl CH₂ | 5 - 15 |
Interpreting the Carbon Signals:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and will appear furthest downfield.[1]
-
Pyrrole Carbons: The sp² hybridized carbons of the pyrrole ring will appear in the aromatic region, with the carbons attached to substituents showing different shifts from the unsubstituted ones.
-
Cyclopropyl Carbons: The sp³ hybridized carbons of the cyclopropyl group are highly shielded and will appear in the upfield region of the spectrum.
dot
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, we expect to see characteristic absorption bands for the N-H, O-H, C=O, and C-H bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Pyrrole) | 3200-3500 | Medium, sharp |
| C-H stretch (Aromatic/Alkene) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong |
| C=C stretch (Pyrrole) | 1500-1600 | Medium |
Key IR Features and Their Significance:
-
Broad O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band, which is due to strong hydrogen bonding between the acid molecules.[2][3]
-
Sharp N-H Stretch: The N-H stretch of the pyrrole ring is typically sharper than the O-H stretch of an alcohol and appears in a distinct region.
-
Strong C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band. Its exact position can be influenced by conjugation with the pyrrole ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further support the proposed structure.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . We would expect to see a molecular ion peak at m/z = 151.
-
Predicted Adducts: In electrospray ionization (ESI), we would expect to see protonated or sodiated adducts. PubChem predicts an [M+H]⁺ ion at m/z 152.07060 and an [M+Na]⁺ ion at m/z 174.05254.[4]
-
Key Fragmentation Pathways: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[5] For our target molecule, we might also expect fragmentation of the cyclopropyl ring.
dot
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid and N-H protons are exchangeable in protic solvents like D₂O). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Optimize the source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable signal.
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation analysis (MS/MS), select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Conclusion
This guide outlines the expected spectroscopic characteristics of this compound based on fundamental principles and data from analogous structures. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of their synthesized compound. The provided tables of expected data and the experimental protocols serve as a valuable resource for guiding the analytical process. It is crucial to compare the experimentally obtained spectra with the predictions laid out in this guide to achieve a definitive structural confirmation.
References
-
PubChem. This compound. [Link]
-
PubChemLite. This compound. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. [Link]
-
ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
-
National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Carboxylic Acids. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
UCLA. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4*. [Link]
-
Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
SpectraBase. 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. [Link]
-
YouTube. Mass Spec 3e Carboxylic Acids. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
Sources
Navigating Preclinical Development: A Guide to In Vitro-In Vivo Correlation for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
In the landscape of modern drug discovery, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of a successful preclinical development program.[1][2][3] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[4][5] For formulation scientists and pharmacokineticists, a validated IVIVC model can streamline development, reduce reliance on extensive clinical testing, and provide a deeper understanding of a drug's behavior.[1][2]
This guide provides a comprehensive framework for establishing an IVIVC for a novel investigational compound, 4-cyclopropyl-1H-pyrrole-3-carboxylic acid. We will delve into the critical in vitro assays and in vivo pharmacokinetic studies, explaining the rationale behind each experimental choice and how the resulting data are integrated to build a predictive correlation. This document is intended for researchers, scientists, and drug development professionals seeking to apply IVIVC principles to their own pipeline candidates.
The Central Role of IVIVC in Drug Development
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[4][5] Typically, this involves correlating the rate and extent of drug dissolution or release in vitro with the plasma drug concentration or amount of drug absorbed in vivo.[4] The primary goal is to use in vitro data as a surrogate for in vivo bioequivalence studies, which can significantly reduce the time and cost of drug development.[5]
A well-established IVIVC is particularly valuable for modified-release formulations and can be instrumental during formulation optimization, quality control, and for supporting post-approval changes.[1][2][3] The FDA provides guidance on different levels of correlation (Level A, B, and C), with Level A being the most informative as it represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[4]
Characterizing this compound: The In Vitro Foundation
The journey to a successful IVIVC begins with a thorough in vitro characterization of the drug substance. For this compound, a small molecule with a carboxylic acid moiety, key determinants of its oral absorption will be its solubility and permeability. These properties are central to the Biopharmaceutics Classification System (BCS), which categorizes drugs into four classes and helps predict the likelihood of establishing a successful IVIVC.[4][6][7]
Biopharmaceutical Classification System (BCS) Framework
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[4][6]
-
Class 1: High Solubility, High Permeability
-
Class 2: Low Solubility, High Permeability
-
Class 3: High Solubility, Low Permeability
-
Class 4: Low Solubility, Low Permeability
An IVIVC is most likely to be successful for BCS Class 2 drugs, where dissolution is the rate-limiting step for absorption.[4] For Class 1 drugs, a correlation may also be possible, especially for extended-release formulations.[4]
The following in vitro assays are essential to determine the biopharmaceutical properties of this compound and to generate the necessary data for the IVIVC model.
Experimental Protocols: In Vitro Assays
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8][9][10][] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[8][9][10]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
Permeability Measurement:
-
The test compound (this compound) is added to the apical (AP) side of the monolayer, and the concentration appearing on the basolateral (BL) side is measured over time. This determines the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL).
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (BL-AP) to Papp (AP-BL). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[9]
-
Data Analysis: The Papp value is calculated and compared to reference compounds with known permeability characteristics.
Understanding the metabolic fate of a drug is crucial for predicting its in vivo clearance and bioavailability. Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[12][13][14][15]
Protocol:
-
Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of the necessary cofactor, NADPH, at 37°C.[15]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, which also precipitates the proteins.
-
Quantification: The remaining concentration of the parent compound at each time point is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo.[14][16]
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[17][18][19] Only the unbound (free) fraction of the drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining plasma protein binding.[17][19]
Protocol:
-
Device Setup: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
-
Sample Addition: Plasma spiked with this compound is added to one chamber, and a protein-free buffer is added to the other.[17]
-
Equilibration: The device is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.[19]
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the drug in both samples is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative In Vitro Data Analysis
To illustrate the importance of these in vitro parameters, let's consider hypothetical data for this compound and two comparator compounds.
| Compound | Papp (AP-BL) (10⁻⁶ cm/s) | Efflux Ratio | CLint (µL/min/mg protein) | Fraction Unbound (fu) | Predicted BCS Class |
| This compound | 15 | 1.2 | 10 | 0.25 | 2 |
| Comparator A (High Permeability, Low Metabolism) | 25 | 1.0 | 2 | 0.40 | 1 |
| Comparator B (Low Permeability, High Metabolism) | 2 | 3.5 | 50 | 0.10 | 4 |
Interpretation:
-
This compound: Exhibits good permeability and moderate metabolic clearance. The low efflux ratio suggests it is not a significant substrate for efflux transporters. Its predicted BCS Class 2 designation makes it a good candidate for developing a successful IVIVC.
-
Comparator A: Shows high permeability and low metabolic clearance, suggesting it will be well-absorbed and have a longer half-life. As a potential BCS Class 1 compound, an IVIVC would be most relevant for a modified-release formulation.
-
Comparator B: Demonstrates poor permeability and high metabolic instability, indicating potential challenges with oral bioavailability. The high efflux ratio further suggests that active transport out of the intestinal cells could limit its absorption. Establishing a meaningful IVIVC for this compound would be challenging.
The In Vivo Component: Pharmacokinetic Studies
With a solid in vitro characterization, the next step is to evaluate the in vivo performance of this compound. Rodent pharmacokinetic (PK) studies are typically the first in vivo step to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[20][21]
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[21]
-
Dosing:
-
IV Group: A single bolus dose is administered intravenously to determine the drug's disposition and clearance.
-
PO Group: A single oral gavage dose is administered to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.[22]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Oral Bioavailability (%F)
-
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation
The culmination of this process is the development of the IVIVC model. For a Level A correlation, the in vivo absorption profile is derived from the plasma concentration-time data through a process called deconvolution. This in vivo absorption profile is then plotted against the in vitro dissolution profile.
IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC.
To establish a robust Level A IVIVC, it is recommended to test at least three formulations with different release rates (e.g., fast, medium, and slow).[23] The in vitro dissolution and in vivo pharmacokinetic profiles of these formulations are then compared.
Hypothetical IVIVC Plot
A successful Level A IVIVC will show a linear relationship when the cumulative percentage of drug absorbed in vivo is plotted against the cumulative percentage of drug dissolved in vitro.
Conclusion: The Predictive Power of IVIVC
Establishing a scientifically sound in vitro-in vivo correlation is a powerful tool in drug development.[3][5] For a promising candidate like this compound, a validated IVIVC can de-risk development, accelerate timelines, and provide a mechanistic understanding of its in vivo behavior. By carefully selecting and executing the appropriate in vitro and in vivo studies, researchers can build a predictive model that enhances formulation design, ensures product quality, and ultimately contributes to the successful translation of a new chemical entity from the bench to the clinic.
References
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Pharmaceutical and Life Sciences, 11(3), 132-143.
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
- In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. (2011). Der Pharma Chemica, 3(3), 147-159.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6). Premier Consulting.
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link]
-
In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020, June 30). PhInc. Modeling. Retrieved January 20, 2026, from [Link]
-
In-vitro in vivo dissolution correlation BCS classification | PPTX. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved January 20, 2026, from [Link]
-
Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Retrieved January 20, 2026, from [Link]
- In vitro–in vivo correlation and biopharmaceutical classification system. (2012). Chronicles of Young Scientists, 3(2), 128.
-
Plasma Protein Binding Assay. (2022, November 3). Visikol. Retrieved January 20, 2026, from [Link]
- The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. (2011). European Journal of Pharmaceutical Sciences, 44(4), 499-510.
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link]
-
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. Retrieved January 20, 2026, from [Link]
-
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (2018, March 2). FDA. Retrieved January 20, 2026, from [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved January 20, 2026, from [Link]
-
In Vivo PK and TK. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]
-
Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 20, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]
-
PPB Training Video. (2022, June 13). YouTube. Retrieved January 20, 2026, from [Link]
-
Guidance for Industry #238. (n.d.). FDA. Retrieved January 20, 2026, from [Link]
-
FDA's Experience on IVIVC-New Drug Products. (n.d.). PQRI. Retrieved January 20, 2026, from [Link]
- In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (2015). Expert Opinion on Drug Delivery, 12(11), 1783-1796.
- In vitro–In Vivo Correlations: Tricks and Traps. (2012). The AAPS Journal, 14(3), 491-496.
-
In Vitro-In Vivo Correlation – Linking Drug Release to Clinical Performance. (2009, June 4). Retrieved January 20, 2026, from [Link]
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). Biomedicines, 11(12), 3265.
- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). Archiv der Pharmazie, 353(12), e2000224.
- In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. (2019). Pharmaceutics, 11(7), 346.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry, 2022, 1-22.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2014). Chemistry Central Journal, 8, 48.
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. Retrieved January 20, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry, 65(13), 9034-9054.
Sources
- 1. wjarr.com [wjarr.com]
- 2. premier-research.com [premier-research.com]
- 3. phinc-modeling.com [phinc-modeling.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In-vitro in vivo dissolution correlation BCS classification | PPTX [slideshare.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. nuvisan.com [nuvisan.com]
- 17. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay [visikol.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 22. nuvisan.com [nuvisan.com]
- 23. fda.gov [fda.gov]
A-Comparative-Guide-to-the-Cross-Reactivity-of-4-cyclopropyl-1H-pyrrole-3-carboxylic-acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The journey from a promising hit compound to a viable drug is paved with rigorous testing to ensure it interacts with its intended biological target with high fidelity, while minimizing engagement with unintended off-targets. These off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. This guide provides an in-depth technical comparison and a strategic framework for evaluating the cross-reactivity of a novel small molecule, 4-cyclopropyl-1H-pyrrole-3-carboxylic acid.
The structure of this compound is noteworthy for its constituent motifs: a pyrrole-3-carboxylic acid scaffold and a cyclopropyl group. The pyrrole ring is a common feature in numerous biologically active compounds, including marketed drugs with diverse therapeutic applications such as anticancer, antiviral, and antimicrobial agents.[1][2] The carboxylic acid moiety often serves as a key interaction point with biological targets.[3][4] The cyclopropyl group, a small, strained ring, is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and sometimes, to improve selectivity by constraining the molecule's conformation.[5]
Given the promiscuous nature of the pyrrole scaffold and the potential for the cyclopropyl group to influence binding to various enzymes, a thorough cross-reactivity assessment is paramount. This guide will delineate a multi-pronged approach to characterizing the selectivity profile of this compound, comparing it with structurally related analogs, and providing detailed experimental protocols for key assays.
Hypothesized Primary Target and Rationale for Cross-Reactivity Studies
While the specific primary target of this compound is yet to be fully elucidated, its structural features suggest a high probability of it being a protein kinase inhibitor . This hypothesis is based on the prevalence of the pyrrole scaffold in known kinase inhibitors. For instance, derivatives of pyrrolo[2,1-f][3][6][7]triazine bearing a cyclopropylcarbamoyl group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[8] Furthermore, pyrazole-3-carboxamide derivatives have shown inhibitory activity against FLT3 and CDK kinases.[9]
Therefore, the cross-reactivity studies outlined in this guide will be centered around an initial broad kinase screen, followed by more focused secondary assays on identified off-targets and other common promiscuous target families.
Comparative Compounds for Cross-Reactivity Analysis
To provide a meaningful comparison, two structural analogs of this compound are proposed for parallel screening. These compounds are designed to probe the contribution of the cyclopropyl and carboxylic acid moieties to the overall selectivity profile.
| Compound ID | Structure | Rationale for Inclusion |
| CPCA (Test) | This compound | The primary compound of interest. |
| IPCA (Analog 1) | 4-isopropyl-1H-pyrrole-3-carboxylic acid | Replaces the rigid cyclopropyl group with a more flexible isopropyl group to assess the impact of conformational constraint on selectivity. |
| CPCM (Analog 2) | 4-cyclopropyl-1H-pyrrole-3-carboxamide | A bioisosteric replacement of the carboxylic acid with a carboxamide to evaluate the influence of this key binding group on target and off-target interactions.[4] |
Experimental Framework for Cross-Reactivity Profiling
A tiered approach is recommended for a comprehensive and cost-effective assessment of cross-reactivity.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening the test compound and its analogs against a broad panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential off-target interactions. Several commercial vendors offer comprehensive kinase screening panels.
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: Prepare 10 mM stock solutions of CPCA, IPCA, and CPCM in 100% DMSO.
-
Assay Plate Preparation: In a 96-well filter plate, add the kinase, substrate, and appropriate cofactors in kinase buffer.
-
Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Hypothetical Data Summary: Tier 1 Kinase Screen (% Inhibition at 10 µM)
| Kinase Family | Target Kinase | CPCA | IPCA | CPCM |
| Tyrosine Kinase | VEGFR-2 | 95% | 85% | 70% |
| EGFR | 60% | 45% | 30% | |
| SRC | 55% | 65% | 25% | |
| Ser/Thr Kinase | CDK2 | 20% | 25% | 15% |
| PKA | 15% | 10% | 5% | |
| ROCK1 | 70% | 50% | 40% |
Tier 2: Dose-Response and IC50 Determination
For kinases showing significant inhibition (>50%) in the initial screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol follows the same steps as the single-point screen, but with a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM). The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 is calculated using a non-linear regression model.
Hypothetical Data Summary: Tier 2 IC50 Values (µM)
| Target Kinase | CPCA | IPCA | CPCM |
| VEGFR-2 | 0.05 | 0.15 | 0.80 |
| EGFR | 5.2 | 8.9 | >10 |
| SRC | 6.8 | 4.5 | >10 |
| ROCK1 | 2.1 | 7.5 | >10 |
These hypothetical data suggest that CPCA is a potent VEGFR-2 inhibitor with some off-target activity against EGFR, SRC, and ROCK1. The replacement of the cyclopropyl group with an isopropyl group (IPCA) leads to a slight decrease in potency and a shift in the off-target profile. The carboxamide analog (CPCM) shows significantly reduced activity across the board, highlighting the importance of the carboxylic acid for potent inhibition.
Tier 3: Orthogonal Assays - Receptor Binding Panels
To broaden the scope of the cross-reactivity assessment beyond kinases, screening against a panel of common G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is recommended.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare cell membranes expressing the receptor of interest, a radiolabeled ligand with known affinity for the receptor, and the test compounds.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes, radiolabeled ligand, and test compounds (at a fixed concentration, e.g., 10 µM) in an appropriate assay buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent displacement of the radiolabeled ligand by the test compound.
Tier 4: Cellular Assays - Cytotoxicity Assessment
Assessing the general cytotoxicity of the compounds is crucial to ensure that the observed inhibitory effects are not due to cell death. The MTT assay is a widely used method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or a cancer cell line relevant to the target) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and controls for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Interpretation and Next Steps
The collective data from these tiered assays will provide a comprehensive selectivity profile for this compound and its analogs. A desirable profile would show high potency for the intended target (e.g., VEGFR-2) with a significant window of selectivity (e.g., >100-fold) over off-targets.
Should significant off-target activity be identified, further structure-activity relationship (SAR) studies would be warranted to mitigate these interactions while retaining on-target potency. The comparative data from the analogs will be instrumental in guiding these efforts. For example, if the isopropyl analog shows a more favorable selectivity profile, it may suggest that a degree of flexibility at this position is beneficial.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a non-negotiable component of preclinical drug development. For a novel compound like this compound, with its biologically relevant structural motifs, a multi-tiered approach combining broad panel screening with focused secondary and cellular assays is essential. By comparing its performance against rationally designed analogs, researchers can gain critical insights into the structural determinants of selectivity, thereby paving the way for the development of a safe and effective therapeutic agent.
References
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
Gali, C., et al. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
FabGennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Singh, R., et al. (2010). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][6][7]triazine-based VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Retrieved from [Link]
-
Sudo, Y., et al. (2017). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(II) complexes as candidate antidiabetic agents. Semantic Scholar. Retrieved from [Link]
-
Alimohammadi, F., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. PubMed. Retrieved from [Link]
-
Abdelaziz, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
-
Popa, M., et al. (2025). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]
-
Zhang, L., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Retrieved from [Link]
-
Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]
-
Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. Retrieved from [Link]
-
Nicolaou, I., et al. (2025). Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. ResearchGate. Retrieved from [Link]
-
Singh, R. P., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. Retrieved from [Link]
-
Sharma, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid: Evaluating a Novel Scaffold Against Established DHODH Inhibitors
Introduction: The Quest for Novel Immunomodulatory and Anti-proliferative Agents
In the landscape of drug discovery, the identification of novel small molecule inhibitors with therapeutic potential is a paramount objective. The enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target for the treatment of autoimmune diseases, certain cancers, and viral infections.[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a fundamental process for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[2][3] This guide provides a comprehensive benchmarking analysis of a novel compound, 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, against well-established, clinically relevant DHODH inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development efforts.
The selection of this compound for this in-depth analysis is predicated on the growing body of evidence suggesting that the pyrrole-3-carboxylic acid scaffold can serve as a pharmacophore for various enzyme inhibitors.[4] This investigation aims to elucidate the potential of this specific cyclopropyl-substituted derivative as a DHODH inhibitor by direct comparison with the known standards: Leflunomide's active metabolite A77 1726 (Teriflunomide) and the potent, broad-spectrum inhibitor Brequinar.
Comparative Compounds: A Rationale for Selection
The scientific integrity of any benchmarking study hinges on the appropriate selection of standards. For this guide, we have chosen two highly characterized DHODH inhibitors with distinct clinical and preclinical profiles:
-
A77 1726 (Teriflunomide): The active metabolite of the FDA-approved anti-rheumatic drug Leflunomide, Teriflunomide is itself an approved treatment for multiple sclerosis.[5][6][7] It functions as a selective and reversible inhibitor of DHODH.[7] Its well-documented clinical use and moderate potency make it an ideal benchmark for contextualizing the activity of a novel compound.
-
Brequinar: A potent, selective inhibitor of DHODH with broad-spectrum anti-proliferative and antiviral activity.[8][9][10] Brequinar has been extensively studied in preclinical models and clinical trials for various cancers.[1] Its high potency provides a benchmark for the upper limit of achievable DHODH inhibition.
By comparing this compound to both a clinically successful immunomodulator and a potent anti-proliferative agent, we can gain a nuanced understanding of its potential therapeutic window and mechanism of action.
Experimental Benchmarking Strategy
Our comparative analysis will be conducted through a two-tiered experimental approach, beginning with a direct enzymatic assay to determine inhibitory potency, followed by a cell-based assay to assess cellular efficacy and confirm the mechanism of action.
Tier 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, A77 1726, and Brequinar against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is quantified by monitoring the reduction of the chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, L-dihydroorotic acid. The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH is diluted to a working concentration of 20 nM in Assay Buffer.
-
A 10 mM stock solution of L-dihydroorotic acid (DHO) is prepared in DMSO.
-
A 2.5 mM stock solution of DCIP is prepared in the Assay Buffer.
-
A 10 mM stock solution of Coenzyme Q10 (CoQ10) is prepared in DMSO.
-
Test compounds (this compound, A77 1726, and Brequinar) are prepared as 10 mM stock solutions in DMSO and serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of each test compound dilution (or DMSO as a vehicle control).
-
Add 178 µL of the diluted recombinant human DHODH solution to each well.
-
Pre-incubate the plate for 30 minutes at 25°C to facilitate inhibitor binding to the enzyme.[11][13]
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over a 10-minute period using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the in vitro DHODH enzyme inhibition assay.
Tier 2: Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound and the standard inhibitors on a rapidly dividing human cell line (e.g., Jurkat, a T-lymphocyte cell line) and to confirm that the observed effect is due to DHODH inhibition.
Principle: Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in cells that rely on the de novo synthesis pathway. This effect can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway.[14]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture Jurkat cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, A77 1726, and Brequinar) in the cell culture medium.
-
For the rescue experiment, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.
-
Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve for both the standard and uridine-rescue conditions.
-
Workflow Diagram:
Caption: Workflow for the cell-based proliferation and uridine rescue assay.
Comparative Data Summary
The following tables present the expected and literature-derived IC50 and EC50 values for the standard compounds, providing a framework for interpreting the experimental results for this compound.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target | Reported IC50 (nM) |
| A77 1726 (Teriflunomide) | Human DHODH | ~773 - 1100[15][16] |
| Brequinar | Human DHODH | ~5.2 - 20[8][9][10] |
| This compound | Human DHODH | To be determined |
Table 2: Anti-proliferative Activity in Jurkat Cells
| Compound | EC50 (nM) | EC50 with 100 µM Uridine (nM) |
| A77 1726 (Teriflunomide) | Literature-dependent | Expected to be significantly higher |
| Brequinar | Literature-dependent | Expected to be significantly higher |
| This compound | To be determined | To be determined |
Discussion and Interpretation of Potential Outcomes
The experimental data generated from these protocols will allow for a robust, multi-faceted comparison of this compound with the established standards.
-
Potency Assessment: The IC50 value from the enzymatic assay will provide a direct measure of the compound's potency against the molecular target. A low nanomolar IC50 would suggest that this compound is a potent inhibitor, comparable to Brequinar. A higher, micromolar IC50 would place it in the range of Teriflunomide.
-
Cellular Efficacy: The EC50 value from the cell proliferation assay will indicate the compound's effectiveness in a cellular context, which is influenced by factors such as cell permeability and metabolic stability.
-
Mechanism of Action Validation: A significant rightward shift in the EC50 value in the presence of uridine would provide strong evidence that the anti-proliferative effect of this compound is indeed mediated by the inhibition of DHODH. The absence of such a shift would suggest an alternative mechanism of action.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel compound this compound against the known DHODH inhibitors, A77 1726 (Teriflunomide) and Brequinar. The detailed experimental protocols and data analysis strategies are designed to provide a clear and objective assessment of the compound's potential as a DHODH inhibitor. The results of this comparative analysis will be instrumental in guiding future medicinal chemistry efforts to optimize this promising scaffold and in elucidating its potential for development as a novel therapeutic agent.
References
-
PubMed. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. [Link]
-
Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
PubMed Central. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. [Link]
-
Semantic Scholar. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]
-
PubMed. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Neurology.org. Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). [Link]
-
PubMed. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. [Link]
-
PubMed. Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. [Link]
-
ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]
-
MDPI. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
PubMed Central. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]
-
Drug Central. teriflunomide. [Link]
-
ResearchGate. Similarity of DHODH inhibitors in the Cell Painting assay. [Link]
-
National Center for Biotechnology Information. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. [Link]
-
PubMed Central. Mitochondrial dysfunction induced by leflunomide and its active metabolite. [Link]
-
ResearchGate. Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... [Link]
-
PubMed. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia. [Link]
-
PubMed. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia. [Link]
-
PubMed Central. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. [Link]
-
Patsnap Synapse. What is Teriflunomide used for?. [Link]
-
PubMed. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. [Link]
-
National Center for Biotechnology Information. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). [Link]
-
PubMed. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha. [Link]
-
MDPI. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. [Link]
-
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
National Cancer Institute. Definition of DHODH inhibitor RP7214 - NCI Drug Dictionary. [Link]
-
ACS Publications. N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH for the treatment of acute myelogenous leukemia. [Link]
-
PubMed Central. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. [Link]
-
Patsnap Synapse. What are DHODH inhibitors and how do they work?. [Link]
-
PubMed. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. [Link]
Sources
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Teriflunomide used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Brequinar sodium | DHODH Inhibitors: Tocris Bioscience [rndsystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
peer-reviewed studies on 4-cyclopropyl-1H-pyrrole-3-carboxylic acid efficacy
An In-Depth Comparative Guide to the Synthetic Efficacy and Application of 4-Cyclopropyl-1H-pyrrole-3-carboxylic Acid in Kinase Inhibitor Scaffolds
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a critical building block in the synthesis of contemporary kinase inhibitors. We will dissect its synthetic accessibility, compare methodologies for its preparation, and contextualize its application in the development of potent therapeutic agents, with a focus on Janus kinase (JAK) inhibitors. This document is intended for medicinal chemists, process chemists, and drug development scientists engaged in the design and synthesis of novel small molecule therapeutics.
Introduction: The Pyrrole-3-Carboxylic Acid Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that bind to specific biological targets. The 3-carboxylic acid moiety, in particular, serves as a versatile synthetic handle, enabling the elaboration of the pyrrole core into more complex structures through amide bond formation and other key chemical transformations.
The introduction of a cyclopropyl group at the 4-position of the pyrrole ring, as in this compound, offers several advantages in drug design. The cyclopropyl group is a bioisostere for other small alkyl groups and phenyl rings, but with a more rigid, three-dimensional structure. This rigidity can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for its target protein. Additionally, the cyclopropyl group can improve metabolic stability and other pharmacokinetic properties.
Synthetic Routes to this compound: A Comparative Analysis
The utility of any building block in drug discovery is intrinsically linked to its synthetic accessibility. An ideal synthetic route should be high-yielding, scalable, cost-effective, and utilize readily available starting materials. Below, we compare two distinct and prominent synthetic pathways to this compound.
Pathway A: Paal-Knorr Pyrrole Synthesis Approach
The Paal-Knorr synthesis is a classic and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. This approach offers a convergent and often high-yielding route to substituted pyrroles.
-
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor. The key 1,4-dicarbonyl intermediate, 1-cyclopropyl-1,4-butanedione, is first synthesized. A common method involves the acylation of a cyclopropyl-containing starting material.
-
Step 2: Cyclization with an Amine Source. The 1-cyclopropyl-1,4-butanedione is then reacted with a suitable source of ammonia, such as ammonium acetate, in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures. The reaction proceeds via the formation of an enamine, followed by intramolecular cyclization and dehydration to afford the pyrrole ring.
-
Step 3: Introduction of the Carboxylic Acid. The pyrrole ring is then carboxylated at the 3-position. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.
-
Step 4: Saponification. If the carboxylation step results in an ester, a final saponification step using a base like sodium hydroxide is required to yield the desired carboxylic acid.
Caption: Paal-Knorr synthesis workflow for this compound.
Pathway B: Barton-Zard Pyrrole Synthesis Approach
The Barton-Zard synthesis provides an alternative route to pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate. This method is particularly useful for accessing pyrroles with specific substitution patterns that may be difficult to achieve via other routes.
-
Step 1: Synthesis of the Nitroalkene. A suitable cyclopropyl-containing aldehyde or ketone is reacted with a nitroalkane, such as nitroethane, in the presence of a base to yield the corresponding nitroalkene.
-
Step 2: Cyclization with an Isocyanoacetate. The nitroalkene is then treated with an α-isocyanoacetate, for example, ethyl isocyanoacetate, in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This initiates a cascade of reactions including a Michael addition, intramolecular cyclization, and elimination of the nitro group to form the pyrrole ring.
-
Step 3: Saponification. The resulting pyrrole-3-carboxylate ester is then saponified with a base, such as potassium hydroxide, to afford the final this compound.
Caption: Barton-Zard synthesis workflow for this compound.
Comparative Analysis of Synthetic Routes
| Feature | Paal-Knorr Synthesis | Barton-Zard Synthesis |
| Starting Materials | Readily available acylating agents and cyclopropyl precursors. | Requires synthesis of a nitroalkene and use of isocyanoacetates which can be lachrymatory. |
| Reaction Conditions | Often requires elevated temperatures and acidic conditions. | Generally milder, base-catalyzed conditions. |
| Scalability | Generally considered highly scalable for industrial production. | Can present challenges in scaling up due to the nature of the reagents. |
| Versatility | Less versatile for certain substitution patterns. | More versatile for accessing highly substituted pyrroles. |
| Overall Yield | Can be high, but may require multiple steps for functionalization. | Often provides good to excellent yields in a more convergent manner. |
Application in the Synthesis of a Potent JAK Inhibitor
This compound is a key intermediate in the synthesis of a novel class of potent and selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
Caption: Simplified overview of the JAK-STAT signaling pathway.
Synthesis of a JAK Inhibitor from this compound
The carboxylic acid group of this compound serves as a crucial anchor point for coupling with other fragments to build the final inhibitor molecule. A typical synthetic endgame involves an amide bond formation.
-
Activation of the Carboxylic Acid. this compound is activated using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Coupling with an Amine. The activated carboxylic acid is then reacted with a suitably functionalized amine partner, which constitutes the other key pharmacophoric element of the JAK inhibitor.
-
Deprotection and Purification. Any protecting groups on the coupled product are removed, and the final compound is purified using standard techniques such as column chromatography or recrystallization to yield the active pharmaceutical ingredient (API).
Caption: Amide coupling to form the final JAK inhibitor.
Conclusion
This compound stands out as a valuable and versatile building block in modern drug discovery, particularly in the synthesis of kinase inhibitors. While multiple synthetic routes to this intermediate exist, the choice of a specific pathway will depend on factors such as the desired scale of production, the availability of starting materials, and the need for specific substitution patterns. The Paal-Knorr and Barton-Zard syntheses represent two robust and well-established methods, each with its own set of advantages and disadvantages. The successful application of this intermediate in the development of potent JAK inhibitors underscores the importance of strategic molecular design and efficient synthetic methodology in the ongoing quest for new and improved therapeutics.
References
Due to the proprietary nature of early-stage drug discovery, much of the detailed synthetic information for specific, novel inhibitors is found within the patent literature rather than peer-reviewed journals. The following represents a key source for the application of this compound in the synthesis of JAK inhibitors.
- Title: PREPARATION OF PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS AS JANUS KINASE INHIBITORS Source: World Intellectual Property Organization Patent WO2010001160A1 URL
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safe laboratory practices, including the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound whose safe handling is paramount. The procedural logic outlined here is grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Waste Characterization
-
Pyrrole Moiety : Pyrrole and its derivatives can be toxic if swallowed, harmful if inhaled, and are known to cause serious eye damage.[1][2]
-
Carboxylic Acid Moiety : Carboxylic acids are characteristically corrosive.[3][4] Aqueous solutions will have a pH below 7 and can cause significant chemical burns to skin and eyes.[3][5]
-
Regulatory Classification : Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound, particularly in aqueous solution, would likely be classified as a hazardous waste due to the characteristic of Corrosivity (EPA Waste Code D002) if its pH is less than or equal to 2.[3][6][7]
Given these properties, all waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[8]
Essential Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, ensuring adequate personal protection is critical. The rationale is to create a barrier against potential splashes, inhalation, and skin contact.
-
Eye Protection : Wear chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9][10] This is non-negotiable due to the high risk of serious eye damage from both pyrrole derivatives and acidic compounds.[2]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[2]
-
Body Protection : A standard laboratory coat or a chemically resistant apron should be worn to protect against skin contact.[9][10]
-
Ventilation : All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Segregation and Containment Protocol
Proper containment is the foundation of safe chemical disposal. The primary objective is to prevent unintended chemical reactions and ensure the waste is clearly identified for the disposal team.
Step 1: Select a Compatible Waste Container Choose a container made of material that will not react with or be degraded by the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[11][12] The container must have a secure, leak-proof screw-top cap.[11]
Step 2: Label the Container Correctly Improperly labeled waste is a major safety violation. Before any waste is added, the container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date waste accumulation began.
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 3: Segregate the Waste Stream Chemical segregation prevents dangerous reactions. This waste stream must be kept separate from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide) : Mixing acids and bases can cause a violent exothermic reaction.
-
Strong Oxidizing Agents (e.g., nitrates, peroxides) : These can react with the organic pyrrole ring, creating a potential fire or explosion hazard.[5]
-
Incompatible Solvents : Do not mix with waste streams containing cyanides or sulfides, as the acidic nature could generate highly toxic gases like hydrogen cyanide or hydrogen sulfide.[3] The waste should be collected as an acidic, non-halogenated organic waste .
Disposal Decision Workflow
The physical form of the waste dictates the precise disposal stream. Follow the logic in the diagram below to ensure correct segregation at the point of generation.
Caption: Disposal decision workflow for varied waste streams.
Spill Management Protocol
Even with careful handling, spills can occur. A prepared response is crucial to mitigate exposure and contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate (If Necessary) : For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
Contain the Spill : For a small, manageable spill, use an appropriate spill kit. An acid-neutralizing absorbent, such as sodium bicarbonate or a commercial sorbent, is ideal. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Cleanup Materials : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[8]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose of Waste : All materials used for the cleanup must be disposed of as hazardous waste.[8]
Quantitative Data and Regulatory Thresholds
The following table summarizes key regulatory data relevant to the disposal of this chemical class.
| Parameter | Regulatory Threshold / Guideline | Source(s) |
| EPA Hazardous Waste Code (Corrosivity) | D002: Applies to aqueous solutions with a pH ≤ 2 or ≥ 12.5 . | U.S. EPA[6][7] |
| EPA Hazardous Waste Code (Ignitability) | D001: Applies to liquids with a flash point < 60 °C (140 °F) . | U.S. EPA[7] |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste or ≤ 1 quart of acutely hazardous (P-listed) waste. | U.S. EPA / University Guidelines[8] |
| Container Management | Containers must be kept closed and sealed when not actively adding waste. | OSHA / UPenn EHRS[3][11] |
Final Disposal Pathway
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11] The only acceptable method is through your institution's designated hazardous waste management program. Once the waste container is full, seal it securely and contact your EH&S department to arrange for pickup. The waste will ultimately be transported to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[13]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP.
- Vanderbilt University.
- Fisher Scientific.
- Cole-Parmer.
- Fisher Scientific.
- AK Scientific, Inc. Pyrrole - AK Scientific, Inc.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. SAFETY DATA SHEET - 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid.
- Fisher Scientific. (2014, February 5). SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid.
- CDN Isotopes. pyrrole-MSDS.pdf.
- University of Maryland. EPA Hazardous Waste Codes.
- West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Capot Chemical. (2025, December 21). MSDS of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. capotchem.com [capotchem.com]
Personal protective equipment for handling 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
An In-Depth Guide to Personal Protective Equipment for Handling 4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, a robust safety protocol can be developed by analyzing its constituent chemical groups: the carboxylic acid and the pyrrole ring.
-
Carboxylic Acid Moiety : Carboxylic acids are known irritants and can be corrosive. Direct contact can cause burns to the skin and serious damage to the eyes.[1][2][3]
-
Pyrrole Ring : The pyrrole functional group and its derivatives can be toxic if swallowed or inhaled and may cause irritation upon skin contact.[4][5][6][7][8] Pyrrole itself is a flammable liquid.[6][9]
-
Physical Form : Similar compounds exist as crystalline powders.[3][4][5][10] This presents a potential inhalation hazard if the material becomes airborne as dust.
Given these properties, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating, with a notable risk of dust inhalation.
The Hierarchy of Controls: A Foundation for Safety
Before relying on Personal Protective Equipment (PPE), more effective safety measures must be implemented. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[6][10]
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this compound. All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.[11][12]
Personal Protective Equipment (PPE): Your Final Line of Defense
PPE is mandatory for all personnel handling this compound. The specific PPE required may vary based on the scale of the operation and the potential for exposure.[11]
| Task / Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Safety goggles, lab coat, nitrile gloves, N95 respirator (if outside a fume hood) |
| Solution Preparation / Reactions | Chemical safety goggles, face shield, lab coat, nitrile gloves |
| Large-Scale Handling (>10g) | Chemical safety goggles, face shield, chemically resistant apron over lab coat, double-gloving (nitrile) |
| Waste Disposal | Chemical safety goggles, lab coat, nitrile gloves |
Detailed PPE Specifications
-
Eye and Face Protection :
-
Safety Goggles : At a minimum, chemical splash goggles are required to protect against splashes and chemical vapors.[11][13]
-
Face Shield : When handling larger quantities or during procedures with a high risk of splashing, a face shield must be worn in addition to safety goggles for full-face protection.[1][13]
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[12][13]
-
Chemically Resistant Apron : For larger-scale work, a chemically resistant apron provides an additional layer of protection.[12]
-
Proper Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[11][12]
-
-
Hand Protection :
-
Gloves : Nitrile gloves are the standard for providing protection against incidental chemical contact.[1][11][12] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.[4][12] For prolonged handling, consider wearing thicker, reusable butyl rubber gloves or double-gloving.[1]
-
-
Respiratory Protection :
-
Fume Hood : All work should ideally be performed in a chemical fume hood.[6]
-
Respirator : If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is necessary.[1] For situations with potential vapor exposure in poorly ventilated areas, a full-face respirator with acid gas cartridges may be required.[1]
-
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE in the correct order (lab coat, then respirator, then eye/face protection, then gloves).
-
Handling : Avoid forming dust and aerosols.[4] Use non-sparking tools and take precautions against static discharge.[6][14]
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][5][15]
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield/goggles, lab coat, and respirator.
Storage Requirements
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9][15] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[10][16]
Spill Response
-
Minor Spill (in a fume hood) :
-
Major Spill :
-
Evacuate the immediate area and alert all nearby personnel.[16]
-
Notify your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[6][16] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal.[7][9] Do not pour waste down the drain.[4][8]
Emergency Procedures
In the event of an exposure, immediate action is critical.
Caption: A streamlined workflow for responding to a chemical exposure incident.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][17][18] Remove contact lenses if present and easy to do.[2][18] Seek immediate medical attention.[2][18]
-
Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with water for at least 15 minutes, using a safety shower if necessary.[4][17][18] Wash the area with soap and water.[19] Seek medical attention if irritation develops or persists.[4][19]
-
Inhalation : Move the affected person to fresh air immediately.[4][18][19] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[4][19]
-
Ingestion : Do NOT induce vomiting.[2][17] Rinse the person's mouth with water.[4] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[2][4][17]
References
-
DC Fine Chemicals. Safety Data Sheet - 111020 - Pyrrole. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024?. [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Stanford Environmental Health & Safety. Personal Protective Equipment. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Dr.Oracle. What is the emergency treatment for acid exposure?. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
Who we serve. A New Synthesis of Pyrrole-2-Carboxylic Acids. [Link]
-
Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane-Carboxylic Acid, 99%. [Link]
Sources
- 1. leelinework.com [leelinework.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Pyrrole-2-carboxylic Acid | 634-97-9 | TCI AMERICA [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. droracle.ai [droracle.ai]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
